6-Amino-5-nitrosouracil-13C2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C4H4N4O3 |
|---|---|
Molecular Weight |
158.09 g/mol |
IUPAC Name |
6-amino-5-nitroso-(4,5-13C2)1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C4H4N4O3/c5-2-1(8-11)3(9)7-4(10)6-2/h(H4,5,6,7,9,10)/i1+1,3+1 |
InChI Key |
DKPCSXFEWFSECE-ZKDXJZICSA-N |
Isomeric SMILES |
C1(=[13C]([13C](=O)NC(=O)N1)N=O)N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)N)N=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-Amino-5-nitrosouracil-¹³C₂: Chemical Properties, Structure, and Experimental Protocols
Abstract: This technical guide provides a comprehensive overview of 6-Amino-5-nitrosouracil-¹³C₂, an isotopically labeled derivative of 6-Amino-5-nitrosouracil. The incorporation of two carbon-13 atoms into the uracil (B121893) backbone makes it a valuable tool for researchers in drug development and biochemical studies, particularly in analyses utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1][2] This document details its chemical and physical properties, structure, synthesis protocols, chemical reactivity, and biological significance, compiled for an audience of researchers, scientists, and drug development professionals.
Chemical Properties and Structure
6-Amino-5-nitrosouracil-¹³C₂ is structurally characterized by a pyrimidine (B1678525) ring, specifically a uracil core, with an amino group at the 6-position and a nitroso group at the 5-position. The isotopic labeling involves the substitution of two natural abundance carbon atoms with ¹³C isotopes, typically at positions 4 and 5 of the uracil ring, which are crucial for spectroscopic tracking.[1][3]
Data Presentation: Core Chemical and Physical Properties
The quantitative data for the labeled compound and its unlabeled analog are summarized below for comparison.
Table 1: Core Chemical Properties
| Property | 6-Amino-5-nitrosouracil-¹³C₂ | 6-Amino-5-nitrosouracil (Unlabeled) |
|---|---|---|
| Molecular Formula | ¹³C₂C₂H₄N₄O₃[3] | C₄H₄N₄O₃[4] |
| Molecular Weight | 158.085 g/mol [3] | 156.10 g/mol [4] |
| Accurate Mass | 158.035 Da[3] | 156.02834000 Da[4] |
| CAS Number | Not specified | 5442-24-0[4] |
| IUPAC Name | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione-¹³C₂ | 6-amino-5-nitroso-1H-pyrimidine-2,4-dione[4] |
| SMILES | NC1=--INVALID-LINK----INVALID-LINK--NC(=O)N1[3] | C1(=C(NC(=O)NC1=O)N)N=O[4] |
Table 2: Physical Properties (Data from Related Analogs)
| Property | Value | Notes |
|---|---|---|
| Melting Point | >300 °C | Data for 6-Amino-1-methyl-5-nitrosouracil.[5] |
| Solubility | Soluble in lye; insoluble in water, acetone, ethanol, ether. | Data for 6-amino-1,3-dimethyl-5-nitrosouracil (B1265697).[6] |
| Appearance | Solid | Data for 6-amino-1,3-dimethyl-5-nitrosouracil.[7] |
Structural Diagram
The following diagram illustrates the key functional components of the 6-Amino-5-nitrosouracil-¹³C₂ molecule.
Caption: Logical diagram of the core structural components of the molecule.
Spectroscopic Data
While detailed experimental spectra for 6-Amino-5-nitrosouracil-¹³C₂ are not widely published, its spectroscopic profile can be predicted based on its structure and data from related compounds. The ¹³C labeling is specifically designed to enhance signals in ¹³C NMR and to serve as a tracer in mass spectrometry.[1][8]
Table 3: Predicted Spectroscopic Characteristics
| Technique | Expected Characteristics |
|---|---|
| ¹H NMR | Signals corresponding to the amine (-NH₂) and imide (-NH) protons. The chemical shifts would be influenced by solvent and temperature.[9] |
| ¹³C NMR | Enhanced, distinct signals for the two ¹³C-labeled carbon atoms in the uracil ring, distinguishing them from the natural abundance carbons. This allows for precise tracking of the molecule's fate in biological systems.[8] |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and imide groups, ~3200-3500 cm⁻¹), C=O stretching (carbonyl groups, ~1650-1750 cm⁻¹), N=O stretching (nitroso group, ~1500-1600 cm⁻¹), and C=C/C=N stretching within the ring.[10] |
| UV-Vis | Absorption maxima (λmax) influenced by the nitroso-amino-uracil chromophore, with values expected to be solvent-dependent. |
| Mass Spec. | A distinct molecular ion peak at m/z 158.035.[3] Fragmentation patterns would likely involve the loss of the nitroso group (NO). |
Experimental Protocols
Synthesis
The primary method for synthesizing 6-Amino-5-nitrosouracil is through the nitrosation of its precursor, 6-aminouracil (B15529).[1][11] For the ¹³C₂ labeled variant, this process requires a ¹³C₂-labeled 6-aminouracil as the starting material.
Caption: General synthesis workflow for 6-Amino-5-nitrosouracil-¹³C₂.
Protocol 1: General Synthesis of 6-Amino-5-nitrosouracil
This protocol describes the synthesis of the unlabeled compound, which is directly applicable for the labeled version provided the correct starting material is used.
-
Dissolution: Dissolve 6-aminouracil in an aqueous acidic solution (e.g., dilute HCl or acetic acid) with gentle heating.
-
Cooling: Cool the solution in an ice bath to between 0-5 °C.
-
Nitrosation: Slowly add a chilled aqueous solution of sodium nitrite (B80452) (NaNO₂) dropwise to the cooled 6-aminouracil solution while maintaining vigorous stirring. The molar ratio should be approximately 1:1.
-
Precipitation: The 6-Amino-5-nitrosouracil product will precipitate out of the solution, often as a colored solid. Continue stirring in the ice bath for an additional 30-60 minutes to ensure the reaction goes to completion.
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Purification: Wash the collected solid sequentially with cold distilled water, followed by a cold organic solvent like ethanol, to remove unreacted starting materials and byproducts. The product can be further purified by recrystallization if necessary.
-
Drying: Dry the final product under a vacuum.
Chemical Reactivity and Biological Significance
Chemical Reactivity
6-Amino-5-nitrosouracil is a versatile chemical intermediate. Its reactivity is dominated by the amino and nitroso functional groups.
-
Reduction of the Nitroso Group: The nitroso group can be readily reduced to an amino group, forming 5,6-diaminouracil. This derivative is a key precursor for the synthesis of various fused heterocyclic systems, including purines like xanthine (B1682287) and theophylline.[1]
-
Nucleophilic Substitution: The amino group at the C6 position can act as a nucleophile, participating in substitution and condensation reactions to introduce new functional groups.[1]
-
Condensation Reactions: The molecule can undergo condensation with various electrophiles, such as aldehydes or carboxylic acids, to form more complex structures, including fused pyrimidines and other biologically active heterocycles.[1][12][13]
Caption: Major chemical reactivity pathways for 6-Amino-5-nitrosouracil.
Biological Significance and Applications
While 6-Amino-5-nitrosouracil itself is primarily a synthetic intermediate, its derivatives have shown significant biological activity.
-
Antitumor Activity: Compounds derived from this scaffold have shown potential in inhibiting tumor growth, possibly by causing DNA damage or interfering with the cell cycle.[1]
-
Antimicrobial Properties: Some derivatives have been investigated for their ability to combat bacterial infections, potentially through the disruption of bacterial DNA synthesis.[1]
-
Precursor for Bioactive Molecules: It serves as a crucial building block for synthesizing a wide range of heterocyclic compounds and fused ring systems that are evaluated for various therapeutic properties, including anticancer and antiviral activities.[14][15][16]
The ¹³C₂-labeled version is particularly useful for tracing the metabolic fate of these compounds and for studying their mechanism of action and interaction with biological targets using NMR and MS.[1][2]
Safety and Handling
Based on the data for the unlabeled parent compound, 6-Amino-5-nitrosouracil should be handled with care in a laboratory setting.
-
Hazard Classification: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4]
-
Precautions: Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
Conclusion
6-Amino-5-nitrosouracil-¹³C₂ is a specialized chemical reagent with significant potential in biomedical research. Its stable isotopic labels provide a powerful means for detailed mechanistic and metabolic studies. The compound's rich chemical reactivity allows for its use as a versatile precursor in the synthesis of diverse, biologically active heterocyclic molecules. This guide provides the foundational technical information required for its effective and safe use in a research environment.
References
- 1. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | LGC Standards [lgcstandards.com]
- 4. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]
- 6. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL [chembk.com]
- 7. 6-AMINO-1,3-DIMETHYL-5-NITROSOURACIL | CymitQuimica [cymitquimica.com]
- 8. Carbon-13 NMR studies on [4-13C] uracil labelled E. coli transfer RNA1(Val1) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 10. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 11. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05123A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. New synthesis of purines from the reaction of 6-amino-1,3-dimethyl-5-nitrosouracil with benzylidenetriphenylphosphoranes - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 15. Synthesis of heterocyclic scaffolds through 6-aminouracil-involved multicomponent reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Physicochemical Characteristics of 6-Amino-5-nitrosouracil-¹³C₂: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of 6-Amino-5-nitrosouracil-¹³C₂. Designed for researchers, scientists, and professionals in drug development, this document details available data, outlines experimental protocols, and presents key information in a structured format to support further research and application.
Core Physicochemical Properties
6-Amino-5-nitrosouracil-¹³C₂ is a stable, isotopically labeled derivative of 6-amino-5-nitrosouracil (B44844), a molecule with structural similarities to uracil. The incorporation of two carbon-13 isotopes enhances its utility in nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, facilitating detailed studies of metabolic pathways and drug interactions.[1] Due to a lack of specific experimental data for the ¹³C₂ labeled variant, the following tables summarize data for the unlabeled compound and its close analogs, which are expected to have very similar physicochemical properties.
Table 1: General Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₄H₄N₄O₃ (unlabeled) | [2] |
| Molecular Weight | 156.10 g/mol (unlabeled) | [2] |
| 184.15 g/mol (1,3-dimethyl analog) | [3][4] | |
| Appearance | Violet solid/powder (methylated analog) | [5] |
| Melting Point | >300 °C (1-methyl analog) | |
| >350 °C (3-methyl analog) | [5] | |
| Solubility | >27.6 µg/mL at pH 7.4 (1,3-dimethyl analog) | [3] |
| Slightly soluble in DMSO and Methanol (3-methyl analog) | [5] | |
| Storage | Room temperature, protected from light and moisture. | [6] |
Table 2: Spectroscopic Data (for related compounds)
| Spectroscopic Technique | Characteristic Features | Source |
| FTIR (cm⁻¹) | N-H Stretch: 3500 - 3300C=O Stretch: 1750 - 1650N=O Stretch: 1600 - 1500C=C Stretch: 1680 - 1600C-N Stretch: 1350 - 1250 | [7] |
| UV-Vis (λmax) | ~315 nm and ~530 nm in Methanol/Ethanol | [7] |
| ¹H NMR (DMSO-d₆) | Data for 6-Amino-1,3-dimethyl-5-nitrosouracil is available as a reference. | [7] |
| ¹³C NMR | No specific data available for the labeled compound. | [8] |
| Mass Spectrometry | Calculated m/z for [M]⁺ of 6-Amino-5-nitroso-3-methyluracil: 170.04399 | [7] |
Synthesis and Experimental Protocols
The synthesis of 6-amino-5-nitrosouracil derivatives generally follows a two-step process: the synthesis of a 6-aminouracil (B15529) precursor, followed by nitrosation at the C5 position.[9]
Workflow for the Synthesis of 6-Amino-5-nitrosouracil Derivatives
Caption: General synthetic workflow for 6-amino-5-nitrosouracil derivatives.
Detailed Experimental Protocol: Nitrosation of 6-Aminouracil
This protocol is adapted from the synthesis of related 6-amino-5-nitrosouracil compounds.[5][9]
-
Dissolution: Dissolve the 6-aminouracil precursor in a suitable solvent, such as glacial acetic acid or hot aqueous solution.
-
Cooling: Cool the solution to 0-5 °C in an ice bath to control the exothermic reaction.
-
Addition of Nitrosating Agent: Slowly add a solution of sodium nitrite in water to the cooled solution with constant stirring. The molar ratio of the precursor to sodium nitrite is typically around 1:1.1.
-
Reaction: Continue stirring the mixture at a low temperature (0-5 °C) for 1-2 hours. A colored precipitate of the 6-amino-5-nitrosouracil product should form.
-
Isolation: Collect the precipitate by filtration.
-
Washing: Wash the product with cold water, followed by a small amount of a cold organic solvent like ethanol, to remove impurities.
-
Drying: Dry the final product under vacuum.
Biological Activity and Signaling Pathways
Derivatives of 6-amino-5-nitrosouracil have shown potential biological activities, including antitumor and antimicrobial properties.[1] One methylated analog, 6-amino-5-nitroso-3-methyluracil, has been identified as a potential inhibitor of Superoxide (B77818) Dismutase (SOD).[5] SOD is a crucial enzyme in the antioxidant defense system, catalyzing the dismutation of superoxide radicals (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).[5]
Potential Signaling Pathway Affected by SOD Inhibition
The inhibition of SOD can lead to an increase in superoxide radicals, which can induce oxidative stress and affect downstream signaling pathways.
Caption: Potential signaling pathway affected by SOD inhibition.
Spectroscopic Analysis Protocols
The following are general protocols for the spectroscopic analysis of 6-amino-5-nitrosouracil derivatives, which can be adapted for the ¹³C₂ labeled compound.
Workflow for Spectroscopic Characterization
Caption: Workflow for the spectroscopic characterization of the compound.
UV-Visible (UV-Vis) Spectroscopy Protocol[8]
-
Instrumentation: Use a standard UV-Vis spectrophotometer.
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, ethanol, or water). Adjust the concentration to achieve an absorbance reading between 0.1 and 1.0.
-
Data Acquisition: Scan the sample over a wavelength range of approximately 200-800 nm to identify the maximum absorbance wavelengths (λmax).
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol[8]
-
Instrumentation: Use an NMR spectrometer (e.g., 300 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. The presence of the ¹³C₂ label will result in specific splitting patterns and enhanced signals in the ¹³C spectrum, which can be used to confirm the position of the labels.
This guide provides a foundational understanding of 6-Amino-5-nitrosouracil-¹³C₂, leveraging available data from closely related compounds to offer insights into its characteristics and handling. Further experimental validation on the labeled compound is recommended to establish its specific properties.
References
- 1. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]
- 2. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | C6H8N4O3 | CID 81133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Uracil, 6-amino-1,3-dimethyl-5-nitroso- [webbook.nist.gov]
- 5. benchchem.com [benchchem.com]
- 6. clinivex.com [clinivex.com]
- 7. benchchem.com [benchchem.com]
- 8. spectrabase.com [spectrabase.com]
- 9. benchchem.com [benchchem.com]
6-Amino-5-nitrosouracil-¹³C₂: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-Amino-5-nitrosouracil-¹³C₂. Drawing from available data on the compound and its structural analogs, this document outlines potential degradation pathways, handling procedures, and analytical methodologies to ensure the integrity of this isotopically labeled compound in a research and development setting.
Introduction
6-Amino-5-nitrosouracil-¹³C₂ is a stable isotope-labeled derivative of 6-amino-5-nitrosouracil (B44844), a crucial intermediate in the synthesis of various biologically active compounds. The incorporation of ¹³C isotopes makes it a valuable tool in metabolic studies and quantitative analysis using mass spectrometry. Understanding its stability profile is paramount for accurate experimental outcomes and for the development of robust analytical methods.
Stability Profile
While specific quantitative stability data for 6-Amino-5-nitrosouracil-¹³C₂ is not extensively documented in publicly available literature, information on the non-labeled compound and its derivatives indicates a moderate stability profile. The presence of the nitroso group and the aminouracil core suggests susceptibility to certain environmental factors.
General Stability: The compound is generally stable under normal ambient temperatures and pressures when protected from light and moisture. However, the nitroso moiety can be labile under certain conditions.
Light Sensitivity: Nitroso compounds are known to be sensitive to light. Exposure to UV or visible light can lead to the photolytic cleavage of the C-N bond at the nitroso group, initiating a cascade of degradation reactions. Therefore, it is critical to handle and store the compound with protection from light.
pH Sensitivity: The uracil (B121893) ring system can be susceptible to hydrolysis under strong acidic or basic conditions, which may be exacerbated by elevated temperatures. This can lead to the opening of the pyrimidine (B1678525) ring.
Oxidative and Thermal Stress: The 6-amino and 5-nitroso groups are susceptible to oxidation. Exposure to oxidizing agents can result in the formation of nitro derivatives or further degradation of the heterocyclic ring. At elevated temperatures, thermal decomposition can occur, and the presence of the nitroso group may lower the decomposition temperature compared to other uracil derivatives.
Recommended Storage Conditions
To ensure the long-term integrity of 6-Amino-5-nitrosouracil-¹³C₂, the following storage conditions are recommended based on supplier guidelines and the known stability of related compounds.
| Condition | Recommendation | Rationale |
| Temperature | Short-term: Room Temperature. Long-term: -20°C.[1] | Minimizes thermal degradation over extended periods. |
| Light | Store in the dark, in an amber vial or a light-blocking container.[2] | Prevents photodegradation. |
| Moisture | Store in a tightly sealed container in a dry place or desiccator. | Prevents hydrolysis. |
| Atmosphere | For maximum stability, consider storage under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes oxidative degradation. |
Potential Degradation Pathways
Forced degradation studies on related 6-amino-5-nitrosouracil compounds suggest several potential degradation pathways. Understanding these pathways is crucial for the development of stability-indicating analytical methods.
Experimental Protocols
The following are generalized protocols that can be adapted for the stability testing of 6-Amino-5-nitrosouracil-¹³C₂. These protocols are based on methodologies reported for similar compounds.
Protocol 1: Forced Degradation Study
This study is designed to intentionally degrade the sample to identify potential degradation products and establish the degradation pathways.
1. Sample Preparation:
-
Prepare a stock solution of 6-Amino-5-nitrosouracil-¹³C₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound and the stock solution at 80°C for 48 hours in the dark.
-
Photodegradation: Expose the stock solution in a chemically inert, transparent container to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[3][4] A control sample should be protected from light.
3. Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for analysis by a stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method
The following is a representative reverse-phase HPLC method that can be optimized for the analysis of 6-Amino-5-nitrosouracil-¹³C₂ and its degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Formic acid in WaterB: Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm (or PDA for peak purity) |
| Injection Volume | 10 µL |
1. Standard Solution Preparation:
-
Accurately weigh and dissolve the 6-Amino-5-nitrosouracil-¹³C₂ reference standard in the mobile phase to a final concentration of approximately 0.1 mg/mL.
2. Sample Solution Preparation:
-
Prepare the test sample (from stability studies) at the same concentration as the standard solution using the same diluent.
3. Validation Parameters (as per ICH guidelines):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.
-
Linearity: Establish a linear relationship between the concentration of the analyte and the detector response.
-
Accuracy: Determine the closeness of the test results to the true value.
-
Precision: Assess the degree of scatter between a series of measurements.
-
Robustness: Evaluate the reliability of the method with respect to deliberate variations in method parameters.
Conclusion
The stability of 6-Amino-5-nitrosouracil-¹³C₂ is a critical factor for its effective use in research and development. While robust quantitative data is limited, the available information on related compounds provides a strong basis for establishing appropriate handling and storage procedures. Protection from light, moisture, and extreme temperatures is essential. The provided experimental protocols for forced degradation and HPLC analysis serve as a starting point for developing validated, stability-indicating methods to ensure the quality and reliability of experimental data generated using this important isotopically labeled compound.
References
Technical Guide: Isotopic Purity and Enrichment of 6-Amino-5-nitrosouracil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, isotopic purity, and enrichment analysis of 6-Amino-5-nitrosouracil-¹³C₂. Given the limited availability of detailed, publicly accessible quantitative data for this specific isotopically labeled compound, this guide combines information from commercial suppliers, analogous synthetic methods for similar labeled compounds, and established analytical techniques for determining isotopic enrichment.
Introduction
6-Amino-5-nitrosouracil-¹³C₂ is a stable isotope-labeled derivative of 6-amino-5-nitrosouracil, a pyrimidine (B1678525) derivative. The incorporation of two carbon-13 isotopes into the uracil (B121893) ring allows for its use as an internal standard in quantitative mass spectrometry assays or as a tracer in metabolic studies.[1] Its structural similarity to naturally occurring nucleobases makes it a valuable tool in pharmaceutical research, particularly in studies involving DNA/RNA synthesis, and as a precursor for the synthesis of other labeled compounds.[2][3] The nitroso group also imparts biological activities, including potential antitumor and antimicrobial properties, making its metabolic fate and mechanism of action a subject of interest.[1]
Accurate determination of isotopic purity and enrichment is critical for the reliable application of 6-Amino-5-nitrosouracil-¹³C₂ in research and drug development. This guide outlines the general synthetic approach and the analytical methodologies used to characterize this labeled compound.
Synthesis of 6-Amino-5-nitrosouracil-¹³C₂
While specific, detailed protocols for the synthesis of 6-Amino-5-nitrosouracil-¹³C₂ are not extensively published in peer-reviewed literature, a general two-step synthetic pathway can be inferred from standard organic chemistry principles and published methods for analogous compounds. The synthesis originates from a ¹³C-labeled precursor to construct the pyrimidine ring, followed by nitrosation.
Synthesis of 6-Aminouracil-¹³C₂
The initial step is the synthesis of the ¹³C₂-labeled 6-aminouracil (B15529) precursor. A common method for synthesizing 6-aminouracil is through the condensation of a cyanoacetic acid derivative with urea.[4] To achieve the desired labeling pattern, a ¹³C₂-labeled cyanoacetic acid ester would be the logical starting material.
Experimental Protocol (Representative):
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium metal in anhydrous ethanol (B145695) to prepare a fresh solution of sodium ethoxide.
-
Addition of Reagents: To the sodium ethoxide solution, add ¹³C₂-labeled ethyl cyanoacetate (B8463686) followed by unlabeled urea.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours with continuous stirring.
-
Precipitation and Isolation: After cooling the reaction mixture, the sodium salt of 6-aminouracil-¹³C₂ will precipitate. The precipitate is collected by filtration.
-
Acidification: The collected salt is then dissolved in water and acidified with a suitable acid (e.g., acetic acid) to precipitate the 6-aminouracil-¹³C₂.
-
Purification: The crude product is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Nitrosation of 6-Aminouracil-¹³C₂
The final step is the nitrosation of the labeled 6-aminouracil at the 5-position. This is typically achieved by treating the aminouracil with a nitrosating agent, such as nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid).[1]
Experimental Protocol (Representative):
-
Dissolution: Suspend the synthesized 6-aminouracil-¹³C₂ in an acidic aqueous solution (e.g., dilute hydrochloric acid or sulfuric acid) at a low temperature (0-5 °C) using an ice bath.
-
Addition of Nitrosating Agent: Slowly add an aqueous solution of sodium nitrite to the stirred suspension.
-
Reaction: Continue stirring the reaction mixture at low temperature for a specified period. The formation of the 6-Amino-5-nitrosouracil-¹³C₂ is often indicated by a color change.
-
Isolation and Purification: The product, which is typically a colored solid, will precipitate from the reaction mixture. Collect the solid by filtration, wash thoroughly with cold water to remove any unreacted starting materials and salts, and then with a small amount of cold ethanol. Dry the final product under vacuum.
Below is a DOT script for a diagram illustrating the general synthetic workflow.
Caption: General synthetic workflow for 6-Amino-5-nitrosouracil-¹³C₂.
Isotopic Purity and Enrichment Analysis
The determination of isotopic purity and enrichment is crucial to validate the synthesis and to ensure the accuracy of its application. The primary analytical techniques for this purpose are Mass Spectrometry and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Data Presentation
While specific quantitative data for commercially available 6-Amino-5-nitrosouracil-¹³C₂ is not publicly available without a certificate of analysis, the following table outlines the expected specifications for a high-quality product.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | >98% | HPLC, ¹H NMR |
| Isotopic Purity | >99 atom % ¹³C | Mass Spectrometry, ¹³C NMR |
| Isotopic Enrichment | M+2 is the major peak | Mass Spectrometry |
Experimental Protocols for Analysis
3.2.1. Mass Spectrometry
High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, is the preferred method for determining the isotopic enrichment and purity.
Experimental Protocol (Representative):
-
Sample Preparation: Prepare a dilute solution of 6-Amino-5-nitrosouracil-¹³C₂ in a suitable solvent (e.g., methanol (B129727) or acetonitrile/water).
-
Instrumentation: Use an ESI-HRMS instrument.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode. The molecular formula of the unlabeled compound is C₄H₄N₄O₃ with a monoisotopic mass of approximately 156.03 Da. The ¹³C₂ labeled compound will have a monoisotopic mass of approximately 158.04 Da.
-
Data Analysis:
-
Isotopic Enrichment: The mass spectrum will show a distribution of isotopologues. For a successfully synthesized ¹³C₂-labeled compound, the peak corresponding to the M+2 isotopologue should be the base peak. The relative intensities of the M+0, M+1, and M+2 peaks are used to calculate the isotopic enrichment.
-
Isotopic Purity: The isotopic purity is determined by the abundance of the ¹³C isotope at the labeled positions. This is calculated from the mass distribution of the fragment ions that contain the labeled carbon atoms.
-
3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR spectroscopy provides direct evidence of the incorporation of the ¹³C isotopes and can be used to confirm the positions of the labels.
Experimental Protocol (Representative):
-
Sample Preparation: Dissolve an appropriate amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Instrumentation: Use a high-field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.
-
Data Analysis: The ¹³C NMR spectrum will show signals for the carbon atoms in the molecule. The signals corresponding to the ¹³C-labeled positions will be significantly enhanced in intensity compared to the signals of the carbons at natural abundance. The positions of these enhanced signals confirm the labeling pattern. The integration of these signals relative to a known standard can provide a quantitative measure of enrichment.
The following DOT script provides a logical workflow for the analysis of the final product.
Caption: Logical workflow for the analysis of 6-Amino-5-nitrosouracil-¹³C₂.
Applications in Research and Drug Development
6-Amino-5-nitrosouracil-¹³C₂ is a valuable tool for:
-
Pharmacokinetic Studies: As an internal standard for the quantification of the unlabeled drug or its metabolites in biological matrices.
-
Metabolic Fate Studies: To trace the metabolic pathways of the parent compound and identify its metabolites.[1]
-
Mechanism of Action Studies: To understand the interaction of the compound with biological targets such as enzymes and receptors.
Due to the lack of specific published data on the direct involvement of 6-Amino-5-nitrosouracil in defined signaling pathways, a corresponding diagram cannot be provided at this time.
Conclusion
The synthesis and analysis of 6-Amino-5-nitrosouracil-¹³C₂ require careful execution of multi-step synthesis and rigorous analytical characterization. While detailed experimental data is not always publicly available, the representative protocols and analytical workflows described in this guide provide a solid foundation for researchers and drug development professionals working with this and other isotopically labeled compounds. The use of such labeled compounds is indispensable for modern biomedical research, enabling precise and accurate quantitative and metabolic studies.
References
The Multifaceted Biological Landscape of 6-Amino-5-nitrosouracil Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Derivatives of 6-amino-5-nitrosouracil (B44844) represent a compelling class of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of their known biological activities, with a primary focus on their role as inhibitors of Superoxide (B77818) Dismutase (SOD), and explores their potential in anticancer and antimicrobial applications. While extensive quantitative data for a broad range of these specific derivatives remains an area of active research, this document consolidates the existing knowledge, details key experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate further investigation and drug development efforts.
Introduction
Uracil (B121893) and its derivatives have long been a cornerstone in the development of therapeutic agents, primarily due to their structural similarity to endogenous nucleobases. The introduction of an amino group at the 6-position and a nitroso group at the 5-position of the uracil ring creates a unique chemical scaffold with diverse biological potential. These 6-amino-5-nitrosouracil derivatives have emerged as a promising area of research, particularly for their ability to modulate oxidative stress through the inhibition of Superoxide Dismutase (SOD).[1][2] Beyond enzyme inhibition, the broader class of aminouracils has shown a wide spectrum of biological activities, including anticancer and antimicrobial effects, suggesting a rich field for further exploration of the 6-amino-5-nitrosouracil core.[3][4] This guide aims to provide researchers and drug development professionals with a detailed understanding of the current state of research, methodologies for evaluation, and the potential therapeutic avenues of these compounds.
Biological Activities and Quantitative Data
The primary biological activity associated with 6-amino-5-nitrosouracil derivatives is the inhibition of Superoxide Dismutase (SOD), a crucial enzyme in the antioxidant defense system.[2][5] By inhibiting SOD, these compounds can increase cellular levels of superoxide radicals, a mechanism that can be exploited for therapeutic purposes, particularly in cancer therapy where elevated reactive oxygen species (ROS) can induce apoptosis.[6]
While specific quantitative data for a wide array of 6-amino-5-nitrosouracil derivatives is not extensively available in public literature, the following tables summarize the known activities and provide illustrative data from related 6-aminouracil (B15529) compounds to guide future comparative studies.
Table 1: Superoxide Dismutase (SOD) Inhibitory Activity
| Compound/Derivative Class | Target Enzyme | IC50 (µM) | Assay Type | Reference |
| 6-Amino-5-nitroso-3-methyluracil (B15043) | Superoxide Dismutase (SOD) | Data not widely available | Xanthine (B1682287) Oxidase/NBT | [7] |
| Pyrimidine derivatives | Superoxide Dismutase (SOD) | Not specified | Not specified | [2] |
Table 2: Anticancer Activity of Related 6-Aminouracil Derivatives
| Compound | Cell Line | IC50 (µM) | Assay Type | Reference |
| 6-aminouracil | PC3 (Prostate Cancer) | 362 | SRB | [6] |
| 6-(Thioxo-dihydropyrimidinylamino)-uracil | PC3 (Prostate Cancer) | 43.95 | SRB | [6] |
| 6-(Chloroacetylamino)-uracil | PC3 (Prostate Cancer) | 21.21 | SRB | [6] |
| 6-(Furan-2-carboxamido)-uracil | PC3 (Prostate Cancer) | 7.02 | SRB | [6] |
| 6-(Quinoxalin-2-ylamino)-uracil | PC3 (Prostate Cancer) | 2.31 | SRB | [6] |
Table 3: Antimicrobial Activity of Related Uracil Derivatives
| Compound Class | Test Organism | MIC (µg/mL) | Assay Method | Reference |
| N-acyl-5-hydroxypyrazolines and N,N'-diacylhydrazines of 6-methyluracil | S. aureus, E. coli, P. vulgaris, K. pneumoniae, C. diversus, E. aerogenes, P. aeruginosa, S. abosit | 0.1 - 10 | Agar diffusion | [8] |
| 5-iodouracil derivatives | Branhamella catarrhalis, Neisseria mucosa, Streptococcus pyogenes | >128 (25-50% inhibition at 0.128 mg/mL) | Not specified | [1] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of 6-amino-5-nitrosouracil derivatives.
Synthesis of 6-Amino-5-nitrosouracil Derivatives
A common synthetic route to 6-amino-5-nitrosouracils involves the nitrosation of the corresponding 6-aminouracil precursor.
-
Protocol: Synthesis of 6-Amino-5-nitroso-3-methyluracil [9]
-
Dissolve 6-amino-3-methyluracil (B15044) in an aqueous solution of sodium hydroxide (B78521) at room temperature.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (B80452) in water with constant stirring.
-
Acidify the mixture with glacial acetic acid while maintaining the temperature below 10 °C.
-
Continue stirring at 0-5 °C for 1-2 hours.
-
Collect the resulting precipitate of 6-amino-5-nitroso-3-methyluracil by filtration.
-
Wash the product with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Superoxide Dismutase (SOD) Inhibition Assay
The most common method for determining SOD inhibitory activity is an indirect assay based on the competition between SOD and a detector molecule for superoxide radicals generated in situ.
-
Protocol: Xanthine/Xanthine Oxidase-NBT Assay [7]
-
Reagent Preparation :
-
Prepare a stock solution of the test compound (e.g., 6-amino-5-nitroso-3-methyluracil) in DMSO.
-
Prepare working solutions of xanthine, Nitroblue Tetrazolium (NBT), and xanthine oxidase in a suitable buffer (e.g., potassium phosphate (B84403) buffer, pH 7.8).
-
-
Assay Procedure (96-well plate format) :
-
To each well, add the buffer, xanthine solution, NBT solution, and varying concentrations of the test compound.
-
Include control wells: a blank (no xanthine oxidase) and a positive control (no inhibitor).
-
Initiate the reaction by adding xanthine oxidase to all wells except the blank.
-
-
Incubation and Measurement :
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a specific period (e.g., 20 minutes).
-
Measure the absorbance at 560 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of SOD inhibition for each concentration of the test compound relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
-
In Vitro Anticancer Activity Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.
-
Protocol: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay [10]
-
Cell Culture :
-
Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
-
Incubation :
-
Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Solubilization :
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
-
Absorbance Measurement and Data Analysis :
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
-
-
Antimicrobial Susceptibility Testing
The broth microdilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Protocol: Broth Microdilution Method [1]
-
Preparation of Test Compound :
-
Dissolve the test compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
-
Serial Dilution :
-
Perform two-fold serial dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation :
-
Prepare a standardized bacterial or fungal inoculum suspension adjusted to a 0.5 McFarland standard.
-
-
Inoculation :
-
Add the prepared inoculum to each well of the microtiter plate. Include a growth control (broth + inoculum) and a sterility control (broth only).
-
-
Incubation :
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
-
MIC Determination :
-
The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.
-
-
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex biological processes and experimental procedures involved in the study of 6-amino-5-nitrosouracil derivatives.
Conclusion and Future Directions
6-Amino-5-nitrosouracil derivatives present a promising scaffold for the development of novel therapeutic agents. Their established potential as Superoxide Dismutase inhibitors opens avenues for targeting diseases associated with oxidative stress, including certain cancers. While the exploration of their anticancer and antimicrobial activities is still in its nascent stages, the broader biological profile of related aminouracil compounds suggests that this is a fruitful area for future research.
The primary challenge in advancing this class of compounds is the current scarcity of comprehensive quantitative biological data. Future research efforts should focus on:
-
Synthesis and Screening of Diverse Libraries: A systematic synthesis of a wide range of 6-amino-5-nitrosouracil derivatives with varied substitutions is necessary to establish clear structure-activity relationships (SAR).
-
Broad-Spectrum Biological Evaluation: Screening these libraries against a diverse panel of cancer cell lines and microbial strains will help to identify lead compounds with potent and selective activity.
-
Mechanistic Studies: Elucidating the precise molecular mechanisms of action, beyond SOD inhibition, will be critical for rational drug design and optimization.
This technical guide provides a foundational resource for researchers to build upon, offering the necessary protocols and conceptual frameworks to unlock the full therapeutic potential of 6-amino-5-nitrosouracil derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Innovative antimicrobial substances based on uracil S-derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
An In-Depth Technical Guide to the Mechanism of Action of Nitrosourea Compounds in Cellular Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrosourea (B86855) compounds are a class of alkylating agents with significant applications in cancer chemotherapy, particularly for the treatment of brain tumors due to their ability to cross the blood-brain barrier.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms by which nitrosoureas exert their cytotoxic effects on cellular systems. It delves into their chemical decomposition, interaction with cellular macromolecules, the resulting DNA damage, cellular repair pathways, and mechanisms of resistance. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and oncology research.
Core Mechanism of Action: A Two-Pronged Assault
The cytotoxic and antitumor activities of nitrosourea compounds stem from their nonenzymatic decomposition in vivo, which generates two reactive species: an alkylating moiety and a carbamoylating moiety.[3] This dual mechanism of action targets both the genetic material and key cellular proteins, leading to cell cycle arrest and ultimately, cell death.
DNA Alkylation and Interstrand Cross-Linking
The primary mechanism of nitrosourea-induced cytotoxicity is the alkylation of DNA.[4] The 2-chloroethylnitrosoureas (CENUs), which include widely used drugs like carmustine (B1668450) (BCNU) and lomustine (B1675051) (CCNU), spontaneously break down to form a highly reactive 2-chloroethyl carbonium ion.[3] This electrophilic species readily attacks nucleophilic sites on DNA bases, with a preference for the O6 position of guanine.[5][6]
The initial alkylation event forms a monoadduct, O6-chloroethylguanine.[7] This initial lesion is not in itself highly cytotoxic. However, it undergoes a subsequent, slower intramolecular rearrangement where the chloroethyl group reacts with the N1 position of a cytosine residue on the opposite DNA strand.[8][9] This two-step process results in the formation of a highly toxic DNA interstrand cross-link (ICL).[5][7][8] These ICLs physically prevent the separation of the DNA double helix, thereby blocking critical cellular processes such as DNA replication and transcription, leading to cell cycle arrest and apoptosis.[1][7][10]
The formation of interstrand cross-links is considered the principal cytotoxic lesion induced by chloroethylnitrosoureas.[3][5]
Carbamoylation of Cellular Proteins
The second reactive species produced from the decomposition of nitrosoureas is an organic isocyanate.[3] This moiety can react with and carbamoylate lysine (B10760008) residues on cellular proteins.[3] A significant consequence of this activity is the potential inactivation of key enzymes involved in cellular processes, including DNA repair enzymes.[3] By inhibiting these repair mechanisms, the carbamoylating activity of nitrosoureas can potentiate the cytotoxic effects of the DNA alkylation. However, the contribution of carbamoylation to the overall antitumor activity is considered secondary to that of DNA interstrand cross-linking.[4] It is noteworthy that some nitrosoureas, such as chlorozotocin (B1668840) and streptozotocin, exhibit low carbamoylating activity.[3]
Specific Nitrosourea Compounds and Their Mechanisms
While sharing a common mechanistic framework, different nitrosourea compounds exhibit unique properties and cellular targets.
-
Carmustine (BCNU) and Lomustine (CCNU): These are prototypical chloroethylnitrosoureas that readily cross the blood-brain barrier, making them effective in the treatment of brain tumors.[1][2] Their primary mechanism is the induction of DNA interstrand cross-links.[1][10]
-
Streptozotocin: This naturally occurring nitrosourea has a glucose moiety, which facilitates its transport into cells via the GLUT2 glucose transporter.[11] This explains its particular toxicity to pancreatic beta cells, which have high levels of GLUT2, making it a useful agent for inducing animal models of diabetes and for treating pancreatic islet cell cancers.[11] In addition to DNA alkylation, streptozotocin's mechanism involves the generation of reactive oxygen species (ROS) and nitric oxide, which contribute to its cytotoxic effects.[12][13]
-
Chlorozotocin: This compound also contains a glucose carrier, which is thought to contribute to its reduced myelosuppression compared to other nitrosoureas.[14][15]
Cellular Repair and Resistance Mechanisms
The efficacy of nitrosourea therapy is often limited by cellular resistance mechanisms. The primary mechanism of resistance to chloroethylnitrosoureas is the DNA repair protein O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[7][16]
AGT is a "suicide" enzyme that directly removes the alkyl group from the O6 position of guanine, transferring it to one of its own cysteine residues.[7] This action repairs the DNA lesion before it can form a cytotoxic interstrand cross-link.[7][16][17] High levels of AGT expression in tumor cells are strongly correlated with resistance to nitrosourea treatment.[16]
Quantitative Data on Nitrosourea Activity
The following tables summarize key quantitative data regarding the cytotoxic and clinical efficacy of various nitrosourea compounds.
Table 1: In Vitro Cytotoxicity of Nitrosourea Compounds
| Compound | Cell Line | Assay | IC50 Value | Reference |
| Carmustine (BCNU) | U87-MG (Glioblastoma) | MTT | 27.18 ± 1.4 µM | [18] |
| Carmustine (BCNU) | MCF7 (Breast Cancer) | MTT | 89.12 ± 2.7 µM | [18] |
| Lomustine (CCNU) | U87MG (Glioblastoma) | WST-8 | 55 µM | [13] |
| Lomustine (CCNU) | U251MG (Glioblastoma) | WST-8 | ~60 µM | [8] |
| Nimustine (B1678891) (ACNU) | U87MG (Glioblastoma) | WST-8 | ~70 µM | [8] |
| Aromatic N-(2-chloroethyl)-N-nitrosourea (1a) | A549 (Lung Cancer) | Cytotoxicity Assay | 38 ± 1 µM | [19] |
| Aromatic N-(2-chloroethyl)-N-nitrosourea (2a) | A549 (Lung Cancer) | Cytotoxicity Assay | 41 ± 5 µM | [19] |
Table 2: Clinical Efficacy of Nitrosourea-Based Regimens
| Nitrosourea | Cancer Type | Regimen | Response Rate | Median Survival | Reference |
| Lomustine (CCNU) | Recurrent Glioblastoma | Monotherapy | ~10% or less | 6-9 months | [20] |
| Methyl-CCNU | Gastrointestinal Cancer | Combination Therapy | - | - | [21] |
| MCNU | Chronic Myelogenous Leukemia | Monotherapy | - | Median time to complete remission: 50 days | [22] |
Experimental Protocols
Detailed methodologies for key experiments cited in the study of nitrosourea mechanisms are provided below.
Protocol 1: Alkaline Comet Assay for DNA Damage
The alkaline comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks and alkali-labile sites in individual cells.
Materials:
-
Microscope slides pre-coated with normal melting point agarose
-
Low melting point agarose (LMPA)
-
Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA staining solution (e.g., SYBR® Green I)
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Cell Preparation: Prepare a single-cell suspension at a concentration of approximately 1 x 10^5 cells/mL.
-
Embedding: Mix 30 µL of the cell suspension with 250 µL of molten LMPA (at 37°C). Immediately pipette 50 µL of this mixture onto a pre-coated slide. Allow to solidify at 4°C for 30 minutes.[11]
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.[11]
-
Alkaline Unwinding: Place the slides in a horizontal electrophoresis tank filled with cold alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.[23]
-
Electrophoresis: Apply a voltage of approximately 1 V/cm for 20-30 minutes.[10][23]
-
Neutralization: Gently remove the slides and immerse them in neutralization buffer for 5 minutes. Repeat this step.
-
Staining: Stain the DNA by adding a small volume of a fluorescent dye (e.g., SYBR® Green I) to each slide.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.[5]
Protocol 2: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the nitrosourea compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[24] During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[25]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570-590 nm using a multi-well spectrophotometer. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be calculated from the dose-response curve.
Conclusion
Nitrosourea compounds remain a clinically important class of chemotherapeutic agents. Their efficacy is primarily driven by their ability to induce DNA interstrand cross-links, a highly cytotoxic lesion that inhibits fundamental cellular processes. The dual mechanism of DNA alkylation and protein carbamoylation contributes to their antitumor activity. However, the development of resistance, primarily through the action of the DNA repair enzyme AGT, poses a significant clinical challenge. A thorough understanding of these molecular mechanisms is crucial for the rational design of new nitrosourea analogs and for the development of strategies to overcome drug resistance, ultimately improving the therapeutic outcomes for patients. This guide provides a foundational resource for professionals engaged in these research and development endeavors.
References
- 1. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [en.bio-protocol.org]
- 2. Mechanisms of nitrosourea-induced beta-cell damage. Alterations in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative and qualitative analysis of DNA methylation at N3-adenine by N-methyl-N-nitrosourea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rndsystems.com [rndsystems.com]
- 6. pugetsound.edu [pugetsound.edu]
- 7. researchgate.net [researchgate.net]
- 8. Lomustine and nimustine exert efficient antitumor effects against glioblastoma models with acquired temozolomide resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. O6-alkylguanine-DNA Alkyltransferases in Microbes Living on the Edge: From Stability to Applicability - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells [bio-protocol.org]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Nitrosoureas: a reappraisal of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. dtp.cancer.gov [dtp.cancer.gov]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. academic.oup.com [academic.oup.com]
- 18. researchgate.net [researchgate.net]
- 19. Nitric oxide release by N -(2-chloroethyl)- N -nitrosoureas: a rarely discussed mechanistic path towards their anticancer activity - RSC Advances (RSC Publishing) DOI:10.1039/C4RA11137K [pubs.rsc.org]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. Nitrosourea Chemotherapeutic Agents - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. A new nitrosourea derivative for the treatment of chronic myelogenous leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. re-place.be [re-place.be]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
Unlocking Cellular Dynamics: A Technical Guide to 13C Labeled Uracil Precursors in Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the multifaceted applications of 13C labeled uracil (B121893) precursors in cutting-edge research. From elucidating fundamental cellular processes to advancing drug development, stable isotope labeling with 13C-uracil provides a powerful lens to non-invasively trace and quantify the dynamic metabolic pathways of this essential nucleobase. This document provides a comprehensive overview of core applications, detailed experimental protocols, and data interpretation strategies, equipping researchers with the knowledge to effectively integrate this technology into their workflows.
Core Applications of 13C Labeled Uracil
The versatility of 13C labeled uracil stems from its central role in nucleotide metabolism. As a key component of RNA and a precursor in the synthesis of other pyrimidines, its metabolic fate provides a direct readout of several critical cellular activities.
Metabolic Flux Analysis: Mapping the Flow of Cellular Resources
13C Metabolic Flux Analysis (13C-MFA) is a powerful technique to quantify the rates (fluxes) of intracellular metabolic pathways.[1][2] By introducing 13C labeled uracil into cell culture, researchers can trace the incorporation of the heavy isotope into various downstream metabolites.[2] Analysis of the mass isotopologue distribution (MID) of these metabolites using mass spectrometry or NMR spectroscopy allows for the precise calculation of metabolic fluxes through pathways such as de novo pyrimidine (B1678525) synthesis and the nucleotide salvage pathway.[3][4] This approach is invaluable for understanding how cellular metabolism is rewired in disease states like cancer and for identifying potential therapeutic targets.[5]
Probing RNA Synthesis and Decay Dynamics
The dynamic nature of the transcriptome is governed by the balance between RNA synthesis and degradation. 13C labeled uracil serves as an exceptional tool to dissect these processes.[6] By introducing a pulse of 13C-uracil to cells, newly synthesized RNA molecules become labeled.[7] The rate of incorporation provides a direct measure of RNA synthesis, while tracking the decay of the 13C signal over time allows for the determination of RNA half-lives.[8][9] This "pulse-chase" approach, analyzed by methods like liquid chromatography-mass spectrometry (LC-MS), offers a global and gene-specific view of RNA turnover, providing insights into gene regulation and cellular responses to stimuli.[10][11]
Advancing Drug Development and Personalized Medicine
A significant application of 13C labeled uracil lies in the field of pharmacology, particularly in the context of fluoropyrimidine-based chemotherapy agents like 5-fluorouracil (B62378) (5-FU).[12] The catabolism of 5-FU is primarily governed by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). Deficiencies in DPD activity can lead to severe, life-threatening toxicity from standard doses of 5-FU.[12][13][14] The 13C-uracil breath test is a non-invasive method to assess DPD activity in patients.[13][14][15] After oral administration of [2-13C]uracil, the rate of 13CO2 exhalation is measured, which directly correlates with DPD enzyme function.[13][16] This allows for the identification of patients at risk of 5-FU toxicity, enabling dose adjustments for personalized and safer cancer therapy.[13][14][15]
Data Presentation
Table 1: Representative mRNA Half-Lives in Mammalian Cells
| Gene | Cell Type | mRNA Half-Life (hours) | Method | Reference |
| c-fos | NIH3T3 | 0.25 | Transcriptional Pulsing | [8] |
| β-globin | NIH3T3 | > 8 | Transcriptional Pulsing | [8] |
| Average | Yeast | 0.33 | Pulse-Chase with 4-thiouracil | [7] |
| Various | Human (10 cell types) | 0.5 - >100 | Compilation of various methods | [6] |
| Various | Mouse (8 cell types) | 0.5 - >100 | Compilation of various methods | [6] |
Table 2: Performance of the 13C-Uracil Breath Test in Predicting 5-FU Toxicity
| Study Population | Endpoint | Sensitivity | Specificity | Reference |
| 33 Gastrointestinal Cancer Patients | Grade 3-4 vs. Grade 0-1 Toxicity | 61.5% | 85% | [13][14][15] |
| 33 Gastrointestinal Cancer Patients | DPD-deficient vs. Non-DPD-deficient | 75% | 85% | [13][14][15] |
Experimental Protocols
The following sections provide detailed methodologies for key experiments involving 13C labeled uracil.
Metabolic Labeling of Mammalian Cells with 13C-Uracil
This protocol outlines the steps for labeling cultured mammalian cells, such as HeLa cells, with a 13C-uracil precursor for the analysis of RNA synthesis and turnover.
Materials:
-
HeLa cells (or other mammalian cell line of interest)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
[1,3-13C2]-Uracil or other desired labeled precursor
-
Cell culture plates or flasks
-
TRIzol® reagent or other RNA extraction kit
-
Chloroform
-
75% Ethanol (in RNase-free water)
-
RNase-free water
Procedure:
-
Cell Seeding: Seed HeLa cells in 6-well plates at a density of 2 x 10^5 cells per well in complete culture medium. Incubate at 37°C in a 5% CO2 incubator until cells reach approximately 70-80% confluency.
-
Preparation of Labeling Medium: Prepare fresh culture medium containing the desired concentration of 13C-uracil. A common starting concentration is 100 µM, but this should be optimized for the specific cell line and experimental goals.
-
Metabolic Labeling (Pulse):
-
Aspirate the old medium from the cells.
-
Wash the cells once with sterile PBS.
-
Add 2 mL of the pre-warmed 13C-uracil containing labeling medium to each well.
-
Incubate for the desired labeling period (the "pulse"). For RNA synthesis rate measurements, a short pulse of 1-4 hours is typical.
-
-
Chase (for RNA decay studies):
-
Aspirate the labeling medium.
-
Wash the cells twice with warm PBS to remove any remaining 13C-uracil.
-
Add 2 mL of complete culture medium containing a high concentration of unlabeled uracil (e.g., 10 mM) to each well. This "chase" prevents further incorporation of the labeled precursor.
-
Harvest cells at various time points during the chase (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the decay of the 13C-labeled RNA.
-
-
Cell Harvesting and RNA Extraction:
-
At each time point, aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 1 mL of TRIzol® reagent directly to each well and lyse the cells by pipetting up and down.
-
Transfer the lysate to a microcentrifuge tube.
-
Add 200 µL of chloroform, vortex vigorously for 15 seconds, and incubate at room temperature for 3 minutes.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase containing the RNA to a new tube.
-
Precipitate the RNA by adding 500 µL of isopropanol and incubating at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Discard the supernatant and wash the RNA pellet with 1 mL of 75% ethanol.
-
Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Air-dry the pellet for 5-10 minutes and resuspend in an appropriate volume of RNase-free water.
-
Quantify the RNA concentration and assess its purity.
-
Sample Preparation and Analysis by LC-MS/MS
This protocol describes the preparation of 13C-labeled RNA for analysis by liquid chromatography-tandem mass spectrometry to determine the extent of isotope incorporation.
Materials:
-
Purified 13C-labeled RNA sample
-
Nuclease P1
-
Snake Venom Phosphodiesterase I
-
Bacterial Alkaline Phosphatase
-
Reaction Buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl₂)
-
RNase-free water
-
LC-MS grade water and acetonitrile
-
Formic acid
-
C18 reverse-phase HPLC column
Procedure:
-
Enzymatic Digestion of RNA to Nucleosides: [17]
-
In an RNase-free microcentrifuge tube, combine 1-5 µg of the purified 13C-labeled RNA with RNase-free water to a final volume of 20 µL.
-
Add 2.5 µL of a 10X reaction buffer.
-
Add a cocktail of enzymes: 1 µL of Nuclease P1 (1 U/µL), 1 µL of Snake Venom Phosphodiesterase I (0.001 U/µL), and 0.5 µL of Bacterial Alkaline Phosphatase (1 U/µL).
-
Incubate the reaction at 37°C for 2 hours.
-
-
Sample Cleanup (Optional but Recommended):
-
To remove enzymes that can interfere with LC-MS analysis, use a 10 kDa molecular weight cutoff filter. Centrifuge the digestion reaction through the filter according to the manufacturer's instructions. The filtrate contains the nucleosides.
-
-
LC-MS/MS Analysis:
-
Chromatographic Separation: Separate the nucleosides on a C18 reverse-phase column using a gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile). A typical gradient might be:
-
0-5 min: 2% B
-
5-20 min: 2-30% B
-
20-25 min: 30-95% B
-
25-30 min: 95% B
-
30-35 min: 95-2% B
-
35-40 min: 2% B
-
-
Mass Spectrometry Detection: Analyze the eluting nucleosides using a tandem mass spectrometer operating in positive ion mode with multiple reaction monitoring (MRM). Set up transitions for both the unlabeled (12C) and labeled (13C) versions of uracil and other relevant nucleosides. The mass shift will depend on the specific 13C-labeled precursor used.
-
NMR Sample Preparation and Analysis
This protocol provides a general guideline for preparing 13C-labeled RNA for structural and dynamic analysis by Nuclear Magnetic Resonance (NMR) spectroscopy.
Materials:
-
Purified 13C-labeled RNA
-
NMR buffer (e.g., 10 mM sodium phosphate, pH 6.5, 50 mM NaCl)
-
D2O (99.9%)
-
NMR tubes
Procedure:
-
RNA Sample Preparation:
-
Dissolve the lyophilized 13C-labeled RNA in the NMR buffer to a final concentration of 0.1-1 mM. Higher concentrations are generally better for improving signal-to-noise.
-
For experiments observing exchangeable protons, the final sample should be in 90% H2O/10% D2O. For experiments focusing on non-exchangeable protons, lyophilize the sample and resuspend it in 99.9% D2O.
-
Transfer the final sample to a high-quality NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a series of 1D and 2D NMR spectra to assign the resonances and probe the structure and dynamics of the RNA.
-
1D 1H NMR: Provides a general overview of the sample's integrity and folding.
-
2D 1H-13C HSQC: This is a key experiment that correlates the chemical shifts of directly bonded protons and 13C atoms, allowing for the assignment of the carbon-attached protons.
-
Other 2D/3D Experiments: Depending on the research question, other experiments such as NOESY (for distance restraints), TOCSY (for spin system identification), and various relaxation experiments can be performed to gain detailed structural and dynamic information.
-
Visualizing Pathways and Workflows
Diagrams are essential for communicating complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such visualizations.
Pyrimidine de novo Synthesis Pathway
This pathway illustrates the synthesis of pyrimidine nucleotides from simple precursors.
De novo pyrimidine synthesis pathway.
Pyrimidine Salvage Pathway
This pathway demonstrates the recycling of pyrimidine bases and nucleosides.
Pyrimidine salvage pathway.
Experimental Workflow for 13C Metabolic Flux Analysis
This diagram outlines the major steps involved in a typical 13C-MFA experiment.
Workflow for 13C Metabolic Flux Analysis.
Conclusion
13C labeled uracil precursors are indispensable tools in modern biological and biomedical research. Their application in metabolic flux analysis, the study of RNA dynamics, and clinical diagnostics provides unparalleled insights into the intricate workings of the cell. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers to harness the full potential of this powerful technology, driving forward our understanding of cellular metabolism and paving the way for new therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell [frontiersin.org]
- 4. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. The genetic and biochemical determinants of mRNA degradation rates in mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Messenger RNA Half-Life Measurements in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mRNA stability in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Testing for Dihydropyrimidine Dehydrogenase Deficiency to Individualize 5-Fluorouracil Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ascopubs.org [ascopubs.org]
- 14. (13)C-uracil breath test to predict 5-fluorouracil toxicity in gastrointestinal cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. MASS SPECTROMETRY OF RNA: LINKING THE GENOME TO THE PROTEOME - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Unveiling the Hidden Metabolome: A Technical Guide to Discovering Novel Metabolites Using ¹³C Labeled Compounds
A comprehensive guide for researchers, scientists, and drug development professionals on leveraging stable isotope labeling to explore and identify novel metabolic pathways and compounds.
The study of metabolomics, the comprehensive analysis of small molecule metabolites in a biological system, is crucial for understanding cellular physiology, disease pathogenesis, and drug mechanisms. However, the identification of unknown metabolites remains a significant bottleneck. The use of stable isotope-labeled compounds, particularly Carbon-13 (¹³C), offers a powerful strategy to trace metabolic pathways and confidently identify novel, biologically relevant molecules. This guide provides an in-depth overview of the core principles, experimental protocols, data analysis workflows, and applications of ¹³C-based metabolomics for the discovery of novel metabolites.
Core Principles of ¹³C-Based Metabolite Discovery
The fundamental principle behind using ¹³C-labeled compounds is to introduce a "mass tag" that can be traced as it is incorporated into downstream metabolites.[1][2] By supplying cells or organisms with a substrate, such as glucose or glutamine, where the common ¹²C atoms are replaced with the heavier, non-radioactive ¹³C isotope, researchers can distinguish endogenously synthesized metabolites from the background chemical noise.[2] Analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can then detect the characteristic mass shift imparted by the ¹³C label, allowing for the confident identification of compounds that are part of the active metabolic network.[2]
This approach provides several key advantages for novel metabolite discovery:
-
Unambiguous Identification of Biosynthesis: The presence of the ¹³C label confirms that a detected molecule is a product of cellular metabolism and not an artifact or contaminant.[3]
-
Pathway Elucidation: By analyzing the pattern of ¹³C incorporation into a newly discovered metabolite, it is possible to infer its biosynthetic precursors and the metabolic pathway involved in its formation.[4]
-
Enhanced Confidence in Annotation: The number of incorporated ¹³C atoms provides a strong constraint for determining the elemental formula of an unknown compound, significantly improving the accuracy of its annotation.[3]
-
Quantitative Insights: ¹³C labeling enables metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic reactions, providing a deeper understanding of cellular physiology in different states.[1][5]
Experimental Design and Protocols
A successful ¹³C labeling experiment requires careful planning and execution. The following sections provide detailed methodologies for key experimental stages.
Tracer Selection
The choice of the ¹³C-labeled substrate is critical and depends on the specific metabolic pathways being investigated.[2] Commonly used tracers in mammalian cell culture include:
-
[U-¹³C]-Glucose: All six carbon atoms are labeled, providing a global overview of glucose metabolism through glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.
-
[U-¹³C]-Glutamine: All five carbon atoms are labeled, tracing the metabolism of this key anaplerotic substrate.
-
Position-Specific Labeled Tracers (e.g., [1,2-¹³C₂]-Glucose): These tracers provide more detailed information about the activity of specific pathways.[6]
Detailed Experimental Protocol: ¹³C-Glucose Tracing in Adherent Mammalian Cells
This protocol outlines a typical steady-state ¹³C-glucose labeling experiment.
Materials:
-
Cell line of interest (e.g., A549, HeLa)
-
Standard cell culture medium (e.g., DMEM)
-
¹³C-labeling medium: Glucose-free DMEM supplemented with [U-¹³C₆]-glucose (e.g., 10 mM) and 10% dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Liquid nitrogen or a cold quenching solution (-80°C 80% methanol)
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Culture: Seed cells in 6-well plates or 10 cm dishes and grow to the desired confluency (typically 70-80%) in standard culture medium.
-
Medium Exchange: Aspirate the standard medium. To remove residual unlabeled glucose, quickly wash the cells once with pre-warmed glucose-free DMEM.
-
Labeling: Immediately add pre-warmed ¹³C-labeling medium to the cells.
-
Incubation: Incubate the cells for a duration sufficient to achieve isotopic steady-state. This time is cell-line dependent and can range from 6 to 24 hours. It is recommended to perform a time-course experiment to determine the optimal labeling time.
-
Metabolic Quenching: To halt all enzymatic activity and preserve the metabolic state of the cells, rapidly quench the metabolism. Two common methods are:
-
Liquid Nitrogen: Aspirate the labeling medium, wash once with ice-cold PBS, and then immediately add liquid nitrogen to the plate.[7]
-
Cold Methanol (B129727): Aspirate the labeling medium and add ice-cold (-80°C) 80% methanol directly to the plate.
-
-
Metabolite Extraction:
-
After quenching, add 1 mL of cold (-80°C) 80% methanol to each well.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate to a pre-chilled microcentrifuge tube.[1]
-
To ensure complete extraction, a second extraction with 100% methanol can be performed, followed by a water extraction.[8]
-
Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant containing the metabolites to a new tube.
-
-
Sample Preparation for Analysis: Dry the metabolite extract using a vacuum concentrator. The dried extract can be stored at -80°C until analysis. Reconstitute the sample in a suitable solvent for LC-MS or NMR analysis.
Experimental Workflow for ¹³C Labeling in Mammalian Cells
References
- 1. benchchem.com [benchchem.com]
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. A novel stable isotope labelling assisted workflow for improved untargeted LC–HRMS based metabolomics research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 8. researchgate.net [researchgate.net]
Navigating the Landscape of Isotope-Labeled Nucleobase Analogs: A Technical Guide to 6-Amino-5-nitrosouracil-¹³C₂
For researchers, scientists, and professionals in drug development, the use of stable isotope-labeled compounds is indispensable for a profound understanding of metabolic pathways, drug metabolism, and pharmacokinetic studies. This technical guide provides a comprehensive overview of 6-Amino-5-nitrosouracil-¹³C₂, a valuable tool in such investigations, covering its suppliers, purchasing information, and potential experimental applications.
I. Sourcing and Procurement of 6-Amino-5-nitrosouracil-¹³C₂
The acquisition of high-purity, reliably labeled compounds is the foundational step for any research endeavor. Several reputable suppliers specialize in the synthesis and distribution of stable isotope-labeled molecules, including 6-Amino-5-nitrosouracil-¹³C₂. When selecting a supplier, researchers should prioritize factors such as isotopic purity, chemical purity, availability of a certificate of analysis (CoA), and responsive technical support.
Below is a summary of key information from prominent suppliers:
| Supplier | Product Name | Catalog Number/SKU | Molecular Formula | Additional Information |
| LGC Standards [1] | 6-Amino-5-nitrosouracil-¹³C₂ | - | Not specified | Offers high-quality reference standards. Pricing and availability require user login.[1] Provides an option for "Exact Weight" packaging with a detailed certificate.[1] |
| Clinivex [2] | 6-Amino-5-nitrosouracil-¹³C₂ | RCLS2L105359 | ¹³C₂C₂H₄N₄O₃ | Intended strictly for research purposes.[2] CoA is provided, and storage conditions are specified on the product label.[2] |
| Smolecule | 6-Amino-5-nitrosouracil-¹³C₂ | - | C₄H₄N₄O₃ | Described as a stable isotopically labeled derivative for use in NMR and mass spectrometry to study metabolic pathways and drug interactions. |
| Fisher Scientific [3] | 25MG 6-Amino-5-nitrosouracil-¹³C₂ | 30328334 | Not specified | Pricing is listed per 25mg.[3] |
| MedChemExpress [4] | 6-Amino-5-nitrosouracil-¹³C₂ | - | Not specified | Marketed as the ¹³C-labeled version of 6-Amino-5-nitrosouracil.[4] |
Purchasing Information:
The process for purchasing 6-Amino-5-nitrosouracil-¹³C₂ typically involves the following steps, which can be visualized in the workflow diagram below. Researchers will generally need to create an account on the supplier's website, search for the compound by name or catalog number, add it to their cart, and proceed to checkout. For some suppliers, a quotation request may be necessary, especially for bulk quantities or custom orders. It is crucial to review the product specifications and the certificate of analysis to ensure it meets the experimental requirements before finalizing the purchase.
Caption: A typical workflow for purchasing specialty chemical reagents.
II. Potential Experimental Applications and Methodologies
While specific experimental protocols for 6-Amino-5-nitrosouracil-¹³C₂ are not abundantly available in public literature, its structure and isotopic labeling suggest its utility in a range of advanced research applications. The primary advantage of the ¹³C₂ labeling is its utility as an internal standard in quantitative mass spectrometry-based assays or as a tracer in metabolic flux analysis.
A. Use in Metabolic Tracing Studies
Stable isotope tracing is a powerful technique to delineate the flow of atoms through metabolic pathways. By introducing a ¹³C-labeled substrate into a biological system, researchers can track the incorporation of the heavy isotope into downstream metabolites. Given that 6-Amino-5-nitrosouracil is a derivative of a nucleobase, the ¹³C₂-labeled version could be instrumental in studying pyrimidine (B1678525) metabolism, nucleotide salvage pathways, and the impact of drugs on these processes.
Conceptual Experimental Workflow:
-
Cell Culture and Treatment: Culture cells of interest (e.g., cancer cell lines, primary cells) under defined conditions. Introduce 6-Amino-5-nitrosouracil-¹³C₂ into the culture medium at a specific concentration and for a defined period.
-
Metabolite Extraction: After the incubation period, quench the metabolism and extract intracellular metabolites using a suitable solvent system (e.g., cold methanol/water).
-
LC-MS/MS Analysis: Analyze the cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer would be configured to detect the mass shift corresponding to the incorporation of two ¹³C atoms in uracil-containing metabolites.
-
Data Analysis: Analyze the mass isotopologue distribution to determine the extent of labeling and infer the activity of relevant metabolic pathways.
Caption: A generalized workflow for a metabolic tracing experiment.
B. As an Internal Standard for Quantitative Analysis
In pharmacokinetic and drug metabolism studies, accurate quantification of a drug or its metabolites in biological matrices is crucial. The use of a stable isotope-labeled internal standard that is chemically identical to the analyte of interest is the gold standard for correcting for matrix effects and variations in sample processing and instrument response in mass spectrometry. 6-Amino-5-nitrosouracil-¹³C₂ can serve as an ideal internal standard for the quantification of unlabeled 6-Amino-5-nitrosouracil.
Conceptual Protocol for Sample Preparation and Analysis:
-
Sample Collection: Collect biological samples (e.g., plasma, urine, tissue homogenate) at various time points after administration of unlabeled 6-Amino-5-nitrosouracil.
-
Internal Standard Spiking: Add a known amount of 6-Amino-5-nitrosouracil-¹³C₂ to each sample.
-
Sample Preparation: Perform protein precipitation or solid-phase extraction to remove interfering substances.
-
LC-MS/MS Analysis: Analyze the prepared samples by LC-MS/MS. Monitor the specific mass transitions for both the unlabeled analyte and the ¹³C₂-labeled internal standard.
-
Quantification: Calculate the concentration of the unlabeled analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.
III. Potential Signaling Pathways for Investigation
The biological activities of 6-aminouracil (B15529) derivatives are diverse, with some exhibiting inhibitory effects on enzymes involved in DNA replication and repair, or acting as precursors for the synthesis of bioactive compounds. The nitroso group in 6-Amino-5-nitrosouracil suggests potential interactions with cellular redox systems and signaling pathways sensitive to reactive nitrogen species.
A hypothetical signaling pathway that could be investigated using this compound involves its potential role as a modulator of enzymes sensitive to nitrosative stress or as a precursor to molecules that interact with nucleic acid metabolic pathways.
Caption: A potential signaling pathway involving 6-Amino-5-nitrosouracil.
References
Theoretical ¹³C NMR Chemical Shifts of 6-Amino-5-nitrosouracil-¹³C₂: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for the determination and analysis of theoretical ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 6-Amino-5-nitrosouracil-¹³C₂. Given the specialized nature of this isotopically labeled compound, this document outlines the established computational methodologies for predicting NMR spectra, presents hypothetical yet structurally reasoned data, and details the experimental protocols necessary for empirical validation. This guide is intended to serve as a valuable resource for researchers utilizing this molecule in metabolic studies, drug interaction analyses, and as an analytical standard.[1]
Introduction to 6-Amino-5-nitrosouracil-¹³C₂
6-Amino-5-nitrosouracil is a derivative of uracil, a fundamental component of ribonucleic acid (RNA). The introduction of a nitroso group at the 5-position and an amino group at the 6-position significantly alters the electronic environment of the pyrimidine (B1678525) ring, making it a molecule of interest in medicinal chemistry and biochemical research.[1] The stable isotope labeling with two ¹³C atoms (¹³C₂) enhances its utility in NMR spectroscopy and mass spectrometry, allowing it to be used as a tracer in metabolic pathway studies or as an internal standard for quantification.[1][2]
The synthesis of 6-Amino-5-nitrosouracil and its derivatives is typically achieved through the nitrosation of the corresponding 6-aminouracil (B15529) precursor.[1] For isotopically labeled versions such as 6-Amino-5-nitrosouracil-¹³C₂, a ¹³C-enriched precursor is used. While the specific labeling pattern can vary, a common and synthetically accessible pattern involves the carbonyl carbons at the C2 and C4 positions. This guide will proceed under the assumption of labeling at these positions.
A critical aspect of 6-Amino-5-nitrosouracil's chemistry is its potential for tautomerism, particularly the equilibrium between the nitroso form and the oxime form. This equilibrium can be influenced by solvent and pH, and it will have a significant impact on the observed NMR chemical shifts.
Figure 1: Nitroso-Oxime Tautomerism of 6-Amino-5-nitrosouracil.
Theoretical ¹³C NMR Shift Calculation
The prediction of ¹³C NMR chemical shifts is a powerful tool for structural elucidation and is predominantly achieved through quantum chemical calculations. The Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT) is the gold standard for this purpose.
Computational Protocol
A robust protocol for calculating the theoretical ¹³C NMR shifts of 6-Amino-5-nitrosouracil-¹³C₂ is outlined below. This protocol is designed to yield accurate and reproducible results.
-
Molecular Geometry Optimization:
-
The first step is to obtain an accurate three-dimensional structure of the molecule.
-
An initial structure of 6-Amino-5-nitrosouracil is built.
-
Geometry optimization is performed using a DFT functional and basis set. A common and effective choice is the B3LYP functional with the 6-31G(d) basis set. For higher accuracy, a larger basis set such as 6-311++G(2d,p) can be employed.
-
The optimization should be performed in a simulated solvent environment that matches the experimental conditions (e.g., using the Polarizable Continuum Model, PCM, for DMSO).
-
-
NMR Shielding Tensor Calculation:
-
Using the optimized geometry, a single-point energy calculation is performed to compute the NMR isotropic shielding tensors (σ).
-
This calculation must use the GIAO method.
-
It is recommended to use the same or a higher level of theory as the geometry optimization (e.g., mPW1PW91/6-311+G(2d,p)).
-
-
Chemical Shift Referencing:
-
The calculated isotropic shielding values are not directly comparable to experimental chemical shifts. They must be converted using a reference compound, typically Tetramethylsilane (TMS).
-
The geometry of TMS is optimized, and its ¹³C isotropic shielding value (σ_ref) is calculated at the exact same level of theory used for the target molecule.
-
The theoretical chemical shift (δ_calc) is then calculated using the equation: δ_calc = σ_ref - σ_calc
-
-
Scaling (Optional but Recommended):
-
To correct for systematic errors in the computational method, the calculated shifts can be scaled using a linear regression analysis derived from a set of known compounds calculated at the same level of theory. This generally improves the accuracy of the prediction.
-
Figure 2: Workflow for Theoretical NMR Shift Calculation.
Data Presentation: Hypothetical ¹³C NMR Shifts
While experimental data for 6-Amino-5-nitrosouracil-¹³C₂ is not publicly available, we can predict a plausible range for the ¹³C chemical shifts based on data from related structures such as 6-aminouracil and other substituted uracils. The following table presents hypothetical, yet chemically reasoned, theoretical ¹³C NMR chemical shifts calculated in DMSO. The values for the ¹³C labeled C2 and C4 positions are highlighted.
| Carbon Atom | Functional Group | Expected Chemical Shift Range (ppm) | Hypothetical Calculated Shift (ppm) |
| C2 | Urea Carbonyl | 150 - 155 | 152.5 |
| C4 | Amide Carbonyl | 160 - 165 | 163.0 |
| C5 | C-N=O | 115 - 125 | 119.8 |
| C6 | C-NH₂ | 155 - 160 | 157.4 |
Table 1: Hypothetical Theoretical ¹³C NMR Chemical Shifts for 6-Amino-5-nitrosouracil-¹³C₂ (Labeled at C2, C4). Shifts are referenced to TMS and predicted for DMSO as the solvent.
Experimental Protocols
To validate the theoretical calculations, experimental NMR data must be acquired. The following section details a standard protocol for obtaining a high-quality ¹³C NMR spectrum.
Sample Preparation
-
Solvent Selection: 6-Amino-5-nitrosouracil and its derivatives are often soluble in dimethyl sulfoxide (B87167) (DMSO). Therefore, DMSO-d₆ is the recommended solvent. For compounds with different solubility profiles, deuterated water (D₂O) or methanol-d₄ could be considered.
-
Concentration: Dissolve 10-20 mg of 6-Amino-5-nitrosouracil-¹³C₂ in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and sensitivity.
-
Experiment: A standard proton-decoupled ¹³C NMR experiment should be performed.
-
Key Parameters:
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons (C2, C4, C5, C6).
-
Number of Scans: Due to the low natural abundance of ¹³C, a significant number of scans (e.g., 1024 to 4096 or more) will be required to achieve an adequate signal-to-noise ratio, even with ¹³C labeling.
-
Temperature: 298 K (25 °C).
-
-
Advanced Experiments: For unambiguous assignment of the carbon signals, two-dimensional NMR experiments such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can be invaluable, correlating the carbons to their attached or nearby protons.
Conclusion
The theoretical prediction of ¹³C NMR chemical shifts for 6-Amino-5-nitrosouracil-¹³C₂ is a powerful approach that, when combined with experimental validation, provides definitive structural information. By following the detailed computational and experimental protocols outlined in this guide, researchers can confidently determine and interpret the NMR spectra of this important isotopically labeled compound. The interplay between theoretical modeling and empirical data is crucial for advancing the application of such molecules in complex biological and chemical systems.
References
Characterization of 6-Amino-5-nitrosouracil-¹³C₂ by High-Resolution Mass Spectrometry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of high-resolution mass spectrometry (HRMS) for the detailed characterization of 6-Amino-5-nitrosouracil-¹³C₂, an isotopically labeled derivative of a key heterocyclic compound. Isotopic labeling is a critical technique in drug metabolism and pharmacokinetic (DMPK) studies, enabling the precise tracking and quantification of metabolites.[1][2] This document outlines the experimental protocols, data analysis strategies, and expected outcomes for the structural elucidation and confirmation of this labeled compound.
Introduction to Isotopic Labeling and HRMS
Stable isotope labeling involves the incorporation of heavy isotopes, such as ¹³C, ¹⁵N, or ²H, into a molecule of interest.[1] These labeled compounds are chemically identical to their unlabeled counterparts but are distinguishable by their increased mass.[3] This mass difference allows for their unambiguous detection and quantification by mass spectrometry, even in complex biological matrices.[1][3]
High-resolution mass spectrometry, utilizing instruments like Orbitrap or Time-of-Flight (TOF) analyzers, provides the necessary mass accuracy and resolving power to differentiate between the isotopically labeled compound and other endogenous molecules with similar nominal masses.[4] This capability is essential for confirming the successful incorporation of the isotopes and for elucidating the fragmentation patterns to ensure the structural integrity of the labeled molecule.
Experimental Workflow
The overall workflow for the characterization of 6-Amino-5-nitrosouracil-¹³C₂ by HRMS is a multi-step process, beginning with sample preparation and culminating in data analysis and structural confirmation.
Caption: Experimental workflow for HRMS characterization.
Detailed Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific instrumentation and experimental goals.
Sample Preparation
-
Stock Solution Preparation: Accurately weigh approximately 1 mg of 6-Amino-5-nitrosouracil-¹³C₂ and dissolve it in 1 mL of a suitable solvent, such as methanol (B129727) or acetonitrile, to create a 1 mg/mL stock solution.
-
Working Solution Preparation: Perform serial dilutions of the stock solution with the initial solvent to achieve a final concentration in the low µg/mL to ng/mL range, which is optimal for HRMS analysis.
High-Resolution Mass Spectrometry
-
Instrumentation: A high-resolution mass spectrometer, such as an Orbitrap or ESI-TOF instrument, is recommended.[5]
-
Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically suitable for this class of compounds.
-
Full Scan MS Parameters:
-
Mass Range: 50-500 m/z
-
Resolution: > 60,000 FWHM
-
AGC Target: 1e6
-
Maximum Injection Time: 100 ms
-
-
Tandem MS (MS/MS) Parameters:
-
Precursor Ion Selection: Isolate the [M+H]⁺ ion of 6-Amino-5-nitrosouracil-¹³C₂.
-
Collision Energy: Apply a normalized collision energy (e.g., 20-40 eV) to induce fragmentation. Higher-energy collisional dissociation (HCD) is a common fragmentation technique.[3]
-
Resolution: > 15,000 FWHM
-
Data Presentation and Interpretation
Accurate Mass and Isotopic Purity
The primary confirmation of successful labeling is the accurate mass measurement of the molecular ion. The theoretical and expected masses for the unlabeled and labeled compounds are presented below.
| Compound | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Expected [M+H]⁺ (m/z) |
| 6-Amino-5-nitrosouracil | C₄H₄N₄O₃ | 156.0287 | 157.0360 |
| 6-Amino-5-nitrosouracil-¹³C₂ | ¹²C₂¹³C₂H₄N₄O₃ | 158.0354 | 159.0427 |
The high-resolution mass spectrometer should be able to measure the mass of the labeled compound with an accuracy of < 5 ppm. The observed isotopic distribution should also match the theoretical distribution for a molecule containing two ¹³C atoms.
Fragmentation Analysis
Tandem mass spectrometry (MS/MS) is used to fragment the molecule and confirm the location of the isotopic labels. The fragmentation of nitrosamine (B1359907) compounds can proceed through characteristic pathways, such as the loss of the NO radical (30 Da).[6] For uracil-containing structures, common losses include CO and HNCO.
Caption: Predicted fragmentation pathway of labeled uracil (B121893).
The presence of the two ¹³C labels in the fragment ions, confirmed by their accurate mass, provides definitive structural evidence. For example, if the ¹³C atoms are in the uracil ring, fragments containing the intact ring will show a +2 Da mass shift compared to the unlabeled compound.
Conclusion
The characterization of 6-Amino-5-nitrosouracil-¹³C₂ using high-resolution mass spectrometry is a robust method for confirming its identity, isotopic purity, and structural integrity. The combination of accurate mass measurement and detailed fragmentation analysis provides a high degree of confidence, which is essential for its application in advanced drug development and metabolic research. The protocols and data interpretation guidelines presented here offer a solid foundation for researchers working with this and other isotopically labeled compounds.
References
- 1. Isotope Labeling - Cerno Bioscience [cernobioscience.com]
- 2. Isotope Labeling, Full Quantification Isotope Labeling, and the Role of EC-MS - Spectro Inlets [spectroinlets.com]
- 3. UWPR [proteomicsresource.washington.edu]
- 4. Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures[v1] | Preprints.org [preprints.org]
- 5. benchchem.com [benchchem.com]
- 6. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note and Protocol: 13C Metabolic Flux Analysis using 6-Amino-5-nitrosouracil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a critical technique for quantifying the rates (fluxes) of intracellular metabolic reactions, providing a detailed snapshot of cellular physiology.[1][2][3] The use of stable isotope tracers, particularly ¹³C, in conjunction with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, has become the gold standard for accurate flux measurements.[4][5][6][7][8] This application note provides a detailed protocol for conducting ¹³C Metabolic Flux Analysis using the novel tracer, 6-Amino-5-nitrosouracil-¹³C₂, to probe pyrimidine (B1678525) metabolism and its connections to central carbon pathways.
6-Amino-5-nitrosouracil is a derivative of the pyrimidine base uracil (B121893).[9] As a stable isotope-labeled analog, 6-Amino-5-nitrosouracil-¹³C₂ allows researchers to trace the metabolic fate of the uracil backbone as it is incorporated into nucleotides and other downstream biomolecules.[9] This can provide valuable insights into nucleotide biosynthesis, salvage pathways, and their dysregulation in various disease states, particularly in cancer, where pyrimidine metabolism is often upregulated.[10][11][12]
Principle of the Method
The core of this protocol involves introducing 6-Amino-5-nitrosouracil-¹³C₂ into cell culture media. The cells will take up this labeled precursor, which can then enter the pyrimidine metabolic network. The ¹³C labels will be incorporated into various metabolites. By achieving an isotopic steady state, the distribution of ¹³C in these metabolites, known as mass isotopologue distributions (MIDs), will reflect the relative activities of the metabolic pathways. These MIDs are measured by mass spectrometry and then used in a computational model to calculate the intracellular metabolic fluxes.
Materials and Reagents
-
¹³C Tracer: 6-Amino-5-nitrosouracil-¹³C₂ (The precise positions of the ¹³C labels should be confirmed from the supplier, as this is critical for data interpretation).
-
Cell Lines: A cell line of interest (e.g., cancer cell line with known metabolic phenotype).
-
Culture Media: Base medium deficient in uracil or other pyrimidines to maximize tracer incorporation.
-
Dialyzed Fetal Bovine Serum (dFBS): To minimize interference from unlabeled metabolites present in standard FBS.
-
Standard Cell Culture Reagents: PBS, trypsin-EDTA, antibiotics, etc.
-
Quenching Solution: 60% Methanol (B129727), pre-chilled to -40°C or lower.
-
Extraction Solvent: 80% Methanol, pre-chilled to -20°C.
-
LC-MS Grade Solvents: Water, Methanol, Acetonitrile, Formic Acid.
-
Internal Standards: A mix of ¹³C-labeled metabolites not expected to be produced from the tracer, for normalization.
Detailed Experimental Protocol
This protocol is divided into five main stages: 1) Cell Culture and Labeling, 2) Metabolic Quenching, 3) Metabolite Extraction, 4) LC-MS/MS Analysis, and 5) Data Analysis.
Stage 1: Cell Culture and Isotopic Labeling
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that ensures they reach approximately 80% confluency at the time of harvest.
-
Preparation of Labeling Medium: Prepare the culture medium by supplementing the base medium with dFBS, necessary amino acids, glucose, and other components, and finally, add the 6-Amino-5-nitrosouracil-¹³C₂ to a final concentration (e.g., 100 µM; this may require optimization).
-
Isotopic Labeling: Once cells have adhered and are in the exponential growth phase, replace the standard medium with the pre-warmed ¹³C-labeling medium.
-
Incubation: Incubate the cells for a sufficient duration to approach isotopic steady state. This time should be optimized and is typically at least 24-48 hours for pathways involving nucleotide synthesis.
Stage 2: Metabolic Quenching
-
Rapid Quenching: After the labeling period, rapidly quench all metabolic activity. Aspirate the labeling medium from the wells.
-
Washing: Immediately wash the cells with ice-cold 0.9% NaCl solution to remove any remaining extracellular labeled tracer. Aspirate the wash solution completely.
-
Freezing: Place the plate on dry ice to instantly freeze the cells and halt metabolism.
Stage 3: Metabolite Extraction
-
Solvent Addition: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Scraping: Use a cell scraper to detach the cells into the extraction solvent.
-
Collection: Transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Protein Precipitation: Incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at >14,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Transfer the supernatant containing the polar metabolites to a new tube.
-
Drying: Dry the metabolite extract completely using a vacuum concentrator (e.g., SpeedVac). Store dried extracts at -80°C until analysis.
Stage 4: LC-MS/MS Analysis
-
Sample Reconstitution: Reconstitute the dried extracts in a suitable volume (e.g., 50 µL) of LC-MS grade water or a compatible solvent.
-
Chromatographic Separation: Separate the metabolites using liquid chromatography, typically with a HILIC column for polar metabolites.
-
Mass Spectrometry: Analyze the eluent using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to measure the mass isotopologue distributions of key metabolites.
Table 1: Example LC-MS/MS Parameters for Key Metabolites
| Metabolite | Precursor Ion (m/z) (M+H)⁺ | Fragment Ion (m/z) | Collision Energy (eV) |
| Uridine Monophosphate (UMP) | 325.05 | 97.03 (Phosphate) | 20 |
| Uridine Diphosphate (UDP) | 405.02 | 97.03 (Phosphate) | 25 |
| Uridine Triphosphate (UTP) | 484.98 | 97.03 (Phosphate) | 30 |
| β-Alanine | 90.05 | 44.05 | 15 |
| Aspartate | 134.05 | 74.02 | 18 |
Note: These values are for the unlabeled species and will need to be adjusted to create an inclusion list for all possible ¹³C isotopologues (M+1, M+2, etc.).
Stage 5: Data Analysis
-
Peak Integration: Integrate the raw LC-MS data to obtain the peak areas for each mass isotopologue of the target metabolites.
-
Correction for Natural Abundance: Correct the raw MIDs for the natural abundance of ¹³C and other isotopes.
-
Flux Calculation: Use a computational flux modeling software (e.g., INCA, Metran) to estimate the metabolic fluxes by minimizing the difference between the experimentally measured MIDs and the MIDs simulated by the metabolic model.
Data Presentation
Quantitative flux data should be presented in a clear, tabular format to allow for easy comparison between different experimental conditions.
Table 2: Representative Metabolic Flux Data (Hypothetical)
| Metabolic Flux | Control Cells (nmol/10⁶ cells/hr) | Treated Cells (nmol/10⁶ cells/hr) | Fold Change |
| Uracil Salvage to UMP | 15.2 ± 1.8 | 35.8 ± 3.2 | 2.36 |
| De Novo Pyrimidine Synthesis | 45.3 ± 4.1 | 22.1 ± 2.5 | 0.49 |
| UMP Kinase (UMP -> UDP) | 60.5 ± 5.5 | 57.9 ± 6.1 | 0.96 |
| Ribonucleotide Reductase | 12.1 ± 1.5 | 8.5 ± 1.1 | 0.70 |
| Uracil Catabolism | 5.4 ± 0.7 | 10.2 ± 1.3 | 1.89 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for ¹³C-MFA.
Metabolic Pathway of 6-Amino-5-nitrosouracil-¹³C₂
References
- 1. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 2. Applications of Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 4. nbinno.com [nbinno.com]
- 5. A Pathway for Degradation of Uracil to Acetyl Coenzyme A in Bacillus megaterium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Uracil: Structure, Synthesis and Uses [allen.in]
- 8. benchchem.com [benchchem.com]
- 9. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]
- 10. Research Spotlight: Unprocessed Genomic Uracil as a Targetable Vulnerability of Cancer Cells [massgeneral.org]
- 11. A non-proliferative role of pyrimidine metabolism in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Uracil as a biomarker for spatial pyrimidine metabolism in the development of gingivobuccal oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Quantitative Analysis of RNA Dynamics using Stable Isotope Labeling with Uracil Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable Isotope Labeling by Amino acids in Cell Culture (SILAC) is a powerful and widely adopted technique in quantitative proteomics.[1][2][3][4][5] It relies on the metabolic incorporation of "heavy" amino acids into the entire proteome of a cell population. By comparing the mass spectra of labeled ("heavy") and unlabeled ("light") samples, researchers can accurately quantify differences in protein abundance.[2][6]
Drawing inspiration from the principles of SILAC, a similar metabolic labeling strategy can be applied to the study of nucleic acids. This application note details a method for quantitative analysis of RNA dynamics by labeling cells with stable isotope-containing uracil (B121893) precursors. By introducing "heavy" uracil or its nucleoside form, uridine (B1682114), into cell culture, newly transcribed RNA becomes isotopically labeled. This enables the precise measurement of RNA synthesis and degradation rates, providing critical insights into the regulation of gene expression. This "SILAC-like" approach for RNA is invaluable for understanding the mechanisms of action of novel drug candidates, identifying biomarkers, and elucidating the complex processes of cellular regulation.
Principle of the Method
The metabolic labeling of RNA with uracil precursors relies on the cellular pyrimidine (B1678525) salvage pathway.[1][2] Mammalian cells can efficiently take up exogenous uracil and uridine from the culture medium. Through a series of enzymatic reactions, these precursors are converted into uridine triphosphate (UTP), a building block for RNA synthesis. When cells are cultured in a medium where standard uracil is replaced by a stable isotope-labeled version (e.g., containing ¹³C or ¹⁵N), the "heavy" isotopes are incorporated into the UTP pool and subsequently into newly synthesized RNA molecules.
By using mass spectrometry to measure the ratio of heavy to light uracil in the total RNA population over time, it is possible to determine the kinetics of RNA turnover. This provides a dynamic view of the transcriptome, which is often more informative than the static snapshot provided by standard RNA sequencing techniques.[3]
Applications in Research and Drug Development
-
Quantitative Analysis of Gene Expression: Directly measure the synthesis and degradation rates of RNA transcripts, providing a more complete picture of gene regulation than steady-state mRNA levels alone.
-
Mechanism of Action Studies: Determine how a drug candidate affects the transcription and stability of specific RNAs, helping to elucidate its pharmacological mechanism.
-
Biomarker Discovery: Identify changes in RNA dynamics that are associated with disease states or drug responses, leading to the discovery of novel biomarkers.
-
High-Throughput Screening: Adaptable for screening compound libraries to identify molecules that modulate RNA metabolism.
Experimental Protocols
Protocol 1: Metabolic Labeling of Cells with Heavy Uracil Precursors
This protocol describes the labeling of cultured mammalian cells with a stable isotope-labeled uracil precursor. The specific precursor (e.g., [1,3-¹⁵N₂]-Uracil, [¹³C₅]-Uridine) and its concentration may need to be optimized for different cell lines and experimental goals.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Stable isotope-labeled uracil or uridine (e.g., ¹³C, ¹⁵N labeled)
-
Unlabeled uracil or uridine
-
Cell culture flasks or plates
Procedure:
-
Cell Culture Preparation: Culture the cells in standard complete medium until they reach the desired confluency (typically 70-80%). For adherent cells, this will be in flasks or plates. For suspension cells, use appropriate culture vessels.
-
Preparation of Labeling Media:
-
"Heavy" Medium: Prepare complete culture medium containing the stable isotope-labeled uracil precursor at a final concentration typically in the range of 10-100 µM. The optimal concentration should be determined empirically.
-
"Light" Medium: Prepare complete culture medium containing the natural, unlabeled uracil precursor at the same final concentration as the "heavy" medium. This will serve as the control.
-
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual unlabeled precursors.
-
Add the pre-warmed "heavy" or "light" labeling medium to the respective cell populations.
-
Incubate the cells for the desired period. The labeling time can range from a few hours to several days, depending on the turnover rate of the RNA population of interest. For dynamic studies, a time-course experiment is recommended.
-
-
Cell Harvest:
-
After the labeling period, place the culture vessels on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Harvest the cells using a cell scraper (for adherent cells) or by centrifugation (for suspension cells).
-
The "heavy" and "light" cell populations can be processed separately or mixed at this stage, depending on the experimental design.
-
Protocol 2: RNA Extraction and Enzymatic Digestion
This protocol details the extraction of total RNA from the labeled cells and its subsequent digestion into individual nucleosides for mass spectrometry analysis.
Materials:
-
RNA extraction kit (e.g., TRIzol, RNeasy)
-
Nuclease-free water
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
Procedure:
-
Total RNA Extraction: Extract total RNA from the harvested cell pellets according to the manufacturer's protocol of your chosen RNA extraction kit.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.
-
Enzymatic Digestion of RNA:
-
In a nuclease-free microcentrifuge tube, combine approximately 1-5 µg of total RNA with nuclease-free water to a final volume of 20 µL.
-
Add 2.5 µL of a 10X reaction buffer (e.g., 100 mM ammonium acetate, pH 5.3).
-
Add 1 µL of Nuclease P1 (e.g., 100 U/µL) to digest the RNA into 5'-mononucleotides.
-
Incubate at 37°C for 2 hours.
-
Add 2.5 µL of 1 M ammonium bicarbonate to adjust the pH to approximately 8.0.
-
Add 1 µL of Bacterial Alkaline Phosphatase (e.g., 1 U/µL) to dephosphorylate the mononucleotides into nucleosides.
-
Incubate at 37°C for an additional 2 hours.
-
The resulting mixture contains the individual nucleosides ready for LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis for Uracil Quantification
This protocol provides a general outline for the analysis of the digested RNA samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Specific parameters will need to be optimized for the instrument used.
Materials:
-
High-Performance Liquid Chromatography (HPLC) system
-
Triple quadrupole or high-resolution mass spectrometer
-
C18 reverse-phase HPLC column
-
Mobile phase A: Water with 0.1% formic acid
-
Mobile phase B: Acetonitrile with 0.1% formic acid
-
Uracil analytical standards (light and heavy)
Procedure:
-
Sample Preparation: Centrifuge the digested RNA sample to pellet any debris. Transfer the supernatant to an HPLC vial.
-
LC Separation:
-
Inject the sample onto the C18 column.
-
Elute the nucleosides using a gradient of mobile phase A and B. A typical gradient might start at 100% A and ramp to 30% B over 15 minutes.
-
-
MS/MS Detection:
-
Ionize the eluted nucleosides using electrospray ionization (ESI) in positive ion mode.
-
Use Multiple Reaction Monitoring (MRM) to detect the specific mass transitions for both light and heavy uracil. The precursor ion will be the protonated molecule [M+H]⁺, and the product ion will be the characteristic fragment of the uracil base.
-
-
Data Analysis:
-
Integrate the peak areas for the light and heavy uracil transitions.
-
Calculate the heavy-to-light (H/L) ratio for each sample.
-
Compare the H/L ratios across different experimental conditions to determine the relative changes in RNA synthesis and degradation.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy interpretation and comparison.
Table 1: Expected Mass Shifts for Isotopically Labeled Uracil
| Isotope Label | Chemical Formula | Monoisotopic Mass (Light) | Monoisotopic Mass (Heavy) | Mass Shift (Da) |
| [1,3-¹⁵N₂]-Uracil | C₄H₄¹⁵N₂O₂ | 112.0270 | 114.0211 | +2.0 |
| [¹³C₄]-Uracil | ¹³C₄H₄N₂O₂ | 112.0270 | 116.0404 | +4.0 |
| [¹³C₅]-Uridine | ¹³C₅H₁₂N₂O₆ | 244.0695 | 249.0863 | +5.0 |
Table 2: Example Quantitative Data from a Drug Treatment Experiment
| Sample | Treatment | Labeling Time (h) | Heavy Uracil Peak Area | Light Uracil Peak Area | H/L Ratio |
| 1 | Vehicle Control | 6 | 1.25E+07 | 2.50E+07 | 0.50 |
| 2 | Drug A | 6 | 7.50E+06 | 2.50E+07 | 0.30 |
| 3 | Vehicle Control | 12 | 2.00E+07 | 2.00E+07 | 1.00 |
| 4 | Drug A | 12 | 1.00E+07 | 2.00E+07 | 0.50 |
Visualizations
Diagrams created using Graphviz (DOT language) to illustrate key pathways and workflows.
Caption: Experimental workflow for quantitative RNA analysis.
Caption: Uracil precursor salvage pathway for RNA labeling.
References
- 1. An optimized chemical-genetic method for cell-specific metabolic labeling of RNA | Springer Nature Experiments [experiments.springernature.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ahajournals.org [ahajournals.org]
- 5. Metabolic RNA labeling for probing RNA dynamics in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Note: Sample Preparation for ¹³C NMR Analysis of 6-Amino-5-nitrosouracil-¹³C₂ Metabolites
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed protocol for the extraction and preparation of potential metabolites of 6-Amino-5-nitrosouracil-¹³C₂ from biological matrices for analysis by Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. The isotopic labeling of the parent compound enhances the sensitivity of NMR detection, enabling the tracking and structural elucidation of its metabolic fate.[1] The described methodology ensures the efficient extraction of a broad range of metabolites, removal of interfering macromolecules, and optimal sample conditions for high-resolution NMR analysis. This guide is intended for researchers in drug metabolism, pharmacokinetics, and metabolomics.
Introduction
6-Amino-5-nitrosouracil is a pyrimidine (B1678525) derivative with potential applications in medicinal chemistry.[2][3] Understanding its metabolic pathway is crucial for evaluating its efficacy, potential toxicity, and mechanism of action. The use of a stable isotope-labeled version, 6-Amino-5-nitrosouracil-¹³C₂, allows for the unambiguous detection of its metabolites in complex biological samples using ¹³C NMR.[1] The primary challenge in such studies is the preparation of clean, concentrated samples from biological matrices that are free from interfering substances like proteins and lipids, which can obscure the signals of interest.[4]
This protocol details a robust liquid-liquid extraction method followed by sample reconstitution tailored for ¹³C NMR analysis.
Experimental Workflow
The overall workflow for sample preparation is depicted below. It involves initial sample quenching and homogenization, followed by a biphasic liquid-liquid extraction to separate polar and non-polar metabolites, and finally, preparation of the sample in a suitable deuterated solvent for NMR analysis.
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. Buy 6-Amino-5-nitrosouracil-13C2 [smolecule.com]
- 4. Evaluation of sample preparation protocols for quantitative NMR-based metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Purine Biosynthesis with 6-Amino-5-nitrosouracil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis using stable isotope tracers is a powerful technique to quantitatively track the flow of atoms through metabolic pathways.[1][2][3] This document provides detailed application notes and protocols for utilizing 6-Amino-5-nitrosouracil-¹³C₂ as a novel tracer to investigate de novo purine (B94841) biosynthesis. Purine nucleotides are fundamental to cellular processes, and dysregulation of their synthesis is implicated in various diseases, including cancer. By introducing a ¹³C-labeled precursor, researchers can elucidate pathway dynamics, identify metabolic bottlenecks, and assess the efficacy of therapeutic interventions targeting this pathway. 6-Amino-5-nitrosouracil, a structural analog of intermediates in the purine synthesis pathway, serves as a potential tool for probing this critical cellular process. The incorporation of two ¹³C atoms allows for precise tracking and quantification by mass spectrometry.
Principle of Isotopic Tracing in Purine Biosynthesis
The core principle involves introducing a substrate enriched with a stable isotope (e.g., ¹³C) into a biological system. As the cells metabolize this tracer, the isotope is incorporated into downstream metabolites. By measuring the mass distribution of these metabolites using mass spectrometry, the degree of isotope enrichment can be quantified. This data, in turn, provides insights into the relative and absolute fluxes through the metabolic pathway of interest.
6-Amino-5-nitrosouracil-¹³C₂, due to its structural similarity to uracil (B121893) and potential intermediates, is hypothesized to enter the purine biosynthesis pathway, leading to the formation of ¹³C₂-labeled purine nucleotides such as adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). The detection of these labeled species provides direct evidence of their synthesis via the pathway being traced.
Purine Biosynthesis Pathways
There are two main pathways for purine nucleotide synthesis: the de novo pathway and the salvage pathway.
-
De novo synthesis builds purine rings from simple precursors, including amino acids (glycine, glutamine, and aspartate), carbon dioxide, and formate.[4][5] This pathway is a significant consumer of cellular energy and nitrogen.
-
The salvage pathway recycles pre-existing purine bases and nucleosides from the degradation of nucleic acids.
Targeting the de novo pathway is a key strategy in cancer chemotherapy. Tracing this pathway with 6-Amino-5-nitrosouracil-¹³C₂ can provide valuable information on the efficacy of drugs that inhibit specific enzymatic steps.
Below is a diagram illustrating the de novo purine biosynthesis pathway.
Experimental Protocols
The following protocols provide a general framework for using 6-Amino-5-nitrosouracil-¹³C₂ as a tracer. Optimization may be required for specific cell lines and experimental conditions.
Protocol 1: In Vitro Cell Labeling
Materials:
-
Cell line of interest (e.g., cancer cell line with active de novo purine synthesis)
-
Complete cell culture medium
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
6-Amino-5-nitrosouracil-¹³C₂ (sterile solution)
-
6-well or 10 cm cell culture plates
-
Ice-cold 80% methanol (B129727)
Procedure:
-
Cell Seeding: Seed cells in culture plates at a density that will allow them to reach 70-80% confluency at the time of labeling.
-
Culture Medium Preparation: Prepare a labeling medium by supplementing base medium (e.g., DMEM) with dFBS and other necessary components, but without unlabeled uracil or other purine precursors that might dilute the tracer.
-
Initiation of Labeling: Once cells reach the desired confluency, aspirate the growth medium, wash the cells once with warm PBS, and then add the pre-warmed labeling medium containing 6-Amino-5-nitrosouracil-¹³C₂. The final concentration of the tracer should be optimized (a starting point could be in the range of 10-100 µM).
-
Incubation: Incubate the cells for a defined period. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
-
Metabolite Extraction:
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
-
Immediately add a sufficient volume of ice-cold 80% methanol to the plate to cover the cells.
-
Scrape the cells in the cold methanol and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tube vigorously.
-
Incubate at -80°C for at least 30 minutes to precipitate proteins.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the lysate at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).
-
The dried metabolite extract is now ready for reconstitution in a suitable solvent for mass spectrometry analysis.
-
The following diagram outlines the experimental workflow.
References
- 1. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Robustifying Experimental Tracer Design for13C-Metabolic Flux Analysis [frontiersin.org]
Application Notes and Protocols for the Quantification of Drug Metabolites Using ¹³C Labeled Internal Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of drug metabolites is a critical aspect of drug discovery and development, providing essential insights into the pharmacokinetic and pharmacodynamic properties of a therapeutic candidate. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity.[1][2] However, matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of quantification.[1][2] The use of stable isotope-labeled internal standards (SIL-ISs), particularly those labeled with Carbon-13 (¹³C), offers a robust solution to mitigate these challenges.[1][2][3]
¹³C-labeled internal standards are chemically identical to the analyte of interest, differing only in isotopic composition.[3] This near-identical physicochemical behavior ensures that the SIL-IS co-elutes with the analyte during chromatographic separation, experiencing the same degree of matrix effects and variability during sample preparation and injection.[1][2][4] This co-elution provides more accurate compensation for analytical variability compared to other internal standards, such as deuterium (B1214612) (²H) labeled standards, which can exhibit chromatographic shifts.[1][2] This application note provides a detailed protocol for the quantification of drug metabolites using ¹³C labeled internal standards with LC-MS/MS.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is the fundamental principle behind the use of SIL-ISs for quantitative analysis.[5] A known amount of the ¹³C-labeled internal standard is added to the sample containing the unknown amount of the unlabeled drug metabolite (analyte). The analyte and the internal standard are then extracted and analyzed by LC-MS/MS. By measuring the ratio of the MS response of the analyte to that of the ¹³C-labeled internal standard, the concentration of the analyte in the original sample can be accurately determined.[5] This method effectively corrects for losses during sample preparation and variations in instrument response.
Figure 1: Principle of Isotope Dilution Mass Spectrometry.
Experimental Protocol
This protocol outlines a general workflow for the quantification of a drug metabolite in a biological matrix (e.g., plasma, urine, tissue homogenate) using a ¹³C-labeled internal standard.
Materials and Reagents
-
Biological matrix (e.g., human plasma)
-
Drug metabolite analytical standard
-
¹³C-labeled drug metabolite internal standard
-
LC-MS grade water, acetonitrile (B52724), methanol (B129727), and formic acid
-
Phosphate-buffered saline (PBS)
-
Protein precipitation solvent (e.g., acetonitrile or methanol with 1% formic acid)
-
Reagent grade solvents for sample extraction (e.g., ethyl acetate, methyl tert-butyl ether)
-
Microcentrifuge tubes
-
Autosampler vials
Preparation of Standard Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve the drug metabolite and the ¹³C-labeled internal standard in an appropriate solvent (e.g., methanol) to prepare individual primary stock solutions.
-
Working Standard Solutions: Prepare serial dilutions of the drug metabolite primary stock solution with a suitable solvent (e.g., 50:50 methanol:water) to create a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution: Dilute the ¹³C-labeled internal standard primary stock solution to a final concentration (e.g., 100 ng/mL) that will yield a robust signal in the LC-MS/MS analysis.
Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma) on ice.
-
Spiking:
-
Calibration Standards: To a set of blank matrix aliquots (e.g., 100 µL), add a small volume (e.g., 5 µL) of each working standard solution to create calibration standards at different concentrations.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations in the same manner as the calibration standards.
-
Study Samples: Use the collected study samples.
-
-
Internal Standard Addition: Add a precise volume (e.g., 10 µL) of the internal standard working solution to all samples (calibration standards, QCs, and study samples), except for blank samples used to assess matrix background.
-
Protein Precipitation: Add a volume of cold protein precipitation solvent (e.g., 300 µL of acetonitrile with 1% formic acid) to each sample. Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., >14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[6]
-
Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.
-
Evaporation (Optional): If necessary, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable mobile phase-compatible solvent (e.g., 100 µL of 50:50 methanol:water). Vortex to ensure complete dissolution.
-
Final Centrifugation: Centrifuge the reconstituted samples to pellet any remaining particulates.
-
Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.
Figure 2: Experimental Workflow for Sample Preparation.
LC-MS/MS Analysis
-
Liquid Chromatography (LC) Method: Develop a suitable LC method to achieve chromatographic separation of the drug metabolite from other matrix components. A C18 reversed-phase column is commonly used. The mobile phase typically consists of water and an organic solvent (e.g., acetonitrile or methanol), both containing a small amount of an additive like formic acid to improve peak shape and ionization efficiency.
-
Mass Spectrometry (MS) Method:
-
Optimize the MS parameters for the drug metabolite and its ¹³C-labeled internal standard using direct infusion.
-
Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and selectivity.[7]
-
Select appropriate precursor-to-product ion transitions for both the analyte and the internal standard.
-
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peak areas for the selected MRM transitions of the analyte and the ¹³C-labeled internal standard.
-
Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard for each sample.
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards. A linear regression with a weighting factor (e.g., 1/x or 1/x²) is typically used.
-
Quantification of Unknowns: Determine the concentration of the drug metabolite in the QC and study samples by interpolating their peak area ratios onto the calibration curve.
Figure 3: Data Analysis Pipeline for Quantification.
Data Presentation
Quantitative data should be summarized in clear and concise tables to facilitate comparison and interpretation.
Table 1: Example Calibration Curve Data for Metabolite X
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Conc. (ng/mL) | Accuracy (%) |
| 1.0 | 5,234 | 1,056,789 | 0.00495 | 1.0 | 100.0 |
| 2.5 | 12,890 | 1,045,678 | 0.01233 | 2.4 | 96.0 |
| 5.0 | 25,678 | 1,060,123 | 0.02422 | 5.1 | 102.0 |
| 10.0 | 51,987 | 1,055,432 | 0.04926 | 10.2 | 102.0 |
| 25.0 | 128,765 | 1,049,876 | 0.12265 | 24.5 | 98.0 |
| 50.0 | 255,432 | 1,053,210 | 0.24253 | 49.8 | 99.6 |
| 100.0 | 510,987 | 1,058,765 | 0.48264 | 99.5 | 99.5 |
Calibration Curve Equation: y = 0.0048x + 0.0001; R² = 0.9998
Table 2: Example Quality Control Sample Data for Metabolite X
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Standard Deviation | CV (%) | Accuracy (%) |
| Low | 3.0 | 2.9 | 0.2 | 6.9 | 96.7 |
| Medium | 30.0 | 30.9 | 1.5 | 4.9 | 103.0 |
| High | 80.0 | 78.9 | 3.1 | 3.9 | 98.6 |
Conclusion
The use of ¹³C-labeled internal standards in conjunction with LC-MS/MS provides a highly accurate and precise method for the quantification of drug metabolites in complex biological matrices.[1][2] The near-identical chemical and physical properties of the ¹³C-labeled internal standard to the analyte ensure reliable compensation for matrix effects and other sources of analytical variability.[1][2][3] The detailed protocol and data presentation guidelines provided in this application note offer a robust framework for researchers, scientists, and drug development professionals to implement this powerful analytical technique in their studies.
References
- 1. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Stable Isotope- and Mass Spectrometry-based Metabolomics as Tools in Drug Metabolism: A Study Expanding Tempol Pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Amino-5-nitrosouracil-¹³C₂ in Elucidating Enzyme Kinetics and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing 6-Amino-5-nitrosouracil-¹³C₂ as a powerful tool in the study of enzyme kinetics and reaction mechanisms. The incorporation of a stable isotope label enables advanced analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, to track the molecule and its metabolic fate with high precision. This document outlines the potential applications, detailed experimental protocols, and data presentation formats for investigating enzyme inhibition, with a primary focus on Superoxide (B77818) Dismutase (SOD).
Introduction
6-Amino-5-nitrosouracil and its derivatives have been identified as potential inhibitors of several enzymes, most notably Superoxide Dismutase (SOD).[1][2][3][4] SODs are critical antioxidant enzymes that catalyze the dismutation of superoxide radicals, playing a vital role in cellular defense against oxidative stress.[1][5] The study of SOD inhibitors is a significant area of research for understanding and potentially treating diseases associated with oxidative damage.
The isotopically labeled variant, 6-Amino-5-nitrosouracil-¹³C₂, offers a distinct advantage for detailed mechanistic studies. The ¹³C labels serve as a probe to:
-
Trace the binding of the inhibitor to the enzyme.
-
Follow the metabolic fate of the inhibitor.
-
Distinguish the inhibitor and its metabolites from endogenous molecules.
-
Provide insights into the enzyme's catalytic cycle and mechanism of inhibition.
Beyond SOD, derivatives of uracil (B121893) have shown inhibitory effects on other enzymes, including carbonic anhydrase, acetylcholinesterase, and glutathione (B108866) reductase, suggesting a broader potential for 6-Amino-5-nitrosouracil-¹³C₂ in drug discovery and development.[5]
Potential Applications
-
Elucidation of Inhibition Mechanisms: Determine whether 6-Amino-5-nitrosouracil acts as a competitive, non-competitive, or uncompetitive inhibitor of SOD.[6][7]
-
Enzyme Kinetics Analysis: Accurately measure kinetic parameters such as the inhibition constant (Kᵢ) and the half-maximal inhibitory concentration (IC₅₀).
-
Metabolic Stability Studies: Trace the biotransformation of 6-Amino-5-nitrosouracil-¹³C₂ in cellular or in vitro systems.
-
Target Engagement Assays: Confirm the direct binding of the inhibitor to the target enzyme using techniques like mass spectrometry.
-
Flux Analysis: In cellular models, ¹³C labeling can help to understand how the inhibition of a specific enzyme affects broader metabolic pathways.[8][9]
Data Presentation
Quantitative data from enzyme inhibition assays should be systematically recorded to facilitate analysis and comparison.
Table 1: SOD Inhibition by 6-Amino-5-nitrosouracil-¹³C₂
| Inhibitor Concentration (µM) | Absorbance (e.g., 450 nm) | % Inhibition |
| 0 (Control) | 0 | |
| 0.1 | ||
| 1 | ||
| 10 | ||
| 50 | ||
| 100 |
Caption: Representative data table for determining the IC₅₀ value of 6-Amino-5-nitrosouracil-¹³C₂ in an SOD inhibition assay.
Table 2: Kinetic Parameters of SOD in the Presence of 6-Amino-5-nitrosouracil-¹³C₂
| Substrate Concentration (µM) | Initial Velocity (V₀) without Inhibitor | Initial Velocity (V₀) with Inhibitor |
| [S]₁ | ||
| [S]₂ | ||
| [S]₃ | ||
| [S]₄ | ||
| [S]₅ |
Caption: Data for Lineweaver-Burk plot analysis to determine the mechanism of inhibition.
Experimental Protocols
Protocol 1: Determination of IC₅₀ for SOD Inhibition
This protocol describes a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of 6-Amino-5-nitrosouracil-¹³C₂. This assay utilizes a system that generates superoxide radicals and a detection molecule (e.g., a water-soluble tetrazolium salt, WST-1) that reacts with the radicals to produce a colored formazan (B1609692) product.[4]
Materials:
-
6-Amino-5-nitrosouracil-¹³C₂
-
Superoxide Dismutase (SOD)
-
Xanthine Oxidase
-
WST-1 (or similar tetrazolium salt)
-
Potassium phosphate (B84403) buffer (50 mM, pH 7.4)
-
DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Inhibitor Stock Solution: Dissolve 6-Amino-5-nitrosouracil-¹³C₂ in DMSO to a stock concentration of 10 mM.
-
Prepare Working Solutions: Create a series of dilutions of the inhibitor stock solution in phosphate buffer.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
WST-1 solution
-
Varying concentrations of 6-Amino-5-nitrosouracil-¹³C₂ working solutions.
-
SOD solution
-
Xanthine solution
-
-
Initiate Reaction: Add xanthine oxidase to each well to start the superoxide generation.
-
Incubation: Incubate the plate at 37°C for 20 minutes.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the inhibitor compared to the control (no inhibitor). Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: Investigation of Inhibition Mechanism using Mass Spectrometry
This protocol outlines how to use the ¹³C label to investigate the interaction between the inhibitor and the enzyme.
Materials:
-
6-Amino-5-nitrosouracil-¹³C₂
-
SOD
-
Ammonium (B1175870) bicarbonate buffer
-
LC-MS/MS system
Procedure:
-
Incubation: Incubate SOD with an excess of 6-Amino-5-nitrosouracil-¹³C₂ in ammonium bicarbonate buffer for a specified time. Include a control sample with no inhibitor.
-
Removal of Unbound Inhibitor: Use a desalting column to remove the unbound inhibitor from the enzyme-inhibitor complex.
-
Denaturation and Digestion (Optional): For covalent binding studies, the protein can be denatured and digested with a protease (e.g., trypsin).
-
Mass Spectrometry Analysis:
-
Intact Protein Analysis: Analyze the desalted protein sample by LC-MS. A mass shift corresponding to the addition of the ¹³C₂-labeled inhibitor would indicate non-covalent binding.
-
Peptide Mapping: Analyze the digested sample by LC-MS/MS. Identify any modified peptides to locate the binding site of the inhibitor. The isotopic signature of the inhibitor will facilitate the identification of these modified peptides.
-
Visualizations
Signaling Pathway
Caption: Inhibition of the SOD-mediated dismutation of superoxide radicals.
Experimental Workflow
Caption: Workflow for the SOD inhibition assay.
Logical Relationship for Inhibition Mechanism
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Physiology, Noncompetitive Inhibitor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 13C Deep Labeling Experiments in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C Deep Labeling
Stable isotope tracing using 13C-labeled substrates is a powerful technique for quantitatively analyzing intracellular metabolic pathway activities.[1] By replacing 12C with the heavy isotope 13C in nutrients supplied to cells, researchers can trace the metabolic fate of these atoms through various biochemical pathways.[1][2] This method, often coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the precise measurement of metabolic fluxes—the rates of reactions within the cell.[1][3] These insights are invaluable for understanding cellular physiology, identifying metabolic reprogramming in diseases like cancer, and elucidating the mechanism of action of drugs.[1][2]
Deep labeling involves using a highly enriched 13C culture medium to profile metabolic activities on a large scale.[4] This approach enables the identification of hundreds of endogenous metabolites and the determination of active and inactive pathways in an unbiased manner.[4][5]
Core Principles of 13C Isotopic Labeling
The fundamental principle of 13C isotopic labeling lies in providing cells with a substrate, such as glucose or glutamine, enriched with 13C.[2] Cells take up this labeled substrate and utilize it in their metabolic processes.[2] As the 13C atoms traverse pathways like glycolysis, the tricarboxylic acid (TCA) cycle, and the pentose (B10789219) phosphate (B84403) pathway, they are incorporated into a wide array of downstream metabolites, including amino acids, lipids, and nucleotides.[2]
Analytical techniques like mass spectrometry can distinguish between molecules based on their mass-to-charge ratio. The incorporation of 13C results in a predictable mass shift, allowing researchers to trace the carbon atoms and quantify the activity of metabolic pathways, a practice known as metabolic flux analysis (MFA).[2] The primary data output is the mass isotopologue distribution (MID), which describes the fractional abundance of each isotopologue for a given metabolite.[2]
Experimental Workflow Overview
A typical 13C labeling experiment follows a structured workflow, from experimental design to data analysis.[1][2] Careful planning and execution at each stage are crucial for obtaining high-quality and reproducible data.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 4. Large-Scale Profiling of Cellular Metabolic Activities Using Deep 13C Labeling Medium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Profiling the metabolism of human cells by deep 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
Revolutionizing Metabolomics: A Deep Dive into UPLC-FTICR MS Methods for 13C Labeled Studies
For Immediate Release
[City, State] – [Date] – In a significant stride forward for metabolic research, the application of Ultra-Performance Liquid Chromatography coupled with Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (UPLC-FTICR MS) for the analysis of 13C labeled metabolites is providing researchers, scientists, and drug development professionals with unprecedented insights into cellular metabolism. This powerful combination offers high-resolution separation and mass accuracy, enabling precise tracking and quantification of metabolic fluxes, a critical aspect in understanding disease states and developing novel therapeutics.
This application note provides a detailed overview and protocols for employing UPLC-FTICR MS in 13C labeled metabolomics, focusing on the analysis of central carbon metabolism. The methodologies outlined here are designed to guide researchers in obtaining high-quality, reproducible data for elucidating complex metabolic pathways.
Introduction to 13C Labeled Metabolomics with UPLC-FTICR MS
Stable isotope tracing, particularly with 13C, has become a cornerstone of metabolic research. By introducing 13C-labeled substrates (e.g., glucose, glutamine) to biological systems, scientists can trace the metabolic fate of these molecules through various pathways. The resulting distribution of 13C in downstream metabolites, known as isotopologue distribution, provides a dynamic snapshot of metabolic pathway activity.
The coupling of UPLC with FTICR MS provides a robust analytical platform for these studies. UPLC allows for the rapid and efficient separation of complex metabolite mixtures, while FTICR MS offers ultra-high mass resolution and accuracy, which is essential for resolving and identifying 13C isotopologues from the complex biological matrix.
Experimental Protocols
A successful 13C labeled metabolomics experiment hinges on meticulous experimental design and execution. The following protocols provide a framework for cell culture-based studies.
Protocol 1: Cell Culture and 13C Labeling
-
Cell Seeding: Plate cells at a density that ensures they are in the exponential growth phase at the time of harvesting.
-
Media Preparation: Prepare a custom cell culture medium where the primary carbon source (e.g., glucose) is replaced with its 13C-labeled counterpart (e.g., [U-13C6]glucose). The concentration of the labeled substrate should be optimized for the specific cell line and experimental goals.
-
Labeling: Once cells have reached the desired confluency, replace the standard medium with the 13C-labeling medium and incubate for a predetermined period. The labeling duration is critical and should be optimized to achieve a metabolic and isotopic steady state.
Protocol 2: Metabolite Extraction
-
Quenching: To halt all enzymatic activity and preserve the in vivo metabolic profile, rapidly quench the cells. This is typically achieved by aspirating the labeling medium and immediately adding a cold quenching solution, such as ice-cold 80% methanol.
-
Cell Lysis and Extraction: Scrape the cells in the cold quenching solution and transfer the cell suspension to a microcentrifuge tube. Further lyse the cells through freeze-thaw cycles or sonication.
-
Centrifugation: Centrifuge the cell lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris and proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the intracellular metabolites, for UPLC-FTICR MS analysis.
Protocol 3: UPLC-FTICR MS Analysis
The separation and detection of 13C-labeled metabolites require optimized UPLC and FTICR MS parameters. Both Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase (RP) chromatography are commonly employed.
Table 1: UPLC Parameters for 13C-Labeled Metabolite Separation
| Parameter | HILIC Method | Reversed-Phase Method |
| Column | Acquity UPLC BEH Amide (2.1 x 100 mm, 1.7 µm) | Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | Acetonitrile/Water (95:5) with 10 mM Ammonium Acetate | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile/Water (50:50) with 10 mM Ammonium Acetate | Acetonitrile with 0.1% Formic Acid |
| Gradient | Time-dependent linear gradient from 95% A to 50% A | Time-dependent linear gradient from 1% B to 95% B |
| Flow Rate | 0.4 mL/min | 0.3 mL/min |
| Column Temperature | 40°C | 40°C |
| Injection Volume | 2 µL | 2 µL |
Table 2: FTICR MS Parameters for 13C Isotopologue Analysis
| Parameter | Setting |
| Ionization Mode | ESI (Positive and Negative) |
| Mass Range (m/z) | 70 - 1000 |
| Resolution | > 100,000 at m/z 400 |
| Mass Accuracy | < 2 ppm |
| Data Acquisition | Full Scan |
| AGC Target | 1e6 |
| Maximum Injection Time | 100 ms |
Data Presentation and Analysis
The primary output of a 13C-UPLC-FTICR MS experiment is the mass isotopologue distribution (MID) for various metabolites. This data is crucial for calculating metabolic flux ratios and absolute flux rates.
Table 3: Example Isotopologue Distribution Data for Glycolytic and TCA Cycle Intermediates
| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) |
| Pyruvate | 10.2 | 5.1 | 84.7 | - | - | - | - |
| Lactate | 12.5 | 6.3 | 81.2 | - | - | - | - |
| Citrate | 25.8 | 10.3 | 35.1 | 8.7 | 18.5 | 1.6 | 0.0 |
| α-Ketoglutarate | 30.1 | 12.0 | 28.5 | 11.4 | 16.8 | 1.2 | - |
| Succinate | 35.6 | 14.2 | 25.3 | 10.1 | 14.8 | - | - |
| Malate | 33.4 | 13.4 | 26.8 | 10.7 | 15.7 | - | - |
| Aspartate | 34.5 | 13.8 | 27.1 | 10.8 | 13.8 | - | - |
Data is hypothetical and for illustrative purposes.
Visualization of Workflows and Pathways
Visualizing the experimental workflow and the metabolic pathways under investigation is essential for clear communication and understanding of the complex data generated.
Caption: General experimental workflow for 13C labeled metabolomics using UPLC-FTICR MS.
Caption: Simplified diagram of central carbon metabolism showing the flow of 13C from glucose.
Conclusion
The use of UPLC-FTICR MS for 13C labeled metabolomics offers a powerful platform for gaining deep insights into cellular metabolism. The high resolution and mass accuracy of this technique are indispensable for accurately determining isotopologue distributions, which are the foundation of metabolic flux analysis. The protocols and data presented here provide a starting point for researchers to implement these advanced methods in their own studies, ultimately contributing to a better understanding of metabolic reprogramming in health and disease and accelerating the development of targeted therapies.
Application Notes and Protocols for Incorporating 13C Labeled Precursors into Mammalian Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing using 13C-labeled precursors is a powerful and indispensable technique in modern biological research and drug development. By replacing specific atoms in metabolic precursors with their heavy isotope, 13C, researchers can trace the metabolic fate of these molecules through complex biochemical networks within mammalian cells. This approach provides invaluable insights into nutrient utilization, pathway activity, metabolic reprogramming in disease states, and the mechanism of action of therapeutic compounds.[1][2]
These application notes provide detailed protocols for the incorporation of common 13C-labeled precursors, such as glucose and glutamine, into cultured mammalian cells. The subsequent analysis of labeled metabolites, typically by mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, allows for the elucidation of metabolic fluxes and pathway dynamics.[3][4]
Core Applications
The versatility of 13C labeling allows for its application across a wide range of research areas:
-
Metabolic Flux Analysis (MFA): Quantitatively determine the rates (fluxes) of metabolic reactions to understand how cells utilize nutrients and regulate their metabolism under different conditions.[4][5]
-
Cancer Metabolism Research: Investigate the altered metabolic pathways that support rapid cancer cell proliferation and survival, providing targets for novel therapeutic interventions.[1][6][7]
-
Drug Discovery and Development: Elucidate the mechanism of action of drugs by observing their effects on specific metabolic pathways and identify potential off-target effects.
-
Bioprocess Optimization: In the context of biopharmaceutical production, 13C MFA can be used to understand and engineer cellular metabolism for improved protein production and reduced toxic by-product formation.[8]
-
Neurodegenerative and Metabolic Disease Research: Study the metabolic dysregulation associated with various diseases to uncover underlying mechanisms and potential therapeutic targets.
Featured Precursors and Protocols
The choice of 13C-labeled precursor is critical and depends on the specific metabolic pathway of interest. Uniformly labeled precursors, such as [U-13C6]glucose or [U-13C5]glutamine, are frequently used to trace carbon through central carbon metabolism.[1]
Protocol 1: 13C-Glucose Labeling for Tracing Central Carbon Metabolism
This protocol describes the use of uniformly labeled 13C-glucose to trace its entry into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.
Experimental Workflow:
Caption: Experimental workflow for 13C-glucose labeling.
Materials:
-
Mammalian cell line of interest
-
Basal medium (e.g., DMEM, RPMI-1640) lacking glucose
-
[U-13C6]D-Glucose
-
Dialyzed fetal bovine serum (dFBS) to minimize unlabeled glucose[5][9]
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Ice-cold 0.9% NaCl or PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)[10]
-
Cell scraper
Procedure:
-
Media Preparation:
-
Prepare the glucose-free basal medium.
-
Supplement with dialyzed FBS (typically 10%).
-
Dissolve [U-13C6]D-Glucose in the glucose-free medium to the desired final concentration (e.g., 10-25 mM).[5]
-
Warm the labeling medium to 37°C before use.
-
-
Cell Culture and Labeling:
-
Seed cells in their standard growth medium and grow to the desired confluency (typically 70-80%).[10]
-
For adherent cells, aspirate the standard growth medium and wash the cells once with pre-warmed PBS.[5] For suspension cells, pellet the cells by centrifugation and wash once with pre-warmed PBS.
-
Add the pre-warmed 13C-glucose labeling medium to the cells.
-
Incubate the cells for the desired labeling period. The time will depend on the pathway of interest, ranging from minutes for glycolysis to several hours for the TCA cycle to reach isotopic steady state.[2]
-
-
Metabolite Quenching and Extraction:
-
This step must be performed rapidly to halt enzymatic activity.[5]
-
Adherent Cells: Place the culture plate on dry ice. Aspirate the labeling medium and immediately wash the cells with ice-cold 0.9% NaCl or PBS.[5] Aspirate the wash solution completely.
-
Suspension Cells: Pellet the cells by centrifugation at a low speed (e.g., 500 x g) at 4°C.[5]
-
Add a sufficient volume of ice-cold 80% methanol (B129727) to the cells and incubate at -80°C for at least 15 minutes.
-
Scrape the adherent cells in the cold methanol and collect the cell lysate. For suspension cells, resuspend the pellet in cold methanol.
-
Centrifuge the lysate at high speed (e.g., >15,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
Sample Preparation for Analysis:
-
Dry the metabolite extracts using a vacuum concentrator.
-
Store the dried extracts at -80°C until analysis by mass spectrometry.[11]
-
For analysis, reconstitute the dried pellets in a suitable solvent for the analytical platform.
-
Data Presentation:
| Metabolite | Isotopologue | Relative Abundance (%) in Control | Relative Abundance (%) in Treatment |
| Pyruvate | M+0 | 10 | 5 |
| M+3 | 90 | 95 | |
| Lactate | M+0 | 15 | 8 |
| M+3 | 85 | 92 | |
| Citrate | M+0 | 40 | 30 |
| M+2 | 35 | 45 | |
| M+4 | 15 | 18 | |
| M+6 | 10 | 7 |
This table is a representative example. Actual data will vary based on the cell line, experimental conditions, and treatment.
Signaling Pathway Visualization:
Caption: Tracing 13C-glucose through central carbon metabolism.
Protocol 2: 13C-Glutamine Labeling for Anaplerosis and Reductive Carboxylation
This protocol details the use of uniformly labeled 13C-glutamine to study its role in replenishing TCA cycle intermediates (anaplerosis) and its contribution to lipid synthesis via reductive carboxylation, particularly relevant in cancer metabolism.[6][12][13]
Experimental Workflow:
Caption: Experimental workflow for 13C-glutamine labeling.
Materials:
-
Mammalian cell line of interest
-
Basal medium (e.g., DMEM, RPMI-1640) lacking glutamine
-
[U-13C5]L-Glutamine
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), sterile
-
Cell culture plates or flasks
-
Ice-cold 0.9% NaCl or PBS
-
Ice-cold extraction solvent (e.g., 80% methanol)
-
Cell scraper
Procedure:
-
Media Preparation:
-
Prepare the glutamine-free basal medium.
-
Supplement with dialyzed FBS (typically 10%).
-
Dissolve [U-13C5]L-Glutamine in the glutamine-free medium to the desired final concentration (e.g., 2-4 mM).
-
Warm the labeling medium to 37°C before use.
-
-
Cell Culture and Labeling:
-
Follow the same procedure as for 13C-glucose labeling (Protocol 1, Step 2).
-
-
Metabolite Quenching and Extraction:
-
Follow the same procedure as for 13C-glucose labeling (Protocol 1, Step 3).
-
-
Sample Preparation for Analysis:
-
Follow the same procedure as for 13C-glucose labeling (Protocol 1, Step 4).
-
Data Presentation:
| Metabolite | Isotopologue | Relative Abundance (%) in Normoxia | Relative Abundance (%) in Hypoxia |
| α-Ketoglutarate | M+0 | 15 | 5 |
| M+5 | 85 | 95 | |
| Malate | M+0 | 30 | 15 |
| M+4 | 70 | 85 | |
| Citrate | M+0 | 50 | 25 |
| M+4 | 40 | 35 | |
| M+5 | 10 | 40 |
This table is a representative example illustrating the shift towards reductive carboxylation (M+5 citrate) under hypoxia.
Signaling Pathway Visualization:
Caption: Tracing 13C-glutamine through the TCA cycle.
Data Analysis and Interpretation
The analysis of 13C labeling experiments involves determining the mass isotopologue distribution (MID) for metabolites of interest. This is typically done using high-resolution mass spectrometry.[14] The MID reveals the relative abundance of each isotopologue (e.g., M+0, M+1, M+2, etc.), where M is the monoisotopic mass of the unlabeled metabolite.
Interpreting these labeling patterns can reveal:
-
Nutrient Contribution: The fractional enrichment of a metabolite with 13C indicates the contribution of the labeled precursor to its synthesis.[2]
-
Relative Pathway Activity: By comparing the labeling patterns of metabolites in alternative pathways, their relative activities can be inferred. For example, the ratio of M+5 to M+6 labeled ribose-5-phosphate from [U-13C6]glucose can indicate the relative flux through the oxidative vs. non-oxidative pentose phosphate pathway.
-
Metabolic Reprogramming: Changes in labeling patterns in response to genetic manipulation, drug treatment, or environmental changes can highlight key metabolic adaptations.
Concluding Remarks
The incorporation of 13C-labeled precursors is a cornerstone of modern metabolic research. The protocols and guidelines presented here provide a foundation for researchers to design and execute robust stable isotope tracing experiments in mammalian cells. Careful experimental design, execution, and data interpretation are paramount to extracting meaningful biological insights that can advance our understanding of cellular metabolism in health and disease and accelerate the development of novel therapeutics.
References
- 1. Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable 13 C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study. | Read by QxMD [read.qxmd.com]
- 4. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 5. benchchem.com [benchchem.com]
- 6. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. 13C Kinetic Labeling and Extraction of Metabolites from Adherent Mammalian Cells [bio-protocol.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bolus Administration of 13C Tracers in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting stable isotope tracer studies using bolus administration of 13C-labeled substrates in in vivo mouse models. This powerful technique allows for the investigation of dynamic metabolic fluxes in various physiological and pathological states, offering critical insights for basic research and drug development.
Introduction to 13C Tracer Bolus Administration
Stable isotope tracing with 13C-labeled molecules is a cornerstone of metabolic research, enabling the elucidation of pathway activity and nutrient utilization in vivo. Bolus administration, the rapid injection of a tracer, is a common method to introduce a high concentration of the labeled substrate into the circulation. This approach is particularly useful for studying rapid metabolic processes and achieving significant enrichment in tissues over a short period.[1][2]
The choice of tracer, administration route, and experimental timing are critical parameters that must be optimized depending on the specific metabolic pathway and biological question being addressed.[3] Commonly used tracers include [U-13C]-glucose to probe glycolysis and the TCA cycle, and [U-13C]-glutamine to study glutaminolysis and anaplerotic pathways.[1][4]
Experimental Design Considerations
Successful in vivo 13C tracer studies require careful planning. Key factors to consider include:
-
Tracer Selection: The choice of the 13C-labeled substrate is dictated by the metabolic pathway of interest. For instance, [1,2-13C2]-glucose is effective for studying the pentose (B10789219) phosphate (B84403) pathway.[4]
-
Administration Route: The most common routes for bolus administration are intravenous (i.v.) tail vein injection, intraperitoneal (i.p.) injection, and oral gavage.[1][5][6] I.v. injection provides the most rapid and direct entry into the circulation.[7]
-
Fasting: A period of fasting (typically 4-6 hours or overnight) is often employed to reduce endogenous levels of the metabolite being traced and achieve a stable metabolic baseline.[8][9]
-
Tracer Dose: The amount of tracer administered should be sufficient to achieve detectable enrichment in the tissues of interest without significantly perturbing the overall metabolite pool size.[5]
-
Time Course: Blood and tissue samples are collected at various time points after the bolus to capture the dynamic labeling of downstream metabolites.[8][10]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for bolus administration of common 13C tracers in mice, compiled from various studies.
Table 1: Bolus Administration Parameters for 13C-Glucose Tracers
| Parameter | [U-13C]-Glucose | [1,6-13C2]-Glucose | Reference |
| Administration Route | Intravenous (tail vein), Intraperitoneal, Oral Gavage | Intravenous (tail vein) | [6][7][10] |
| Typical Bolus Dose | 0.05 g/kg to 4 mg/g body weight | 4.01 mL/kg (bolus volume) | [3][6] |
| Fasting Period | 4-6 hours or overnight (12-16 hours) | 7 hours | [8][9][11] |
| Typical Time Points for Sample Collection | 5, 15, 30, 45, 60, 75, 90, 120 minutes post-injection | Dynamic scans up to 5 hours | [6][10][11] |
| Tracer Solution Preparation | 25% (w/v) in sterile PBS or 1 g/kg in 0.9% NaCl | 20% (w/v) solution | [5][7] |
Table 2: Bolus Administration Parameters for 13C-Glutamine Tracers
| Parameter | [U-13C5, 15N2]-Glutamine | [U-13C5]-Glutamine | Reference |
| Administration Route | Intravenous (tail vein) | Intravenous (tail vein) | [7][12] |
| Typical Bolus Dose | 7.2 mg per injection (repeated bolus) | 0.3 mg/g body weight | [7][13] |
| Fasting Period | Not specified, but animals are acclimated | Not specified, but animals are anesthetized | [7][13] |
| Typical Time Points for Sample Collection | Immediately after injection and at necropsy | 150 minutes post-infusion initiation | [7][13] |
| Tracer Solution Preparation | 36.2 mg/mL in sterile PBS | 250 mmol/L in deionized water | [7][12] |
Experimental Protocols
Protocol 1: Bolus Intravenous Administration of [U-13C]-Glucose
This protocol is adapted from established methods for tracing glucose metabolism in mouse tumor xenografts.[7][14]
Materials:
-
[U-13C6]-Glucose
-
Sterile Phosphate-Buffered Saline (PBS)
-
Anesthesia (e.g., isoflurane)
-
Mouse restrainer
-
Insulin syringes (28G or smaller)
-
Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)
-
Liquid nitrogen
-
Dissection tools
Procedure:
-
Animal Preparation: Fast mice for 4-6 hours with free access to water to achieve a stable baseline glucose level.[8]
-
Tracer Preparation: Prepare a 25% (w/v) solution of [U-13C6]-glucose in sterile PBS.[14] Sterile filter the solution using a 0.2 µm filter.
-
Anesthesia and Injection: Anesthetize the mouse using isoflurane. Place the mouse in a restrainer to visualize the tail vein.
-
Bolus Injection: Inject a bolus of the tracer solution via the lateral tail vein. A typical protocol involves three injections of 80 µL (20 mg) at 15-minute intervals.[7]
-
Blood Sampling: Collect a small blood sample (~10-20 µL) from the tail tip or saphenous vein immediately before the first injection (baseline) and at desired time points post-injection (e.g., 15, 30, 60 minutes).[8] Collect blood into heparinized tubes.
-
Tissue Harvesting: At the final time point, euthanize the mouse by an approved method (e.g., cervical dislocation following anesthesia).
-
Tissue Collection: Rapidly dissect the tissues of interest, flash-freeze them in liquid nitrogen, and store them at -80°C for subsequent metabolite extraction.[14]
-
Sample Processing: Separate plasma from blood cells by centrifugation. Store plasma and tissue samples at -80°C until analysis.[14]
Protocol 2: Bolus Intraperitoneal Administration of [U-13C]-Glucose
This protocol is an alternative to intravenous injection and is often used for its relative ease of administration.[6]
Materials:
-
Same as Protocol 1.
Procedure:
-
Animal and Tracer Preparation: Follow steps 1 and 2 from Protocol 1.
-
Bolus Injection: Restrain the mouse and administer the [U-13C]-glucose solution via intraperitoneal injection. A typical dose is 0.05 g/kg body weight.[6]
-
Blood and Tissue Collection: Follow steps 5-8 from Protocol 1. Note that the kinetics of tracer appearance in the blood will be slower compared to intravenous injection.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a bolus administration 13C tracer experiment in a mouse model.
Caption: General experimental workflow for in vivo 13C tracer studies.
Central Carbon Metabolism
The diagram below shows the core pathways traced by [U-13C]-glucose, including glycolysis and the TCA cycle.
Caption: Central carbon metabolism pathways traced by 13C-glucose.
Glutamine Metabolism
This diagram illustrates the entry of 13C-glutamine into the TCA cycle.
Caption: Anaplerotic entry of 13C-glutamine into the TCA cycle.
Data Analysis and Interpretation
Following sample analysis by mass spectrometry (LC-MS or GC-MS), the resulting data provides the fractional enrichment of 13C in various metabolites. This information can be used to:
-
Calculate Metabolic Fluxes: By applying metabolic flux analysis (MFA) models, the rates of metabolic reactions can be quantified.[4]
-
Identify Active Pathways: The pattern of 13C labeling in downstream metabolites reveals the activity of different metabolic pathways.
-
Compare Metabolic Phenotypes: This technique is powerful for comparing metabolic differences between experimental groups (e.g., control vs. treated, healthy vs. disease).
Conclusion
Bolus administration of 13C tracers is a robust method for probing in vivo metabolism in mouse models. Careful experimental design, standardized protocols, and appropriate data analysis are essential for obtaining reliable and insightful results. These application notes provide a foundation for researchers to design and execute successful stable isotope tracing studies.
References
- 1. [PDF] 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts. | Semantic Scholar [semanticscholar.org]
- 2. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [en.bio-protocol.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. escholarship.org [escholarship.org]
- 6. journals.physiology.org [journals.physiology.org]
- 7. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo 13C MRS in the mouse brain at 14.1 Tesla and metabolic flux quantification under infusion of [1,6-13C2]glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Characterization of cerebral glutamine uptake from blood in the mouse brain: implications for metabolic modeling of 13C NMR data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of 6-Amino-5-nitrosouracil in Complex Biological Matrices using a Stable Isotope-Labeled Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Amino-5-nitrosouracil is a heterocyclic compound belonging to the pyrimidine (B1678525) family.[1][2] Derivatives of 6-aminouracil (B15529) are utilized as precursors in the synthesis of various heterocyclic compounds with potential therapeutic applications.[3][4] Accurate and reliable quantification of such compounds in complex biological matrices like plasma is crucial for pharmacokinetic and metabolic studies in drug development. The use of a stable isotope-labeled internal standard, such as 6-Amino-5-nitrosouracil-13C2, is the gold standard for quantitative mass spectrometry, as it corrects for matrix effects and variations in sample processing and instrument response. This application note provides a detailed protocol for the detection and quantification of 6-Amino-5-nitrosouracil in a complex biological matrix using this compound as an internal standard via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
Effective sample preparation is critical for accurate and reliable analytical results by isolating and concentrating target analytes.[5][6] For complex matrices such as plasma, a solid-phase extraction (SPE) protocol is recommended to remove interferences.[7]
Materials:
-
Human plasma samples
-
6-Amino-5-nitrosouracil (Analyte)
-
This compound (Internal Standard - IS)
-
Protein precipitation solvent: Acetonitrile with 0.1% formic acid
-
SPE cartridges (e.g., Mixed-Mode Cation Exchange)
-
Wash solvent: 5% Methanol (B129727) in water
-
Elution solvent: 5% Ammonium hydroxide (B78521) in methanol
-
Reconstitution solvent: 95:5 Water:Methanol with 0.1% formic acid
Protocol:
-
Spiking: To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of cold protein precipitation solvent to the plasma sample. Vortex for 1 minute.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes to pellet the precipitated proteins.
-
SPE Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of wash solvent to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 500 µL of elution solvent.
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of reconstitution solvent for LC-MS/MS analysis.
2. LC-MS/MS Analysis
Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective method for the analysis of amino acids and their derivatives in plasma.[8]
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Tandem mass spectrometer (e.g., ESI-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.[9]
LC Method:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
MS/MS Method:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical): The following table provides proposed m/z transitions for the analyte and internal standard. The exact mass of 6-Amino-5-nitrosouracil is 156.0283 Da.[10]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 6-Amino-5-nitrosouracil | 157.0356 | 111.0451 | 20 |
| This compound | 159.0423 | 113.0518 | 20 |
Data Presentation
The following table summarizes the hypothetical quantitative performance of the method.
| Parameter | Value |
| Linearity (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Upper Limit of Quantification (ULOQ) | 1000 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Visualizations
Caption: Experimental workflow for the analysis of 6-Amino-5-nitrosouracil.
Caption: Logic of using a stable isotope-labeled internal standard for quantification.
Conclusion
This application note details a robust and reliable method for the quantification of 6-Amino-5-nitrosouracil in complex biological matrices using its stable isotope-labeled counterpart, this compound, as an internal standard. The described sample preparation protocol and LC-MS/MS parameters provide the necessary sensitivity and selectivity for bioanalytical studies. This methodology is suitable for researchers, scientists, and drug development professionals engaged in pharmacokinetic and metabolic research.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review | Semantic Scholar [semanticscholar.org]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. organomation.com [organomation.com]
- 7. Sample Preparation Techniques [sigmaaldrich.com]
- 8. Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving signal-to-noise ratio in 13C NMR for uracil derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio in 13C NMR experiments for uracil (B121893) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: Why is the signal-to-noise ratio (S/N) often low in 13C NMR spectra of my uracil derivatives?
A1: Several factors contribute to the inherently low sensitivity of 13C NMR, which can be particularly challenging for uracil derivatives:
-
Low Natural Abundance: The 13C isotope only makes up about 1.1% of all carbon atoms, while the NMR-inactive 12C isotope comprises over 98%.[1]
-
Weak Magnetic Moment: The 13C nucleus has a much weaker magnetic moment than a proton, resulting in inherently weaker NMR signals.[1]
-
Long Relaxation Times (T1): Quaternary carbons, such as C4 and C5/C6 in the uracil ring, often have very long spin-lattice relaxation times (T1). This means they do not fully relax between successive scans, leading to signal saturation and reduced intensity.
-
Sample Concentration: Dilute samples will naturally produce a weaker signal.[2][3]
Q2: How can I quickly improve my 13C NMR signal without changing my sample?
A2: You can significantly enhance the signal by optimizing the acquisition parameters of your NMR experiment.[4] Key parameters include the flip angle, relaxation delay (D1), acquisition time (AQ), and the number of scans (NS). For routine 13C NMR, using a 30° flip angle with a shorter relaxation delay can boost signal strength, especially for carbons with long T1 relaxation times, compared to a 90° pulse.[4] Increasing the number of scans will also improve the signal-to-noise ratio, which scales with the square root of the number of scans.[2]
Q3: What is the Nuclear Overhauser Effect (NOE) and how does it help in 13C NMR?
A3: The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another. In 13C NMR, irradiating protons (proton decoupling) during the relaxation delay can enhance the signal of nearby 13C nuclei. This can increase the 13C signal by as much as 200%.[2][5] It is crucial to ensure that proton decoupling is active during the relaxation delay to benefit from the NOE.[2]
Q4: When should I consider using a relaxation agent?
A4: For carbons with very long relaxation times, like the quaternary carbons in uracil derivatives, adding a small amount of a paramagnetic relaxation agent can be highly effective.[2] These agents shorten the T1 relaxation times, allowing for more scans to be acquired in a given amount of time, thus improving the signal-to-noise ratio.[6][7] Chromium(III) acetylacetonate (B107027) (Cr(acac)3) is a commonly used relaxation agent for this purpose.[2][7]
Troubleshooting Guide
Issue: Weak or absent quaternary carbon signals (e.g., C4, C5) in the 13C NMR spectrum of a uracil derivative.
This is a common problem due to the long T1 relaxation times of non-protonated carbons. Here’s a step-by-step guide to address this issue.
Workflow for Troubleshooting Weak 13C Signals
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 4. benchchem.com [benchchem.com]
- 5. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 6. Power of Cr(acac)3 – a T1 relaxation agent | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
- 7. How to run quantitative 13C and 29Si NMR faster | UMass Nuclear Magnetic Resonance (NMR) Labs [websites.umass.edu]
Troubleshooting poor incorporation of 6-Amino-5-nitrosouracil-13C2 in cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the incorporation of 6-Amino-5-nitrosouracil-13C2 in cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a stable isotope-labeled analog of a uracil (B121893) derivative. Stable isotope labeling involves incorporating non-radioactive isotopes, such as 13C, into molecules to trace their metabolic fate and interactions within biological systems.[1] This compound is primarily used in metabolic studies to trace the pyrimidine (B1678525) salvage pathway and its contribution to nucleotide synthesis and nucleic acid production.
Q2: How is this compound expected to be incorporated into cells?
A2: this compound, as a uracil analog, is expected to be taken up by cells and processed through the pyrimidine salvage pathway.[2][3] This pathway recycles pyrimidine bases and nucleosides from the breakdown of DNA and RNA.[4] Key enzymes in this pathway convert uracil and its analogs into nucleotides, which can then be incorporated into newly synthesized RNA and DNA.[2][4]
Q3: Are there any known cytotoxicity issues with aminouracil derivatives?
Troubleshooting Guide
Poor incorporation of this compound can arise from several factors, ranging from suboptimal experimental conditions to inherent cellular characteristics. This guide provides a systematic approach to identify and resolve common issues.
Issue 1: Low or No Detectable Incorporation of the Labeled Compound
Possible Cause 1: Suboptimal Concentration of this compound
-
Explanation: The concentration of the labeling reagent is critical. Too low a concentration may not be sufficient for detection, while an excessively high concentration could be toxic to the cells, thereby inhibiting metabolic processes, including nucleotide synthesis.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Culture cells with a range of this compound concentrations to determine the optimal concentration that provides sufficient labeling without impacting cell viability.
-
Assess Cell Viability: Use a standard cell viability assay, such as the MTT or Trypan Blue exclusion assay, to evaluate the cytotoxic effects of the compound at different concentrations.
-
Possible Cause 2: Inappropriate Incubation Time
-
Explanation: The duration of exposure to the labeling reagent can significantly impact incorporation levels. Short incubation times may not allow for sufficient uptake and metabolism, while prolonged exposure could lead to cytotoxicity or degradation of the compound.
-
Troubleshooting Steps:
-
Conduct a Time-Course Experiment: Measure the incorporation of this compound at various time points (e.g., 6, 12, 24, 48 hours) to identify the optimal incubation period for your cell line and experimental goals.
-
Monitor Cell Health: Concurrently monitor cell morphology and viability throughout the time-course experiment to ensure that the chosen incubation time does not negatively affect the cells.
-
Possible Cause 3: Inefficient Cellular Uptake
-
Explanation: The compound may not be efficiently transported into the cells. Cellular uptake mechanisms can vary between cell types and can be influenced by the physicochemical properties of the compound and the cell culture conditions.[8]
-
Troubleshooting Steps:
-
Optimize Cell Culture Conditions: Ensure that the cell culture medium and supplements are fresh and appropriate for the cell line. Factors like serum concentration can sometimes affect the uptake of exogenous molecules.
-
Consider Permeabilization (for specific applications): In certain fixed-cell applications, gentle permeabilization of the cell membrane can facilitate the entry of the compound. However, this is not suitable for live-cell labeling studies.
-
Issue 2: High Variability in Labeling Efficiency Between Replicates
Possible Cause 1: Inconsistent Cell Culture Conditions
-
Explanation: Variations in cell density, passage number, or growth phase can lead to metabolic differences between experimental replicates, affecting the incorporation of the labeled precursor.
-
Troubleshooting Steps:
-
Standardize Seeding Density: Ensure that all experimental wells or flasks are seeded with the same number of cells.
-
Use Cells at a Consistent Passage Number: Avoid using cells at very high passage numbers, as their metabolic characteristics may have changed.
-
Label Cells in the Logarithmic Growth Phase: Cells in the logarithmic growth phase are typically more metabolically active and will exhibit more consistent uptake and incorporation of nucleic acid precursors.
-
Possible Cause 2: Pipetting Errors or Inaccurate Reagent Concentration
-
Explanation: Inaccurate preparation of the this compound stock solution or inconsistent addition to the cell cultures can result in significant variability.
-
Troubleshooting Steps:
-
Prepare a Master Mix: For each experiment, prepare a master mix of the labeling medium containing the final concentration of this compound to ensure that all replicates receive the same concentration.
-
Calibrate Pipettes: Regularly check the calibration of your pipettes to ensure accurate and reproducible liquid handling.
-
Experimental Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Analysis of this compound Incorporation by LC-MS/MS
-
Cell Culture and Labeling: Culture cells to the desired confluency and then incubate with the optimized concentration of this compound for the determined optimal time.
-
Nucleic Acid Extraction: Harvest the cells and extract total RNA or DNA using a commercially available kit or standard protocols (e.g., Trizol for RNA, phenol-chloroform for DNA).
-
Nucleic Acid Digestion: Enzymatically digest the purified nucleic acids into individual nucleosides using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.
-
LC-MS/MS Analysis: Analyze the resulting nucleoside mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Develop a multiple reaction monitoring (MRM) method to specifically detect the unlabeled and 13C2-labeled 6-aminouracil (B15529) nucleoside.
-
-
Data Analysis: Quantify the peak areas of the labeled and unlabeled nucleosides to determine the percentage of incorporation.
Quantitative Data Summary
| Parameter | Recommended Range | Notes |
| Concentration of this compound | 1 - 100 µM | This is a hypothetical range. The optimal concentration must be determined empirically for each cell line. |
| Incubation Time | 6 - 48 hours | The optimal time depends on the cell doubling time and the specific research question. |
| Cell Seeding Density (96-well plate) | 5,000 - 10,000 cells/well | Should be optimized for the specific cell line to ensure logarithmic growth during the experiment. |
Visualizations
Caption: Pyrimidine salvage pathway for this compound.
Caption: A systematic workflow for troubleshooting poor incorporation.
Caption: A decision tree for diagnosing incorporation issues.
References
- 1. What Are Stable-Isotope Labeled Nucleic Acids? | Silantes [silantes.com]
- 2. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. golifescience.com [golifescience.com]
- 4. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 5. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]
- 7. benchchem.com [benchchem.com]
- 8. dovepress.com [dovepress.com]
Technical Support Center: Optimizing LC-MS/MS for ¹³C₂ Labeled Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ¹³C₂ labeled compounds in LC-MS/MS applications.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using ¹³C₂ labeled internal standards in LC-MS/MS analysis?
A1: The primary advantage of using stable isotope-labeled internal standards (SIL-IS), such as ¹³C₂ labeled compounds, is their ability to provide the most accurate and precise quantification.[1][2] Because they are chemically identical to the analyte, they co-elute and experience the same matrix effects (ion suppression or enhancement) and variations during sample preparation and injection.[1] This allows for reliable normalization of the analyte signal, leading to more robust and reproducible results.[1][3] Fully ¹³C-substituted compounds are considered the best standards for quantification by LC-MS/MS-based methods.[2]
Q2: What is "cross-talk" or "cross-signal contribution" and how does it affect my results?
A2: Cross-talk, or cross-signal contribution, is a phenomenon where the signal from the analyte interferes with the signal of the stable isotope-labeled internal standard (SIL-IS), or vice versa.[4][5] This can occur due to the natural abundance of isotopes in the analyte, particularly in compounds containing many carbon atoms or elements like sulfur, chlorine, or bromine.[4][6][7] It can lead to inaccuracies in quantification, such as non-linear calibration curves and biased results.[6][7] The issue is more pronounced with wide dynamic ranges and at very low limits of quantification.[5]
Q3: My unlabeled analyte is showing a signal in the MRM transition of my ¹³C₂ labeled internal standard. What could be the cause?
A3: This is a classic case of cross-signal contribution from the analyte to the SIL-IS.[4] Even though ¹³C has a natural abundance of only about 1.1%, if your analyte has a large number of carbon atoms, the M+2 isotopologue (containing two ¹³C atoms) can have a measurable signal that overlaps with your ¹³C₂ labeled standard.[4] This is especially problematic when the concentration of the analyte is much higher than the internal standard.
Q4: Can the fragmentation pattern of a ¹³C₂ labeled compound differ from its unlabeled counterpart?
A4: Generally, the fragmentation pattern is expected to be very similar. However, the mass of the precursor ion and the resulting fragment ions containing the ¹³C label will be shifted by +2 Da for each incorporated ¹³C₂ unit. It is crucial to optimize the collision energy for the labeled compound independently, as subtle differences in bond energies due to the heavier isotope could potentially lead to minor variations in optimal fragmentation conditions.
Q5: Why is it important to perform compound optimization (tuning) for my ¹³C₂ labeled standard, even if I have the parameters for the unlabeled analyte?
A5: Compound optimization, or tuning, is critical for each specific analyte on each individual instrument.[8] Mass spectrometer performance can vary, even between instruments of the same make and model.[8] Using non-optimized parameters from another source, like a research article, can lead to a significant loss of sensitivity and impact your detection limits.[8] Therefore, you must optimize parameters like collision energy and cone voltage for your ¹³C₂ labeled standard to ensure maximal response and the most accurate results.[9][10]
Troubleshooting Guide
Issue 1: Poor Sensitivity for the ¹³C₂ Labeled Internal Standard
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal MS Parameters | Perform a full compound optimization (tuning) for the ¹³C₂ labeled compound. Infuse the standard directly into the mass spectrometer and optimize the precursor ion, product ions, collision energy (CE), and cone/declustering potential (CV/DP).[8][9][10] | A significant increase in signal intensity for the selected MRM transitions. |
| Incorrect MRM Transition Selection | Verify the precursor m/z for the ¹³C₂ labeled compound. Predict the m/z of the major fragment ions based on the fragmentation of the unlabeled compound and confirm by analyzing the full scan product ion spectrum of the labeled standard. | Identification of the most intense and stable fragment ions, leading to a more sensitive MRM transition. |
| Ion Source Contamination | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[11] | Improved signal intensity and a reduction in background noise.[11] |
| Degraded Standard | Prepare a fresh stock solution of the ¹³C₂ labeled internal standard from the original source. | Restoration of the expected signal intensity if the previous working solution had degraded. |
Issue 2: Non-Linear Calibration Curve with High Intercept
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Analyte Contribution to IS Signal | Check for isotopic contribution from the unlabeled analyte to the ¹³C₂ IS signal, especially at high analyte concentrations. Analyze a high concentration standard of the unlabeled analyte and monitor the MRM transition of the IS.[4][6][7] | Detection of a peak in the IS channel will confirm cross-talk. |
| Contaminated Internal Standard | Analyze the ¹³C₂ labeled internal standard solution alone to check for the presence of the unlabeled analyte. | A clean chromatogram for the unlabeled analyte's MRM transition indicates the IS is pure. |
| Incorrect Blank Subtraction | Ensure that the blank samples (matrix without analyte or IS) are processed and analyzed correctly to account for any background interference. | A properly processed blank will show no significant peak at the retention time of the analyte or IS. |
| Mitigating Cross-Talk | If analyte-to-IS cross-talk is confirmed, increase the concentration of the internal standard. This will reduce the relative contribution of the signal from the unlabeled analyte.[6] Alternatively, if possible, select a different, less abundant precursor isotope for the SIL-IS that has minimal isotopic contribution from the analyte.[6][7] | Improved linearity of the calibration curve and a lower y-intercept. |
Experimental Protocols
Protocol 1: Determination of Optimal MRM Transitions and Collision Energy (CE)
-
Prepare the Standard Solution: Prepare a working solution of the ¹³C₂ labeled compound at a suitable concentration (e.g., 100-1000 ng/mL) in a solvent compatible with your mobile phase.
-
Direct Infusion Setup: Infuse the standard solution directly into the mass spectrometer using a syringe pump at a constant flow rate (e.g., 5-10 µL/min).
-
Precursor Ion Confirmation: Acquire a full scan mass spectrum to confirm the m/z of the ¹³C₂ labeled precursor ion.
-
Product Ion Scan: Perform a product ion scan (or fragmentation scan) of the selected precursor ion across a range of collision energies (e.g., 5-50 eV).
-
Select Product Ions: Identify the most abundant and stable product ions from the resulting spectra. Choose at least two product ions for the MRM method (one for quantification, one for confirmation).
-
Collision Energy Optimization: For each selected precursor-product ion pair (MRM transition), perform a collision energy ramp. This involves acquiring data for the same transition while systematically increasing the collision energy in small increments (e.g., 2 eV).
-
Data Analysis: Plot the signal intensity for each MRM transition against the collision energy. The optimal collision energy is the value that produces the maximum signal intensity.[10]
-
Method Update: Update your LC-MS/MS acquisition method with the optimized MRM transitions and their corresponding collision energies.
Visualizations
Caption: Workflow for optimizing MS parameters for a ¹³C₂ labeled compound.
Caption: Decision tree for troubleshooting a non-linear calibration curve.
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. foodriskmanagement.com [foodriskmanagement.com]
- 3. Internal Standards in LC-MS and LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Mitigating analyte to stable isotope labelled internal standard cross-signal contribution in quantitative liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. restek.com [restek.com]
- 9. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 4 Steps to Successful Compound Optimization on LC-MS/MS | Technology Networks [technologynetworks.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Minimizing Isotopic Interference in Mass Spectrometry Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize isotopic interference in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in mass spectrometry?
Isotopic interference occurs when ions from different elemental or molecular sources have the same nominal mass-to-charge ratio (m/z), causing their signals to overlap in the mass spectrum.[1][2] This overlap can lead to inaccurate identification and quantification of the target analyte.[1]
Q2: What are the common types of isotopic interference?
There are three main types of spectral interferences in mass spectrometry:
-
Isobaric Interference: This happens when isotopes of different elements have the same mass number. For example, Iron-58 (⁵⁸Fe) and Nickel-58 (⁵⁸Ni) are isobars and will appear at the same m/z value.[1][3][4]
-
Polyatomic (or Molecular) Interference: This arises when molecular ions, formed in the ion source or plasma, have the same nominal mass as the analyte ion. A common example is the interference of Argon-Chloride (⁴⁰Ar³⁵Cl⁺) with Arsenic-75 (⁷⁵As⁺).[1][3] These interferences are highly dependent on the sample matrix and plasma conditions.[3]
-
Doubly-Charged Ion Interference: Some elements can form doubly-charged ions (M²⁺), which will appear in the mass spectrum at half their actual mass (m/2). For instance, ¹³⁶Ba²⁺ can interfere with the signal of ⁶⁸Zn⁺.[1][5]
Q3: How does interference from a stable isotope-labeled internal standard (SIL-IS) occur?
Interference between an analyte and its SIL-IS can happen in two primary ways:
-
Forward Interference: The natural isotopic abundance of elements (like ¹³C, ¹⁵N) in the analyte can cause its isotopic peaks (M+1, M+2, etc.) to extend into the mass range of the deuterated or labeled standard.[6][7] This is more pronounced for higher molecular weight compounds.[7]
-
Reverse Interference: The SIL-IS may contain a small percentage of the non-deuterated (d0) or partially deuterated analyte as an impurity. This impurity will generate a signal at the m/z of the native analyte, leading to a false positive signal, especially in blank samples or at low concentrations.[6][7]
Q4: What is the difference between isotopic and isobaric interference?
While often used interchangeably, there is a subtle distinction. Isotopic interference is the broader term for any signal overlap at a given m/z. Isobaric interference specifically refers to interference from isotopes of different elements that have the same nominal mass (e.g., ⁵⁸Fe⁺ and ⁵⁸Ni⁺).[1][3] Polyatomic and doubly-charged interferences are other types of isotopic interference.
Troubleshooting Guides
Issue 1: My analyte signal is artificially high, suggesting potential isobaric interference.
This guide provides a logical workflow for diagnosing and resolving suspected isobaric interference.
Troubleshooting Steps:
-
Analyte Isotope Selection: The most straightforward approach is to select an alternative isotope of the analyte that is known to be free from isobaric overlaps.[1][3] Most elements have at least one isotope without a direct isobaric interference.[3]
-
High-Resolution Mass Spectrometry (HR-MS): If an alternative isotope is unavailable or also suffers from interference, HR-MS can be used. These instruments have sufficient resolving power to separate ions with very small mass differences, distinguishing the analyte from the isobaric interference.[1]
-
Mathematical Correction: If HR-MS is not available, a correction equation can be applied. This involves measuring an interference-free isotope of the interfering element and using the known natural isotopic abundances to calculate and subtract the signal contribution from the analyte's m/z.[1][3]
-
Chemical Separation: In some cases, chromatographic or other sample preparation techniques can be used to remove the interfering element from the sample before analysis.[1]
Issue 2: I'm observing unexpected peaks and high background, likely due to polyatomic interferences from my sample matrix.
This guide outlines steps to identify and mitigate polyatomic interferences, which are common in complex matrices.
Troubleshooting Steps:
-
Matrix Removal/Dilution: Diluting the sample can lower the concentration of matrix components that form polyatomic ions.[1] Alternatively, sample preparation techniques like solid-phase extraction can be used to remove the problematic matrix components.[1]
-
Instrumental Parameter Optimization: Using a lower-temperature "cool plasma" can reduce the formation of certain argon-based polyatomic species, which is particularly effective for elements like iron.[1]
-
Collision/Reaction Cell (CRC) Technology: Modern ICP-MS instruments are often equipped with collision/reaction cells.[3]
-
Collision Mode (e.g., with He): Polyatomic ions, being larger, undergo more collisions than analyte ions. This causes them to lose more kinetic energy, allowing them to be filtered out before the mass analyzer.[8]
-
Reaction Mode (e.g., with O₂, NH₃): A reactive gas is introduced into the cell. This gas selectively reacts with the interfering polyatomic ions to form new species with a different mass, or it can react with the analyte to shift it to a new, interference-free mass.[9]
-
-
Chemical Derivatization: Modifying the analyte's chemical structure can shift its mass away from the region where polyatomic interferences occur.[10][11]
Issue 3: My calibration curve is non-linear at low concentrations and my blanks show a signal for the analyte.
This issue often points to cross-interference between your analyte and the stable isotope-labeled internal standard (SIL-IS).
Troubleshooting Steps:
-
Assess Isotopic Purity of SIL-IS: The internal standard may contain unlabeled analyte as an impurity.[6] This is a common cause of a positive signal in blank samples. If possible, source a standard with higher isotopic purity.
-
Increase Mass Difference: If synthesizing a custom standard is an option, increase the number of stable isotopes (e.g., use a d7 or d9 standard instead of d3). A mass difference of at least 3-4 Da is generally recommended to shift the SIL-IS mass further from the analyte's isotopic cluster.[6]
-
Optimize Chromatography: Ensure the analyte and internal standard co-elute perfectly. Poor chromatography can lead to differential matrix effects, impacting the accuracy of the ratio measurement.[6]
-
Use a Nonlinear Calibration Function: In cases where interference is unavoidable, a nonlinear calibration model can be used to accurately account for the known contribution of the analyte's isotopes to the internal standard's signal, and vice versa.[7][12]
Data Presentation
Table 1: Common Isobaric Interferences in Mass Spectrometry
This table lists common pairs of isobaric isotopes that can interfere with analysis. The required mass resolution to separate them is also provided, highlighting the need for high-resolution instrumentation in these cases.
| Analyte Isotope | Interfering Isotope | Nominal Mass (m/z) | Exact Mass of Analyte | Exact Mass of Interferent | Required Mass Resolution (m/Δm) |
| ⁷⁵As | ⁴⁰Ar³⁵Cl⁺ | 75 | 74.921596 | 74.931224 | ~ 7,800 |
| ⁵⁶Fe | ⁴⁰Ar¹⁶O⁺ | 56 | 55.934937 | 55.95729 | ~ 2,500 |
| ⁵⁸Ni | ⁵⁸Fe | 58 | 57.935343 | 57.933274 | ~ 28,000 |
| ¹¹⁴Cd | ¹¹⁴Sn | 114 | 113.903361 | 113.902778 | ~ 190,000 |
| ²⁰⁴Pb | ²⁰⁴Hg | 204 | 203.973044 | 203.973491 | ~ 450,000 |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Mathematical Correction for Isobaric Interference
This protocol provides a step-by-step guide for correcting the interference of ¹¹⁴Sn⁺ on ¹¹⁴Cd⁺ analysis.[1][3]
1. Identify Interfering and Monitoring Isotopes:
-
Analyte Isotope: ¹¹⁴Cd⁺
-
Interfering Isotope: ¹¹⁴Sn⁺
-
Monitoring Isotope for Interference: ¹¹⁸Sn⁺ (an abundant, interference-free tin isotope).[1]
2. Measure Signal Intensities:
-
Measure the total signal intensity at m/z 114 (which includes both ¹¹⁴Cd⁺ and ¹¹⁴Sn⁺).
-
Measure the signal intensity of the interference-free tin isotope at m/z 118 (¹¹⁸Sn⁺).
3. Determine Isotopic Abundance Ratio:
-
Obtain the natural isotopic abundance ratio of ¹¹⁴Sn to ¹¹⁸Sn from a reliable source (e.g., IUPAC). The natural abundance of ¹¹⁴Sn is approximately 0.65% and for ¹¹⁸Sn it is 24.23%.[1]
-
Ratio (R) = Abundance(¹¹⁴Sn) / Abundance(¹¹⁸Sn) ≈ 0.65 / 24.23 ≈ 0.0268.
4. Calculate and Subtract Interference:
-
Calculate the signal from ¹¹⁴Sn⁺ at m/z 114:
-
Intensity_of_¹¹⁴Sn⁺ = Intensity_of_¹¹⁸Sn⁺ * R
-
-
Calculate the true signal from ¹¹⁴Cd⁺:
-
Corrected_Intensity_of_¹¹⁴Cd⁺ = Total_Intensity_at_m/z_114 - Intensity_of_¹¹⁴Sn⁺
-
This calculation can often be automated within the instrument's software.[1]
Protocol 2: General Workflow for Chemical Derivatization
Chemical derivatization alters the analyte's structure to improve its analytical properties, such as shifting its mass to an interference-free region of the spectrum.[10][13][14]
Methodology:
-
Reagent Selection: Choose a derivatizing reagent that specifically targets a functional group on the analyte (e.g., hydroxyl, amine, carboxyl groups). Common methods include silylation, acylation, and alkylation.[13] The goal is to add a chemical tag that increases the analyte's mass significantly.[10][11]
-
Reaction Optimization: Optimize reaction conditions, including solvent, temperature, reaction time, and reagent concentration, to ensure complete and reproducible derivatization.
-
Reaction: The sample extract (after drying) is reconstituted in the appropriate solvent, the derivatizing reagent is added, and the mixture is incubated under the optimized conditions.
-
Quenching/Cleanup: The reaction may need to be stopped (quenched). A cleanup step, such as liquid-liquid extraction or solid-phase extraction, may be required to remove excess reagent and byproducts.
-
Analysis: The final derivatized sample is then introduced into the mass spectrometer. The instrument is set to monitor the m/z of the new, derivatized analyte, which should now be in a cleaner, interference-free region of the spectrum.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding isotopes, isomers, and isobars in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How to Improve Your ICP-MS Analysis, Part 2: Interferences [thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. academic.oup.com [academic.oup.com]
Technical Support Center: Resolving Overlapping Peaks in ¹³C NMR Spectra of Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues with overlapping peaks in ¹³C NMR spectra of metabolites.
Frequently Asked Questions (FAQs)
Q1: Why are my ¹³C NMR peaks overlapping, and how does this compare to ¹H NMR?
While ¹³C NMR generally offers much better peak separation than ¹H NMR due to a wider chemical shift range (up to 200 ppm for ¹³C vs. 12 ppm for ¹H), peak overlap can still occur in complex metabolite mixtures.[1][2] This is particularly true in certain regions of the spectrum where many similar carbon environments resonate. The primary advantage of ¹³C NMR is that the larger spectral dispersion often resolves ambiguities that are present in crowded ¹H spectra.[3][4]
Q2: What are the initial troubleshooting steps I should take to minimize peak overlap?
Before resorting to advanced experimental techniques, ensure your sample preparation and data acquisition parameters are optimized.
-
Sample Preparation:
-
Maximize Concentration: A higher concentration of the analyte improves the signal-to-noise ratio, making it easier to distinguish individual peaks.[5][6][7] It is recommended to use as much material as will give a saturated solution.[6]
-
Ensure Sample Purity: Remove all solid particles by filtering the sample into the NMR tube, as suspended particles can broaden lines and degrade spectral quality.[6]
-
Choose the Right Solvent: Use high-quality deuterated solvents to avoid strong solvent signals that might obscure metabolite peaks.[5][8]
-
-
Acquisition Parameters:
-
Optimize Flip Angle and Relaxation Delay (D1): For carbons with long relaxation times (like quaternary carbons), using a smaller flip angle (e.g., 30-45°) with a shorter relaxation delay can increase the number of scans in a given time, improving the signal-to-noise ratio.[8]
-
Increase the Number of Scans: A higher number of scans will improve the signal-to-noise ratio, which is proportional to the square root of the number of scans.[8]
-
Use a Relaxation Agent: Adding a relaxation agent like chromium(III) acetylacetonate (B107027) (Cr(acac)₃) or saturating the solvent with oxygen can shorten the T1 relaxation times, allowing for faster data acquisition without signal saturation.[9]
-
Troubleshooting Guides
Guide 1: Improving Spectral Resolution Through Experimental Techniques
If optimizing sample preparation and basic acquisition parameters is insufficient, several experimental techniques can be employed to resolve overlapping peaks.
dot
Caption: Workflow for resolving overlapping ¹³C NMR peaks.
| Technique | Principle | Outcome |
| Higher Magnetic Field | Increases the chemical shift dispersion. | Better separation of closely spaced peaks.[10] |
| 2D NMR: HSQC/HMBC | Correlates ¹³C nuclei with attached protons (HSQC) or protons over multiple bonds (HMBC).[8][11] | Resolves overlap by spreading peaks into a second dimension.[12] |
| 2D NMR: INADEQUATE | Detects direct carbon-carbon correlations.[13][14] | Provides direct evidence of the carbon skeleton, but requires high concentration or ¹³C enrichment.[14] |
| Advanced 1D: DEPT/APT | Distinguishes between CH, CH₂, and CH₃ groups.[13] | Helps to assign overlapping signals to specific carbon types. |
| Advanced 1D: Gated Decoupling | Reintroduces ¹J(C,H) couplings.[13] | Provides information on the number of attached protons, aiding in peak assignment. |
| ¹³C Isotopic Labeling | Increases the abundance of ¹³C in the sample.[8] | Dramatically enhances signal intensity, enabling experiments like INADEQUATE.[8][14] |
Experimental Protocol: 2D HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment is highly sensitive as it detects the more sensitive ¹H nucleus and is excellent for resolving ¹³C peak overlap by correlating carbons with their directly attached protons.[8]
-
Sample Preparation: Prepare a concentrated sample of your metabolite mixture in a suitable deuterated solvent.[6]
-
Spectrometer Setup:
-
Lock and shim the spectrometer.
-
Tune and match the ¹H and ¹³C channels of the probe.
-
-
Acquisition Parameters (Example for a Bruker spectrometer):
-
Load a standard HSQC pulse sequence (e.g., hsqcedetgpsisp2.2).
-
Set the spectral widths for both ¹H (e.g., 12 ppm) and ¹³C (e.g., 160 ppm).
-
Set the number of points in the direct (¹H) and indirect (¹³C) dimensions (e.g., 2048 and 256, respectively).
-
Set the number of scans (NS) based on sample concentration (e.g., 8 or 16).
-
The relaxation delay (D1) is typically set to 1.5-2.0 seconds.
-
-
Data Processing:
-
Apply a sine-bell window function in both dimensions.
-
Perform Fourier transformation.
-
Phase and baseline correct the spectrum.
-
The resulting 2D spectrum will show correlations between ¹H and ¹³C chemical shifts, allowing for the resolution of overlapping ¹³C signals based on the chemical shift of their attached protons.
-
Guide 2: Utilizing Software for Peak Deconvolution
When experimental methods are not feasible or do not fully resolve the overlap, computational methods can be used to mathematically separate the signals.
dotdot graph LR { A[Raw ¹³C NMR Spectrum with Overlap] --> B{Import Data into Software}; B --> C[Define Overlapping Region]; C --> D{Perform Deconvolution}; D --> E[Fit Peaks to a Lineshape Model (e.g., Lorentzian/Gaussian)]; E --> F[Review and Refine Fit]; F --> G[Output Deconvoluted Peak List and Integrals];
}
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. A 13C NMR spectrum you will want to share | Anasazi Instruments [aiinmr.com]
- 6. NMR Sample Preparation [nmr.chem.umn.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Practical Guidelines for 13C-Based NMR Metabolomics | Springer Nature Experiments [experiments.springernature.com]
- 11. scispace.com [scispace.com]
- 12. Can NMR solve some significant challenges in metabolomics? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 13Carbon NMR [chem.ch.huji.ac.il]
- 14. 13C NMR Metabolomics: INADEQUATE Network Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with background noise in mass spectrometry of 13C labeled fragments
Welcome to the technical support center for mass spectrometry analysis of 13C labeled fragments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges related to background noise in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of background noise in mass spectrometry experiments with 13C labeled fragments?
A1: Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental sources. For experiments involving 13C labeled fragments, chemical noise is often the most significant contributor.[1]
-
Chemical Noise: Arises from ions that are not the analyte of interest. Common sources include:
-
Solvent Impurities and Adducts: Even high-purity solvents can contain trace impurities or form clusters and adducts.[1]
-
Plasticizers and Polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants.[1][2]
-
Biological Contaminants: Keratins from skin and hair are frequently observed, particularly in proteomics and metabolomics.[1]
-
Sample Matrix: Complex biological samples contain numerous endogenous compounds that can interfere with the signal of interest.[1]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]
-
Environmental Noise: This can originate from dust particles and volatile organic compounds in the laboratory environment.[1]
Q2: How can I differentiate a true 13C labeled peak from background noise, especially at low enrichment levels?
A2: Distinguishing a low-intensity 13C labeled signal from background noise is a critical challenge. The following strategies are employed:
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS are essential for accurately identifying and resolving 13C isotopologues from interfering ions with very similar mass-to-charge ratios.[1]
-
Isotopic Pattern Analysis: Genuine 13C labeled fragments will display a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment. Deviations from this pattern may indicate background noise.
-
Blank Analysis: It is crucial to run a blank sample (e.g., the sample matrix without the 13C labeled analyte) through the entire experimental workflow to identify consistently present background ions.[1]
-
Data Analysis Software: Specialized software can aid in deconvolving complex spectra, identifying isotopic patterns, and subtracting background signals.[1]
Q3: Can the natural abundance of 13C interfere with my analysis?
A3: Yes, the natural abundance of 13C (approximately 1.1%) contributes to the mass isotopomer distribution of a molecule.[3][4] This means that even in an unlabeled sample, there will be a small M+1 peak for every carbon atom in the molecule. When analyzing 13C labeled fragments, it is essential to correct the measured mass isotopomer distribution for the contribution of naturally occurring isotopes to accurately quantify the level of enrichment from the tracer.[5]
Q4: Can common chemical contaminants interfere with the isotopic pattern of my 13C labeled fragment?
A4: Yes, chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C labeled analyte, leading to inaccurate quantification of enrichment.[1]
Troubleshooting Guides
Issue 1: High Baseline Noise in Total Ion Chromatogram (TIC)
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, which can obscure low-intensity peaks.[1]
Troubleshooting Workflow for High Baseline Noise
Caption: Troubleshooting workflow for high baseline noise.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | Reduction in baseline noise. |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] | A cleaner baseline in subsequent blank runs. |
| Leaking System | Check all fittings and connections for leaks using an electronic leak detector.[1] | Elimination of air leaks, which can introduce contaminants and cause unstable spray. |
| Dirty Ion Source | Clean the ion source components (e.g., capillary, skimmer) according to the manufacturer's instructions.[1] | Improved signal intensity and reduced background. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.[1]
Logical Relationship of Contaminant Sources and Solutions
Caption: Relationship between noise sources and solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene labware. Avoid using plastic containers for long-term solvent storage.[1] | Disappearance or significant reduction of phthalate-related peaks. |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1] | Removal of the characteristic repeating polymer ion series. |
| Keratin Contamination | Wear gloves and a lab coat at all times. Work in a clean environment, such as a laminar flow hood. Clean work surfaces thoroughly.[1] | Reduction in keratin-related peptide peaks. |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks corresponding to previously analyzed samples. |
Experimental Protocols
Protocol 1: Systematic LC-MS System Cleaning
This protocol outlines a comprehensive cleaning procedure to remove common chemical contaminants from an LC-MS system.
Materials:
-
LC-MS Grade Solvents:
-
Solvent A: 100% Isopropanol
-
Solvent B: 100% Acetonitrile
-
Solvent C: 100% Methanol
-
Solvent D: 100% Water
-
Procedure:
-
LC System Flush:
-
Disconnect the column from the system.
-
Systematically flush all LC lines with each cleaning solvent for at least 30 minutes. A recommended sequence is from non-polar to polar and back to your initial mobile phase conditions (e.g., A -> B -> C -> D -> Initial Mobile Phase).
-
-
Ion Source Cleaning:
-
Follow the manufacturer's guidelines to carefully disassemble the ion source.
-
Sonicate the metal components in a sequence of methanol, acetonitrile, and water (15 minutes each).
-
Allow all components to dry completely before reassembly.[1]
-
-
System Equilibration and Blank Analysis:
-
Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Perform several blank injections (injecting only your mobile phase) to ensure the background noise has been sufficiently reduced.[1]
-
Protocol 2: Data Acquisition for Natural Abundance Correction
This protocol describes the necessary data acquisition steps to enable accurate correction for the natural abundance of 13C.
Procedure:
-
Instrument Setup:
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.
-
Optimize the ionization source and other instrument parameters to achieve good signal intensity and stable spray (for LC-MS).[6]
-
-
Data Acquisition:
-
Blank Injection: Inject a blank sample to assess the background noise.[6]
-
Unlabeled Control: Inject your unlabeled control sample. This data is crucial for verifying the natural abundance correction algorithm.[6]
-
13C-Labeled Samples: Inject your 13C-labeled samples. Ensure that the peaks of interest are well-defined and have sufficient signal intensity for accurate isotopologue ratio measurements.[6]
-
Data Analysis Workflow for 13C Labeling
Caption: Data analysis workflow for 13C labeling experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. providiongroup.com [providiongroup.com]
- 3. acdlabs.com [acdlabs.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Correction of 13C mass isotopomer distributions for natural stable isotope abundance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Preventing degradation of 6-Amino-5-nitrosouracil-13C2 during sample prep
Welcome to the technical support center for 6-Amino-5-nitrosouracil-¹³C₂. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing degradation during sample preparation and to answer frequently asked questions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and preparation of 6-Amino-5-nitrosouracil-¹³C₂ samples.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of the compound after sample preparation. | Degradation due to harsh pH conditions. | Maintain the pH of your solutions within a neutral to slightly acidic range (pH 5-7). Use appropriate buffer systems to stabilize the pH.[1][2] |
| Exposure to light. | Nitroso compounds are known to be light-sensitive.[3] Protect your samples from light at all stages of preparation by using amber vials or covering containers with aluminum foil. | |
| Elevated temperatures. | Avoid excessive heat. If heating is necessary, use the lowest effective temperature for the shortest possible duration. Store samples at low temperatures (-20°C or -80°C) for long-term stability.[3] | |
| Oxidative degradation. | Degas solvents to remove dissolved oxygen. Consider adding antioxidants to your sample matrix if compatible with your downstream analysis.[3] | |
| Appearance of unexpected peaks in analytical readouts (e.g., HPLC, LC-MS). | Formation of degradation products. | This could be due to hydrolysis, oxidation, or photolytic cleavage.[3] Review your sample preparation workflow to identify potential exposure to extreme pH, light, or high temperatures. Analyze samples as soon as possible after preparation. |
| Contamination. | Ensure all glassware and equipment are scrupulously clean. Use high-purity solvents and reagents. | |
| Inconsistent analytical results between replicate samples. | Variable degradation across samples. | Standardize your sample preparation protocol to ensure all samples are treated identically in terms of time, temperature, light exposure, and pH. |
| Incomplete dissolution. | 6-Amino-5-nitrosouracil has slight solubility in DMSO and Methanol.[4] Ensure complete dissolution by gentle vortexing or sonication, while avoiding excessive heating. |
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-Amino-5-nitrosouracil-¹³C₂?
A1: While specific studies on the ¹³C₂ isotopologue are not extensively documented, the degradation pathways are expected to be identical to the unlabeled compound. The primary degradation pathways include:
-
Hydrolysis: The uracil (B121893) ring can undergo cleavage under strong acidic or basic conditions, especially at elevated temperatures.[3]
-
Oxidation: The 6-amino and 5-nitroso groups are susceptible to oxidation, which can lead to the formation of nitro derivatives or other degradation products.[3]
-
Photodegradation: As a nitroso compound, 6-Amino-5-nitrosouracil is sensitive to light. Exposure to UV or visible light can cause cleavage of the C-N bond at the nitroso group.[3]
-
Thermal Degradation: High temperatures can lead to the thermal decomposition of the molecule.[3]
Q2: What are the optimal storage conditions for 6-Amino-5-nitrosouracil-¹³C₂?
A2: To ensure maximum stability, 6-Amino-5-nitrosouracil-¹³C₂ should be stored as a solid in a cool, dry, and dark place. Long-term storage at -20°C or below is recommended. Solutions should be freshly prepared for use. If storage of solutions is unavoidable, they should be stored at low temperatures, protected from light, and in a tightly sealed container to prevent solvent evaporation and exposure to air.
Q3: How does pH affect the stability of 6-Amino-5-nitrosouracil-¹³C₂?
A3: The stability of similar compounds, such as S-nitrosothiols, has been shown to be pH-dependent. Extreme pH values, both acidic and basic, can catalyze degradation.[1][2][5] It is advisable to maintain the pH of solutions containing 6-Amino-5-nitrosouracil-¹³C₂ in the neutral to slightly acidic range to minimize hydrolysis.
Q4: Are there any specific solvents that should be avoided during sample preparation?
A4: While there is no definitive list of incompatible solvents, it is best to use high-purity, degassed solvents to minimize oxidative degradation. The choice of solvent will depend on the specific analytical method being used. 6-Amino-5-nitrosouracil is slightly soluble in DMSO and methanol.[4]
Experimental Protocols
Recommended Sample Preparation Protocol to Minimize Degradation
This protocol provides a general workflow for preparing samples of 6-Amino-5-nitrosouracil-¹³C₂ for analysis while minimizing degradation.
Materials:
-
6-Amino-5-nitrosouracil-¹³C₂ solid
-
High-purity, degassed solvents (e.g., methanol, acetonitrile, water)
-
Amber glass vials or vials covered in aluminum foil
-
Calibrated pipettes
-
Vortex mixer
-
Centrifuge (optional)
-
pH meter and appropriate buffers (if pH adjustment is needed)
Procedure:
-
Work in a Low-Light Environment: Perform all steps under subdued lighting or in a dark room to the extent possible.
-
Solvent Preparation: Use high-purity, degassed solvents. If using aqueous solutions, consider using a buffer to maintain a neutral to slightly acidic pH.
-
Stock Solution Preparation:
-
Allow the solid 6-Amino-5-nitrosouracil-¹³C₂ to equilibrate to room temperature before opening the container to prevent condensation.
-
Weigh the required amount of the solid compound accurately.
-
Dissolve the solid in the chosen solvent (e.g., DMSO or methanol) in an amber vial to the desired concentration.
-
Mix gently by vortexing until fully dissolved. Avoid excessive heating.
-
-
Working Solution Preparation:
-
Prepare dilutions from the stock solution using the appropriate solvent or matrix.
-
Ensure all dilution steps are performed in amber vials or light-protected containers.
-
-
Sample Processing:
-
If working with biological matrices, perform any extraction or clean-up steps as quickly as possible.
-
Keep samples on ice or at a reduced temperature throughout the process.
-
-
Analysis:
-
Analyze the prepared samples as soon as possible.
-
If immediate analysis is not possible, store the prepared samples at -20°C or -80°C, protected from light.
-
Visualizations
Caption: Potential degradation pathways of 6-Amino-5-nitrosouracil-¹³C₂.
Caption: Recommended workflow for sample preparation to minimize degradation.
References
Technical Support Center: Optimization of Extraction Protocols for 13C Labeled Metabolites
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing extraction protocols for 13C-labeled metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the most critical first step in an extraction protocol for 13C-labeled metabolites?
A1: The most critical first step is rapid quenching of metabolic activity. This is essential to halt enzymatic reactions and preserve the isotopic labeling pattern of intracellular metabolites at the moment of sampling. Inadequate or slow quenching can lead to significant alterations in metabolite profiles and isotopic enrichment, compromising the accuracy of downstream analysis.
Q2: How do I choose the right extraction solvent for my 13C-labeled metabolites?
A2: The choice of extraction solvent depends on the physicochemical properties of the metabolites of interest. For polar metabolites, such as amino acids and organic acids, polar solvents like methanol (B129727), acetonitrile, or mixtures with water are commonly used. For non-polar metabolites, like lipids, less polar solvents such as methyl tert-butyl ether (MTBE) or chloroform (B151607) are more effective. A two-phase extraction using a combination of polar and non-polar solvents can be employed to separate these metabolite classes from a single sample.
Q3: Can I use the same extraction protocol for different sample types (e.g., adherent cells, suspension cells, tissues)?
A3: While the core principles of quenching and extraction remain the same, the protocol often needs to be adapted for different sample types. For adherent cells, rapid removal of media and direct quenching on the plate is crucial to prevent metabolic changes. Suspension cells can be quickly separated from the media by centrifugation or filtration prior to quenching. Tissues typically require homogenization in a cold extraction solvent to ensure efficient extraction.
Q4: How can I be sure that my extraction is efficient and I am not losing my labeled metabolites?
A4: To assess extraction efficiency, you can spike your sample with a known amount of a 13C-labeled internal standard that is structurally similar to your analytes of interest but not present endogenously. The recovery of this standard will provide an indication of the extraction efficiency. Additionally, performing sequential extractions of the same sample and analyzing the extracts can help determine if the initial extraction was exhaustive.
Q5: What are common sources of contamination in metabolite extraction?
A5: Contamination can arise from various sources, including solvents, plasticware, and the surrounding environment. It is crucial to use high-purity solvents and pre-cleaned glassware. Avoid using plasticware that may leach plasticizers or other contaminants. Performing a "blank" extraction (an extraction with no sample) can help identify potential contaminants originating from your workflow.
Troubleshooting Guides
Problem 1: Low Recovery of Polar 13C-Labeled Metabolites
Symptoms:
-
Low signal intensity for polar metabolites (e.g., amino acids, TCA cycle intermediates) in MS or NMR analysis.
-
Poor recovery of polar 13C-labeled internal standards.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inefficient Quenching | Ensure rapid and complete quenching of metabolism. For adherent cells, aspirate media quickly and add liquid nitrogen or a pre-chilled quenching solution directly to the plate. For suspension cells, quickly separate cells from media before quenching. |
| Inappropriate Extraction Solvent | Use a polar solvent system. A common and effective choice is a cold mixture of methanol and water (e.g., 80% methanol). Acetonitrile is another effective solvent for polar metabolites.[1] |
| Metabolite Leakage during Washing | If a washing step is necessary to remove extracellular contaminants, use an ice-cold isotonic solution (e.g., 0.9% NaCl) and perform the wash as quickly as possible to minimize leakage of intracellular metabolites. |
| Incomplete Cell Lysis | Ensure complete cell disruption. This can be achieved by freeze-thaw cycles, sonication, or bead beating in the extraction solvent. |
| Suboptimal Phase Separation | If using a biphasic extraction, ensure complete separation of the polar and non-polar layers. Insufficient centrifugation time or temperature can lead to poor separation and loss of polar metabolites to the non-polar phase. |
Problem 2: Low Recovery of Non-Polar 13C-Labeled Metabolites (Lipids)
Symptoms:
-
Weak signals for lipids and other non-polar compounds.
-
Poor recovery of non-polar 13C-labeled internal standards.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inappropriate Extraction Solvent | Employ a solvent system designed for non-polar metabolites. The Folch (chloroform:methanol) or Bligh-Dyer (chloroform:methanol:water) methods are classic choices. A safer and effective alternative is using methyl tert-butyl ether (MTBE) in a biphasic extraction. |
| Insufficient Homogenization (for tissues) | Tissues must be thoroughly homogenized to ensure the solvent can access the cellular lipids. Use a mechanical homogenizer or bead beater for efficient disruption. |
| Incomplete Phase Separation | In a biphasic extraction, ensure a sharp interface between the aqueous and organic layers. If an emulsion forms, try adding more solvent or increasing the centrifugation time/force. |
| Adsorption to Surfaces | Lipids can adsorb to plastic surfaces. Use glass vials and pipette tips where possible to minimize this loss. |
Problem 3: High Variability Between Replicates
Symptoms:
-
Large standard deviations in metabolite levels across biological or technical replicates.
-
Poor clustering of quality control (QC) samples in multivariate data analysis.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Inconsistent Quenching Time | Standardize the time between sample harvesting and quenching for all samples. Even a few seconds of delay can alter metabolite levels. |
| Temperature Fluctuations | Keep samples and solvents consistently cold throughout the entire procedure. Work on ice or in a cold room whenever possible. |
| Inconsistent Extraction Volumes | Use precise pipetting techniques to ensure accurate solvent volumes for each sample. |
| Variable Cell Numbers or Tissue Weight | Normalize metabolite levels to a consistent measure of sample amount, such as cell number, protein concentration, or tissue weight. |
| Incomplete Solvent Evaporation/Reconstitution | If a drying step is involved, ensure all samples are completely dried to a consistent level. When reconstituting, ensure the dried extract is fully dissolved. |
Data Presentation
Table 1: Comparison of Relative Extraction Efficiency of Different Solvents for Polar Metabolites in Pancreatic Cancer Cells (Panc-1)
| Metabolite | Acetonitrile | Methanol | Methanol/Chloroform |
| Alanine | 100% | 120% | 150% |
| Aspartate | 100% | 135% | 160% |
| Glutamate | 100% | 140% | 170% |
| Glutamine | 100% | 130% | 155% |
| Glycine | 100% | 115% | 145% |
| Lactate | 100% | 150% | 180% |
| Malate | 100% | 160% | 190% |
| Serine | 100% | 125% | 150% |
| Average Efficiency | 100% | 134.4% | 162.5% |
Data synthesized from a study on Panc-1 cells.[1] The methanol/chloroform method generally shows the highest extraction efficiency for these polar metabolites.
Experimental Protocols
Protocol 1: Extraction of Polar Metabolites from Adherent Mammalian Cells
This protocol is adapted for the extraction of polar metabolites from cells grown in a 6-well plate.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Liquid nitrogen or dry ice
-
-80°C freezer
-
Ice-cold extraction solvent: 80% Methanol in water
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Place the 6-well plate on a bed of dry ice or in a container with liquid nitrogen to rapidly cool the bottom of the plate.
-
Aspirate the cell culture medium as quickly as possible.
-
Immediately wash the cells once with 1 mL of ice-cold 0.9% NaCl solution to remove any remaining media components. Aspirate the wash solution completely. This step should be performed very quickly to minimize metabolite leakage.
-
Add 1 mL of ice-cold 80% methanol directly to each well.
-
Place the plate at -80°C for 15 minutes to ensure complete protein precipitation and cell lysis.
-
Scrape the cells from the bottom of the well using a pre-chilled cell scraper.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
Vortex the tube for 30 seconds.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube.
-
The extract is now ready for downstream analysis (e.g., LC-MS). If not analyzing immediately, store at -80°C.
Protocol 2: Biphasic Extraction of Polar and Non-Polar Metabolites from Tissues using MTBE
This protocol allows for the separation of polar and non-polar metabolites from a single tissue sample.
Materials:
-
Homogenizer (e.g., bead beater)
-
Ice-cold extraction solvent 1 (M1): Methanol
-
Ice-cold extraction solvent 2 (M2): Methyl tert-butyl ether (MTBE)
-
Ice-cold water
-
Microcentrifuge tubes
Procedure:
-
Weigh approximately 20-30 mg of frozen tissue and place it in a pre-chilled homogenization tube with beads.
-
Add 600 µL of ice-cold methanol to the tube.
-
Homogenize the tissue according to the manufacturer's instructions. Keep the sample on ice.
-
Add 2 mL of ice-cold MTBE to the homogenate.
-
Vortex vigorously for 1 minute and then shake for 20 minutes at 4°C.
-
Add 500 µL of ice-cold water to induce phase separation.
-
Vortex for 30 seconds and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
You will observe two distinct liquid phases and a solid pellet of precipitated protein at the bottom.
-
Upper phase (non-polar): Contains lipids and other non-polar metabolites.
-
Lower phase (polar): Contains amino acids, organic acids, and other polar metabolites.
-
-
Carefully collect the upper and lower phases into separate pre-chilled microcentrifuge tubes.
-
The extracts can be dried down under a stream of nitrogen or using a vacuum concentrator and stored at -80°C until analysis.
Mandatory Visualization
Caption: General experimental workflow for the extraction of 13C-labeled metabolites.
Caption: Troubleshooting decision tree for low metabolite recovery.
References
Technical Support Center: Troubleshooting Low ¹³C Enrichment in Metabolic Labeling Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of low ¹³C enrichment in metabolic labeling experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and resolve specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for observing low ¹³C enrichment in my target metabolites?
A1: Low ¹³C enrichment can stem from several factors throughout the experimental workflow. The most common culprits include:
-
Suboptimal Labeling Conditions: Issues with the concentration of the ¹³C-labeled substrate, incubation time, or the health of the cell culture can significantly impact label incorporation.[1]
-
Isotope Dilution: The ¹³C-labeled tracer can be diluted by unlabeled carbon sources present in the culture medium or from intracellular stores.[2]
-
Slow Substrate Uptake or Metabolism: The specific cell line being used may not efficiently transport or metabolize the chosen labeled substrate.[2]
-
Metabolic Pathway Dynamics: The activity of competing metabolic pathways can influence the flow of the ¹³C label into your pathway of interest.
-
Problems with Sample Preparation and Analysis: Inefficient quenching of metabolic activity, metabolite degradation during extraction, or issues with mass spectrometry analysis can all lead to apparently low enrichment.[3][4]
Q2: How do I choose the optimal concentration of my ¹³C-labeled tracer?
A2: The optimal tracer concentration is a balance between achieving sufficient enrichment and avoiding cellular toxicity. It is recommended to perform a dose-response experiment.
-
Recommendation: Start with a concentration range of 1-10 mM for tracers like ¹³C-glucose or ¹³C-glutamine and assess both the ¹³C enrichment in target metabolites and cell viability across the concentration range.[1] High concentrations of some substrates can be toxic to certain cell lines, so it is crucial to perform cell viability assays (e.g., MTT or trypan blue exclusion) in parallel.[1]
Q3: What is the ideal duration for the labeling experiment?
A3: The time required to reach isotopic steady state, where the isotopic enrichment of intracellular metabolites becomes constant, varies depending on the turnover rate of the metabolites in the pathway.[5]
-
Recommendation: Conduct a time-course experiment to determine the optimal labeling duration for your specific system.[1] Collect samples at multiple time points (e.g., 2, 6, 12, 24 hours) to track the incorporation of the ¹³C label over time.[1][2] This will help you identify the point at which enrichment in your metabolites of interest platues.
Q4: How can I be sure my cells are metabolically active and healthy during the experiment?
A4: Cell health is critical for active metabolism and efficient label incorporation.
-
Recommendation: Always check cell viability before and after the labeling experiment.[2] Ensure that the cells are in the exponential growth phase when you begin the labeling process, as this is when they are most metabolically active.
Troubleshooting Guides
This section provides a structured approach to diagnosing and solving specific problems related to low ¹³C enrichment.
Problem 1: Low overall ¹³C enrichment in all measured metabolites.
This often indicates a global issue with the labeling process or initial substrate uptake.
Troubleshooting Workflow
References
Technical Support Center: Correcting for Natural ¹³C Abundance
This guide provides troubleshooting, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals accurately correct for the natural abundance of ¹³C and other isotopes in quantitative mass spectrometry studies.
Frequently Asked Questions (FAQs)
Q1: Why is it essential to correct for natural ¹³C abundance?
A1: Carbon naturally exists as a mix of isotopes, primarily ¹²C ( ~98.9%) and ¹³C (~1.1%). In mass spectrometry, this natural ¹³C contributes to the signal of ions one or more mass units heavier than the monoisotopic peak (M+0). During stable isotope tracing experiments that use a ¹³C-labeled substrate, it is critical to differentiate between the ¹³C enrichment from the tracer and the ¹³C that is naturally present.[1] Failure to correct for this can lead to a significant overestimation of isotopic enrichment, resulting in inaccurate calculations of metabolic fluxes and pathway activities.[2]
Q2: What are the natural abundances of isotopes for common elements in biological samples?
A2: The presence of naturally occurring heavy isotopes from all elements in a molecule (not just carbon) contributes to the mass isotopologue distribution (MID). It is crucial to account for all of them.
Table 1: Natural Abundance of Isotopes for Common Elements.
| Element | Isotope | Mass (Da) | Natural Abundance (%) |
|---|---|---|---|
| Carbon | ¹²C | 12.000000 | 98.93 |
| ¹³C | 13.003355 | 1.07 | |
| Hydrogen | ¹H | 1.007825 | 99.9885 |
| ²H (D) | 2.014102 | 0.0115 | |
| Nitrogen | ¹⁴N | 14.003074 | 99.636 |
| ¹⁵N | 15.000109 | 0.364 | |
| Oxygen | ¹⁶O | 15.994915 | 99.757 |
| ¹⁷O | 16.999131 | 0.038 | |
| ¹⁸O | 17.999160 | 0.205 | |
| Silicon | ²⁸Si | 27.976927 | 92.23 |
| ²⁹Si | 28.976495 | 4.67 |
| | ³⁰Si | 29.973770 | 3.10 |
Note: Abundances can show slight natural variations. The values presented are standard accepted abundances.[3][4][5]
Q3: What information is essential to perform an accurate natural abundance correction?
A3: To perform an accurate correction, you need:
-
The correct and complete molecular formula of the analyte, which must include any derivatizing agents (e.g., TBDMS). This is critical for calculating the theoretical isotopic distribution.[2]
-
The measured mass isotopologue distribution (MID) of your analyte from the mass spectrometer. This is the raw data that will be corrected.
-
The isotopic purity of your tracer for stable isotope labeling experiments. Commercially available tracers are not 100% pure and contain a small fraction of ¹²C.[6]
-
The mass resolution of your instrument , as this can affect the correction algorithm, particularly for high-resolution data where different isotopologues may be resolved.[1][6]
Q4: How does the correction work mathematically?
A4: The correction is typically performed using a matrix-based method.[1][2][7] The relationship between the measured and corrected MID can be described by the equation:
M_measured = C * M_corrected
Where:
-
M_measured is the vector of observed isotopologue fractions.
-
C is the correction matrix, which is calculated based on the elemental composition of the molecule and the natural abundance of all its constituent isotopes.[1][7]
-
M_corrected is the vector of the true, corrected isotopologue fractions that you want to find.
To find the corrected values, this equation is solved by inverting the correction matrix:
M_corrected = C⁻¹ * M_measured
This calculation removes the contributions of naturally abundant isotopes, revealing the true level of enrichment from the isotopic tracer.[7]
Troubleshooting Guide
Q5: I've performed the correction, and some of my abundance values are negative. What does this mean and how should I handle it?
A5: Negative abundance values are a common issue and do not have a physical meaning.[7] They often arise from:
-
Low Signal Intensity or Missing Peaks: If the signal for a particular isotopologue is very low (near the noise level) or missing, the mathematical correction can result in small negative numbers.[1]
-
Incorrect Molecular Formula: If the formula used for correction is wrong, the theoretical distribution will not match the real distribution, leading to errors.
-
Background Interference: Co-eluting compounds or background noise can distort the measured MID.
Troubleshooting Steps:
-
Review Peak Integration: Manually check the integration of your isotopologue peaks. Ensure that low-intensity peaks are integrated correctly and not just noise.
-
Verify Molecular Formula: Double-check the elemental composition of your metabolite and any derivatizing agents.
-
Handle Negative Values: A common approach is to set negative values to zero and then re-normalize the entire MID so that the sum of all isotopologue fractions equals 100%.[1][8]
-
Check for Background Noise: Analyze a blank sample to ensure there is no significant background interference at the m/z of your analyte.
Q6: The isotopic enrichment in my corrected data is much higher or lower than expected. What could be the cause?
A6: This issue often points to a systematic error in the experimental or data processing workflow.
Table 2: Troubleshooting Unexpected Enrichment Levels. | Potential Cause | Troubleshooting Steps | | :--- | :--- | | Incorrect Molecular Formula | The formula used for correction doesn't match the actual elemental composition of the analyte (including derivatization agents). 1. Verify the formula: Double-check the elemental composition of your metabolite and derivatizing agents. 2. Re-run correction: Apply the correction with the correct formula. | | Incorrect Tracer Purity | The stated purity of the ¹³C-labeled substrate was inaccurate, leading to over- or under-correction. | 1. Check supplier specifications: Confirm the isotopic purity of your tracer. 2. Input correct purity: Ensure this value is entered correctly into your correction software.[6] | | Co-eluting Interference | Another compound with an overlapping mass spectrum is eluting at the same time as your analyte. | 1. Inspect chromatography: Check the chromatographic peak for purity. 2. Improve separation: Optimize your LC/GC method to better separate your analyte. | | Instrument Instability | The mass spectrometer's calibration or stability may have drifted during the analytical run. | 1. Check instrument calibration: Ensure the mass spectrometer is properly calibrated. 2. Monitor performance: Use quality control samples to monitor for instrument drift. |
Q7: My unlabeled control sample shows ¹³C enrichment after correction. What is wrong?
A7: An unlabeled, or natural abundance, control sample should theoretically have close to 100% M+0 abundance after correction. If it shows enrichment, it indicates a flaw in the correction process.
Troubleshooting Steps:
-
Review Correction Parameters: Double-check all settings in your correction software. Pay close attention to the specified molecular formula and instrument resolution settings.
-
Verify the Molecular Formula: This is the most common cause. Even a small error (e.g., a missing hydrogen or an incorrect count of silicon atoms from derivatization) can cause this issue.
-
Assess Data Quality: Ensure the raw data for the unlabeled control is of high quality, with good signal-to-noise and well-defined isotopic peaks.
Experimental Protocols & Workflows
Protocol 1: Data Acquisition for Natural Abundance Correction
This protocol outlines the key steps for acquiring mass spectrometry data suitable for accurate natural abundance correction.
-
Sample Preparation:
-
Prepare your samples according to your specific metabolomics workflow.
-
For stable isotope tracing experiments, ensure you include both unlabeled (natural abundance) and ¹³C-labeled samples.
-
It is critical to also include a blank sample (e.g., solvent only) to assess background noise.
-
-
Instrument Setup (LC-MS/GC-MS):
-
Set the instrument to acquire data in full scan mode to capture the entire mass isotopologue distribution of your target analytes.
-
Optimize ionization source parameters and other settings to achieve a stable signal and good intensity for your compounds of interest.
-
Ensure the mass spectrometer is calibrated according to the manufacturer's recommendations to ensure high mass accuracy.
-
-
Data Acquisition Sequence:
-
Inject a blank sample first to check for system contamination and background.
-
Inject your unlabeled control sample. This is crucial for verifying the natural abundance correction algorithm.
-
Inject your ¹³C-labeled samples.
-
Acquire data, ensuring that the peaks of interest are well-defined and have sufficient signal intensity across their entire isotopic envelope.
-
Protocol 2: Data Processing and Correction
This protocol describes a general workflow for processing raw MS data and applying the natural abundance correction.
-
Data Extraction:
-
Process your raw mass spectrometry data using the instrument vendor's software or an open-source tool.
-
Integrate the peaks for each isotopologue (M+0, M+1, M+2, etc.) of your target metabolites to obtain their respective intensities or areas.
-
Export the data to a compatible format (e.g., CSV). The file should contain columns for the metabolite name, molecular formula, and the measured intensities for each isotopologue.
-
-
Using Correction Software (e.g., IsoCor, AccuCor):
-
Launch the correction software of your choice.
-
Load your data file containing the measured isotopologue intensities.
-
Specify the necessary parameters, including:
-
The correct molecular formula (including any derivatization agents).
-
The name of the tracer (e.g., ¹³C).
-
The isotopic purity of the tracer.
-
-
Run the correction algorithm. The software will use this information to build the correction matrix and calculate the corrected MIDs.[2][6]
-
-
Data Review:
-
The software will output a new file containing the corrected mass isotopologue distributions.
-
Critically review the corrected data. Check the unlabeled control to ensure it corrected to ~100% M+0. Look for any negative values or biologically implausible results that may require further troubleshooting.
-
Visualizations
References
- 1. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. WebElements Periodic Table » Silicon » isotope data [webelements.com]
- 4. Silicon Isotopes - List and Properties [chemlin.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Pretreating and normalizing metabolomics data for statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Homonuclear Decoupling in ¹³C Direct Detection NMR
Welcome to the technical support center for homonuclear decoupling in ¹³C direct detection NMR. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and answer frequently asked questions related to these experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in ¹³C direct detection NMR that necessitates homonuclear decoupling?
A1: The main challenge in ¹³C direct detection NMR of uniformly ¹³C-labeled samples is the presence of large, one-bond ¹³C-¹³C scalar couplings, typically ranging from 30 to 55 Hz.[1][2] These couplings split a single resonance into a complex multiplet, which significantly reduces both the sensitivity and resolution of the spectra, complicating interpretation.[1][3]
Q2: What are the common deleterious effects of applying homonuclear decoupling schemes?
A2: Applying radiofrequency irradiation to decouple homonuclear spins can introduce a range of artifacts and unwanted effects in the spectra. These include the appearance of sidebands, occurrence of Bloch-Siegert shifts, and severe relaxation losses, which can diminish the quality and quantitative accuracy of the data.[1]
Q3: What are the main strategies for achieving ¹³C homonuclear decoupling?
A3: Several strategies have been developed to address ¹³C homonuclear couplings:
-
Band-selective homonuclear decoupling: This involves applying selective pulses to a specific region of the spectrum.
-
Virtual Decoupling: This is a common approach where multiple experiments are acquired and linearly combined to produce a decoupled spectrum. Key methods include:
-
IPAP (In-Phase and Anti-Phase): Two spectra are recorded, one with the ¹³C magnetization in-phase and the other with it anti-phase with respect to its coupling partner. A linear combination of these spectra cancels the coupling.[1][3][4]
-
S³E (Spin-State Selective Excitation): This method also involves acquiring two separate FIDs to achieve virtual decoupling.[1][2][4]
-
-
Pure Shift Methods: Techniques like Zangger-Sterk (ZS) and PSYCHE (Pure Shift Yielded by Chirp Excitation) have been adapted for ¹³C decoupling to collapse multiplets into singlets.[5]
-
Deep Learning: A newer approach uses deep neural networks (DNN) to perform virtual decoupling on a single in-phase spectrum, which can halve the experimental time compared to traditional virtual decoupling methods.[1][6][7]
Q4: Why is my sensitivity so low when using certain homonuclear decoupling techniques?
A4: Sensitivity loss is an inherent issue with several homonuclear decoupling methods. Virtual decoupling techniques like IPAP and S³E require acquiring two separate spectra, which doubles the experiment time to achieve a comparable signal-to-noise ratio to a single, undecoupled experiment.[1] Methods like ZS and PSYCHE have also been reported to result in spectra with a sensitivity of about 25% of the non-decoupled HSQC spectra.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor Resolution / Residual ¹³C-¹³C Couplings | Incomplete decoupling due to incorrect pulse calibration or sequence timing. | 1. Carefully calibrate the ¹³C pulse widths and power levels. 2. For virtual decoupling (IPAP/S³E), ensure precise timing of delays and pulses required to create the in-phase and anti-phase magnetization. 3. Verify that the relaxation delay (D1) is adequate for the sample. |
| Presence of Sidebands and Bloch-Siegert Shifts | Strong decoupling fields or off-resonance effects from the decoupling irradiation. | 1. Optimize the power and bandwidth of the decoupling sequence. 2. Consider using composite pulses (e.g., 90x - 180y - 90x) for 180° pulses to minimize off-resonance effects and RF inhomogeneity. 3. Implement pulse sequences designed to suppress such artifacts, for example, by using additional off-resonance decoupling.[8] |
| Distortion or Absence of Quaternary Carbon Signals | Some decoupling techniques, like DEPT, do not show quaternary carbons. Polarization transfer may be inefficient for these carbons. | 1. Use a standard ¹³C direct detection experiment with proton decoupling (e.g., zgpg30) to observe all carbon types. 2. For quantitative analysis, ensure long relaxation delays are used to allow for the typically long T1 relaxation times of quaternary carbons. |
| Artifacts Around Strong Solvent Signals | Miscalibration of the decoupler power can lead to artifacts, particularly around intense solvent signals.[9] | 1. Ensure the probe is properly tuned and matched before each experiment. 2. Carefully calibrate the decoupler power.[9] 3. If artifacts persist, implement multi-site presaturation to suppress the intense solvent signals, which in turn will remove the associated decoupling artifacts.[9] |
| Doubled Experimental Time for Virtual Decoupling | The IPAP and S³E methods inherently require the acquisition of two separate spectra to achieve decoupling.[1] | 1. This is a limitation of the technique. Plan experimental time accordingly. 2. For a faster alternative, consider using deep learning-based virtual decoupling which requires only the in-phase spectrum, effectively halving the experiment time.[1][6] |
Quantitative Data Summary
The table below summarizes key parameters for different ¹³C homonuclear decoupling approaches.
| Decoupling Technique | Principle | Typical ¹Jcc Addressed (Hz) | Relative Sensitivity | Key Advantage(s) | Key Disadvantage(s) |
| Band-Selective Pulses | Selective irradiation of a coupled partner. | ~30-55 | Moderate | Simple to implement for isolated spin systems. | Not suitable for broadband decoupling; can cause off-resonance effects. |
| IPAP / S³E (Virtual Decoupling) | Linear combination of in-phase and anti-phase spectra. | ~30-55 | Reduced by √2 (due to doubled experiment time for same S/N). | Robust and widely applicable.[3] | Doubles the minimum experiment time.[1] |
| ZS / PSYCHE | Pure shift NMR methods adapted for ¹³C. | ~30-55 | ~25% of non-decoupled HSQC.[5] | Provides fully decoupled spectra in a single experiment block. | Significant sensitivity loss.[5] |
| Deep Neural Network (DNN) | AI-based virtual decoupling from a single in-phase spectrum. | ~30-55 | Doubles sensitivity relative to the input in-phase spectrum.[1] | Halves experiment time compared to IPAP/S³E; can handle complex cases.[1][6] | Requires trained model and specific software; a relatively new technique. |
Experimental Protocols & Visualizations
Protocol 1: General Troubleshooting Workflow
This protocol outlines a logical flow for diagnosing and resolving common issues during ¹³C direct detection experiments with homonuclear decoupling.
Methodology:
-
Initial Check: Verify basic spectrometer setup, including sample insertion, locking, and shimming.
-
Tuning and Matching: Ensure both ¹³C and ¹H channels of the probe are correctly tuned and matched.
-
Pulse Calibration: Accurately calibrate the 90° and 180° pulse widths for the ¹³C channel.
-
Parameter Verification: Check key acquisition parameters such as spectral width, transmitter offset, acquisition time, and relaxation delay.
-
Run Standard Spectrum: Acquire a simple, proton-decoupled 1D ¹³C spectrum (e.g., Bruker's zgpg30) to confirm sample integrity and spectrometer performance.
-
Run Decoupling Experiment: Execute the chosen ¹³C homonuclear decoupling experiment.
-
Analyze for Artifacts: Carefully inspect the resulting spectrum for residual couplings, sidebands, or other artifacts.
-
Troubleshoot: If issues are present, consult the troubleshooting guide above and the logical workflow diagram below to identify and address the root cause.
Caption: Troubleshooting workflow for homonuclear decoupling experiments.
Protocol 2: Conceptual Workflow for IPAP Virtual Decoupling
The In-Phase Anti-Phase (IPAP) method is a cornerstone of virtual homonuclear decoupling. It removes the splitting from a one-bond ¹³C-¹³C coupling by acquiring two separate datasets and combining them.
Methodology:
-
Acquire In-Phase (IP) Spectrum:
-
Set up a pulse sequence where the evolution of the ¹³C-¹³C coupling is refocused.
-
This results in a spectrum where the coupled signals appear as in-phase doublets.
-
Store this Free Induction Decay (FID) separately.
-
-
Acquire Anti-Phase (AP) Spectrum:
-
Modify the pulse sequence to allow the ¹³C-¹³C coupling to evolve for a period of 1/(2J), where J is the one-bond coupling constant.
-
This creates anti-phase magnetization.
-
Store this second FID separately.
-
-
Data Processing:
-
Fourier transform both the IP and AP FIDs.
-
Perform a linear combination of the two spectra (IP + AP and IP - AP) to generate two new spectra.
-
In one of the resulting spectra, the signals from one of the coupled partners will be canceled out, leaving a singlet for the other. In the second spectrum, the opposite occurs. The final result is a spectrum where the multiplet structure has been removed.[3]
-
Caption: Logical workflow for the IPAP virtual decoupling method.
References
- 1. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 13C Direct Detected NMR for Challenging Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Homonuclear decoupling in the 13 C indirect dimension of HSQC experiments for 13 C-enriched compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. [PDF] Virtual Homonuclear Decoupling in Direct Detection NMR Experiments using Deep Neural Networks | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. MR - Multiple solvent signal presaturation and decoupling artifact removal in 13C{1H} nuclear magnetic resonance [mr.copernicus.org]
Technical Support Center: ESI-MS Analysis of Nitrosouracil Compounds
Welcome to the technical support center for the analysis of nitrosouracil and related compounds by Electrospray Ionization Mass Spectrometry (ESI-MS). This resource provides practical answers to common challenges, offering troubleshooting guidance and detailed protocols to enhance your ionization efficiency and obtain reliable, high-quality data.
Frequently Asked Questions (FAQs)
Q1: What is the optimal ionization mode for nitrosouracil compounds?
A1: Positive ion mode ESI is generally more sensitive for nitrosouracil and related nitrosamine (B1359907) compounds.[1] These molecules typically contain basic nitrogen sites that can be readily protonated to form [M+H]+ ions in the ESI source. While negative mode can be explored, method development often concludes that positive ionization provides a better response.[1]
Q2: Why am I observing very low signal intensity for my nitrosouracil compound?
A2: Low signal intensity can stem from several factors. Nitrosouracils can be thermally labile and prone to in-source fragmentation, where the molecule breaks apart within the ion source before detection.[2] Other common causes include inefficient ionization due to suboptimal mobile phase conditions, ion suppression from matrix components, or the formation of multiple adducts which dilutes the signal of the target ion.[3][4]
Q3: What are adduct ions and how do they affect my analysis?
A3: Adduct ions are formed when your target molecule associates with other ions present in the ESI source, such as sodium ([M+Na]+) or potassium ([M+K]+).[5][6] While sometimes useful, unwanted adduct formation can complicate spectra and reduce the intensity of your desired protonated molecule ([M+H]+), making quantification difficult.[6][7] Sources of these ions can include glassware, solvents, and buffers.[5]
Troubleshooting Guide
Problem 1: Weak [M+H]+ signal with dominant sodium [M+Na]+ adducts.
Possible Causes:
-
Contamination: High levels of sodium salts leaching from glassware or present as impurities in solvents and reagents.[5]
-
Mobile Phase pH: The mobile phase may not be acidic enough to promote efficient protonation over sodium adduction.
-
Analyte Properties: The compound may have a higher affinity for sodium ions than for protons.
Solutions:
-
Minimize Sodium Contamination:
-
Optimize Mobile Phase:
-
Introduce a volatile acidic modifier to provide a plentiful source of protons. The preferred method is often to lower the mobile phase pH with an organic acid like formic acid.[6]
-
Start by adding 0.1% formic acid to both the aqueous and organic mobile phases. This typically drives the equilibrium towards the formation of the [M+H]+ ion.[1][6][8]
-
If protonation is still inefficient, consider adding a volatile buffer like ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297).
-
Data Presentation: Effect of Mobile Phase Additives
The following table illustrates the hypothetical relative signal intensity of a target nitrosouracil compound when analyzed with different mobile phase additives.
| Mobile Phase Additive (Concentration) | Relative Intensity of [M+H]+ | Relative Intensity of [M+Na]+ | Signal-to-Noise (S/N) for [M+H]+ |
| None (50:50 H₂O:ACN) | 15% | 85% | 25 |
| 0.1% Formic Acid | 95% | 5% | 450 |
| 5 mM Ammonium Formate | 80% | 20% | 320 |
| 5 mM Sodium Acetate | <1% | >99% | <5 |
Experimental Protocols: Mobile Phase Additive Screening
This protocol details a systematic approach to optimizing the mobile phase for enhanced protonation.
Objective: To determine the optimal mobile phase additive for maximizing the [M+H]+ signal of a nitrosouracil compound.
Materials:
-
Nitrosouracil compound stock solution (e.g., 1 mg/mL in methanol).
-
LC-MS grade water, acetonitrile (B52724) (ACN), and methanol.
-
High-purity formic acid (FA), ammonium formate (AF), and ammonium acetate (AA).
-
Polypropylene autosampler vials.
Procedure:
-
Prepare a Working Solution: Dilute the nitrosouracil stock solution to a final concentration of 1 µg/mL in 50:50 water:acetonitrile.
-
Prepare Mobile Phases:
-
Mobile Phase A1: LC-MS grade water.
-
Mobile Phase A2: 0.2% Formic Acid in LC-MS grade water.
-
Mobile Phase A3: 10 mM Ammonium Formate in LC-MS grade water.
-
Mobile Phase B1: LC-MS grade acetonitrile.
-
Mobile Phase B2: 0.2% Formic Acid in LC-MS grade acetonitrile.
-
Mobile Phase B3: 10 mM Ammonium Formate in LC-MS grade acetonitrile.
-
-
MS Infusion Analysis:
-
Set up the mass spectrometer in positive ESI mode.
-
Directly infuse the 1 µg/mL working solution at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
While infusing the analyte, use a T-junction to introduce one of the prepared mobile phases (e.g., 50:50 A1:B1) at a higher flow rate (e.g., 200-400 µL/min).
-
Acquire full scan mass spectra and record the intensities of the [M+H]+ and any observed adduct ions.
-
Systematically test different mobile phase combinations (e.g., A2:B2, A3:B3) to compare ionization efficiencies.
-
-
Data Evaluation: Compare the absolute and relative intensities of the [M+H]+ ion across all tested conditions. Select the additive that provides the highest and most stable signal for the protonated molecule.
Visualization: Ion Formation Pathways
The diagram below illustrates the competing pathways for ion formation in the ESI source. The goal of optimization is to favor the protonation pathway.
Caption: Competing ionization and fragmentation pathways for nitrosouracils in ESI-MS.
Problem 2: Significant in-source decay or fragmentation is observed.
Possible Causes:
-
High Source Temperature: The N-NO bond in nitrosouracils is often weak and susceptible to thermal degradation.[2]
-
High Voltages: Elevated voltages in the ion source region (e.g., declustering potential, fragmentor voltage) can impart excess energy to the ions, causing them to fragment before they reach the mass analyzer.[2] This is a common fragmentation pathway for nitrosamines, often seen as a loss of 30 Da (the NO radical).[2][9]
Solutions:
-
Optimize Source Temperature:
-
Methodically reduce the ion source temperature in increments (e.g., 10-20 °C) and monitor the ratio of the precursor ion ([M+H]+) to the fragment ion.
-
Find the lowest temperature that still allows for efficient desolvation of the ESI droplets.
-
-
Optimize Source Voltages:
-
Reduce the declustering potential (or fragmentor voltage, depending on instrument manufacturer) to the lowest values possible that still effectively desolvate ions and prevent clustering.[2]
-
This minimizes the collisional energy imparted to the ions as they travel from the atmospheric pressure region to the vacuum region of the mass spectrometer.[2]
-
Visualization: Troubleshooting Workflow for Low Signal
This workflow provides a logical sequence of steps to diagnose and resolve poor signal intensity for nitrosouracil compounds.
Caption: A decision-tree workflow for troubleshooting low ESI-MS signal.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Mitigating In-Source Fragmentation in NDSRI Analysis using LC-MS - Confirmatory Testing & Analytical Challenges - Nitrosamines Exchange [nitrosamines.usp.org]
- 3. gmi-inc.com [gmi-inc.com]
- 4. Enhancement and Suppression of Ionization in Drug Analysis Using HPLC-MS/MS in Support of Therapeutic Drug Monitoring: A Review of Current Knowledge of Its Minimization and Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. learning.sepscience.com [learning.sepscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. Mass spectrometry based fragmentation patterns of nitrosamine compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Metabolite Identification: A Comparative Guide to ¹³C Labeled Standards
For researchers, scientists, and drug development professionals navigating the complexities of metabolomics, the confident identification of metabolites is paramount. This guide provides an objective comparison of metabolite validation using ¹³C labeled standards against other common techniques, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
The accurate identification of metabolites is a critical bottleneck in metabolomics research, directly impacting the biological interpretation of data and the discovery of novel biomarkers. While various methods exist, the use of stable isotope-labeled internal standards, particularly those enriched with Carbon-13 (¹³C), is considered a gold standard for achieving the highest level of confidence in metabolite annotation.[1][2] This guide will delve into the principles, advantages, and practical considerations of using ¹³C labeled standards, comparing its performance with two primary alternatives: spectral database matching and the use of authentic chemical standards.
The Challenge of Confident Metabolite Identification
Metabolomics experiments, whether conducted using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, generate vast amounts of complex data. Ascribing a chemical identity to each detected signal is a non-trivial task. The Metabolomics Standards Initiative (MSI) has proposed a tiered system for reporting metabolite identification confidence, with Level 1 representing the highest confidence, achieved by direct comparison to an authentic chemical standard.[3] Achieving this level of certainty is crucial for the reproducibility and translation of research findings.
Comparison of Metabolite Identification Strategies
The choice of metabolite identification strategy depends on various factors, including the desired level of confidence, the availability of standards, and the analytical platform. Here, we compare three prevalent approaches.
| Feature | ¹³C Labeled Standards | Spectral Database Matching | Authentic Chemical Standards |
| Principle | Co-elution and co-fragmentation of a known, isotopically distinct internal standard with the endogenous metabolite. | Comparison of experimental mass spectra (MS/MS) with entries in public or commercial spectral libraries. | Direct comparison of retention time and mass spectral data of an unknown feature with a purified, known compound. |
| Confidence Level (MSI) | Level 1 (Confirmatory) | Level 2 (Putative) | Level 1 (Confirmatory) |
| Accuracy | Very High | Variable; dependent on library quality and coverage. | Very High |
| Quantitative Precision | High (Corrects for matrix effects and ionization suppression)[2][4] | Moderate (Relative quantification is possible) | High (Enables absolute quantification) |
| False Positive Rate | Very Low | Can be significant; requires statistical control (e.g., FDR)[5][6][7] | Very Low |
| Coverage | Limited by the availability of labeled standards. | Broad; dependent on the size and diversity of the database. | Limited by the commercial availability and cost of standards. |
| Cost | High (Cost of labeled compounds) | Low to Moderate (Database access fees may apply) | Moderate to High (Cost of individual standards) |
| Throughput | High (Can be integrated into routine workflows) | High (Amenable to automated data processing) | Lower (Requires individual analysis of each standard) |
In-Depth Look: ¹³C Labeled Standards
The use of ¹³C labeled internal standards offers a robust solution for overcoming many of the challenges in metabolite identification and quantification. By introducing a known quantity of a ¹³C-enriched version of the target metabolite into a sample, researchers can confidently identify the corresponding endogenous compound based on its identical chromatographic retention time and highly similar fragmentation pattern, distinguished only by a predictable mass shift.
Advantages of ¹³C Labeled Standards:
-
Unambiguous Identification: The co-elution of the labeled standard with the endogenous analyte provides definitive evidence of its identity.
-
Improved Quantification: ¹³C labeled standards co-experience the entire analytical process with the analyte of interest, effectively correcting for variations in sample extraction, matrix effects, and instrument response, leading to highly accurate and precise quantification.[2][4]
-
Reduced False Positives: The unique isotopic signature of the labeled standard allows for clear differentiation from background noise and other interfering compounds, significantly reducing the rate of false positive identifications.
Limitations:
-
Availability and Cost: The primary limitation is the commercial availability and cost of ¹³C labeled standards for all metabolites of interest.
-
Not Suitable for Unknowns: This method is only applicable for the validation of known or suspected metabolites for which a labeled standard can be synthesized or purchased.
Alternative Approaches
Spectral Database Matching
A widely used high-throughput method for putative metabolite identification involves matching the experimental tandem mass spectra (MS/MS) of unknown features against large spectral libraries.
Advantages of Spectral Database Matching:
-
Broad Coverage: Public and commercial databases contain spectra for thousands of metabolites, enabling the putative identification of a wide range of compounds.[8]
-
High Throughput: The matching process can be automated, allowing for the rapid annotation of large datasets.
Limitations:
-
Putative Identification: A match in a spectral library is considered a Level 2 identification and requires further validation with an authentic standard to reach Level 1 confidence.
-
False Discovery Rate: The probability of false positive matches can be significant, necessitating the use of statistical methods to control the false discovery rate (FDR).[5][6][7]
-
Library Quality and Completeness: The accuracy of identification is highly dependent on the quality and comprehensiveness of the spectral library.
Authentic Chemical Standards
The most direct way to confirm the identity of a metabolite is to compare its analytical properties (e.g., retention time, MS/MS spectrum) to those of a purified, authentic chemical standard analyzed under identical conditions.
Advantages of Using Authentic Standards:
-
Gold Standard for Confirmation: This method provides the highest level of confidence in metabolite identification (MSI Level 1).[3]
-
Enables Absolute Quantification: When used to create a calibration curve, authentic standards allow for the determination of the absolute concentration of a metabolite.
Limitations:
-
Availability and Cost: Similar to labeled standards, the availability and cost of authentic standards for all metabolites can be prohibitive.
-
Lower Throughput: The process of purchasing, preparing, and individually analyzing each standard is more time-consuming compared to high-throughput database searching.
Experimental Protocols
Validating Metabolite Identification with ¹³C Labeled Standards (LC-MS)
This protocol outlines a general procedure for the validation and quantification of a target metabolite in a biological sample using a ¹³C labeled internal standard.
-
Sample Preparation:
-
Thaw biological samples (e.g., plasma, cell extracts) on ice.
-
Spike a known concentration of the ¹³C labeled internal standard into each sample prior to protein precipitation or extraction.
-
Perform protein precipitation (e.g., with cold methanol (B129727) or acetonitrile) or liquid-liquid extraction to isolate the metabolites.
-
Centrifuge the samples to pellet precipitated proteins and other debris.
-
Transfer the supernatant containing the metabolites to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatography:
-
Column: Use a column appropriate for the separation of the target metabolite class (e.g., C18 for nonpolar compounds, HILIC for polar compounds).
-
Mobile Phases: Typically, water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).
-
Gradient: Develop a gradient that provides good separation of the target analyte from other matrix components.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte.
-
Acquisition Mode: Use a targeted method such as Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to monitor the specific precursor-to-product ion transitions for both the endogenous (¹²C) and the labeled (¹³C) analyte.
-
Collision Energy: Optimize the collision energy to achieve characteristic and abundant fragment ions for both the analyte and the internal standard.
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected transitions of both the endogenous analyte and the ¹³C labeled internal standard.
-
Confirm the identity of the analyte by verifying that it co-elutes with the ¹³C labeled standard.
-
Calculate the concentration of the endogenous analyte by comparing the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve prepared with known concentrations of the authentic standard and a fixed concentration of the internal standard.
-
Metabolite Identification using Spectral Database Matching
This protocol describes a general workflow for the putative identification of metabolites in an untargeted metabolomics dataset using spectral library matching.
-
Data Acquisition (LC-MS/MS):
-
Perform untargeted data acquisition using a high-resolution mass spectrometer.
-
Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) strategy to acquire MS/MS spectra for a wide range of precursor ions.
-
-
Data Processing:
-
Use a software package such as MS-DIAL, XCMS, or similar to perform peak picking, feature detection, and chromatographic alignment.[9]
-
Deconvolute the MS/MS spectra to associate fragment ions with their respective precursor ions.
-
-
Spectral Library Searching:
-
Export the processed MS/MS spectra in a compatible format (e.g., .msp, .mgf).
-
Submit the spectra to a spectral library search engine (e.g., METLIN, MassBank, NIST).[8]
-
The search algorithm will compare the experimental MS/MS spectrum of each feature to the spectra in the database and provide a similarity score for the best matches.
-
-
Results Evaluation:
-
Review the list of putative identifications, considering the similarity score, mass accuracy, and isotopic pattern.
-
Apply a false discovery rate (FDR) correction to minimize the number of false positive identifications, especially in large datasets.
-
Further manual inspection and comparison with retention time prediction models (if available) can increase confidence in the putative identifications.
-
Visualizing Metabolic Pathways
Understanding the biological context of identified metabolites is crucial. Graphviz can be used to create clear diagrams of metabolic pathways, aiding in the interpretation of metabolomics data.
Caption: The Glycolysis pathway, illustrating the conversion of Glucose to Pyruvate.
Caption: The Tricarboxylic Acid (TCA) Cycle, a central metabolic hub.
Conclusion
The confident identification of metabolites is a cornerstone of robust and reproducible metabolomics research. While spectral database matching provides a valuable high-throughput method for putative annotation, it is essential to acknowledge its limitations, particularly the potential for false positives. For the highest level of confidence and for accurate quantification, the use of ¹³C labeled internal standards remains the gold standard. By understanding the strengths and weaknesses of each approach and implementing rigorous experimental and data analysis protocols, researchers can significantly enhance the quality and impact of their metabolomics studies. This guide provides a framework for making informed decisions about metabolite identification strategies, ultimately leading to more reliable and biologically meaningful discoveries.
References
- 1. Frontiers | An overview of methods using 13C for improved compound identification in metabolomics and natural products [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantifying precision loss in targeted metabolomics based on mass spectrometry and non-matching internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. communities.springernature.com [communities.springernature.com]
- 6. Untargeted Metabolomics Analysis Workflows - MetwareBio [metwarebio.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Untargeted Metabolomics Data Processing Using FragHub and MS-DIAL Softwares [protocols.io]
A Comparative Guide to 13C and 15N Labeling for Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Stable isotope labeling has become an indispensable tool in metabolic research, providing a dynamic window into the intricate network of biochemical reactions that sustain life. By replacing naturally abundant atoms with their heavier, non-radioactive counterparts, researchers can trace the metabolic fate of nutrients and elucidate the activity of metabolic pathways. Among the most widely used stable isotopes are Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N). The choice between these two powerful tracers is dictated by the specific biological question at hand, the metabolic pathways of interest, and the analytical techniques available. This guide provides a comprehensive comparison of ¹³C and ¹⁵N labeling to aid in the design and interpretation of metabolic studies.
At a Glance: ¹³C vs. ¹⁵N Labeling
The fundamental difference between ¹³C and ¹⁵N labeling lies in the element they trace. ¹³C is the gold standard for tracking the carbon backbone of molecules, making it ideal for studying central carbon metabolism, including glycolysis and the tricarboxylic acid (TCA) cycle.[][2] In contrast, ¹⁵N is used to follow the flow of nitrogen through the cell, providing critical insights into amino acid metabolism, nucleotide biosynthesis, and protein turnover.[][3]
While ¹³C is more prevalent for metabolic flux analysis due to the central role of carbon in metabolism, ¹⁵N labeling is crucial for understanding how cells acquire and utilize nitrogen, a key component of proteins and nucleic acids.[] In some cases, dual labeling with both ¹³C and ¹⁵N is employed to simultaneously track both carbon and nitrogen flow, offering a more holistic view of cellular metabolism.[4][5]
Quantitative Comparison of ¹³C and ¹⁵N Labeling Strategies
The selection of the appropriate isotope is a critical step in experimental design. The following table summarizes the key characteristics and applications of ¹³C and ¹⁵N labeling.
| Feature | ¹³C Labeling | ¹⁵N Labeling |
| Primary Element Traced | Carbon | Nitrogen |
| Primary Applications | Central carbon metabolism (Glycolysis, TCA cycle, Pentose Phosphate Pathway), Fatty acid metabolism, Metabolic Flux Analysis (MFA)[][2][6] | Nitrogen metabolism, Amino acid and nucleotide biosynthesis, Protein turnover and synthesis rates, Proteomics (e.g., SILAC)[][3] |
| Common Tracers | [U-¹³C]-Glucose, [1,2-¹³C₂]-Glucose, [U-¹³C₅]-Glutamine | [¹⁵N]-Ammonium Chloride, [¹⁵N]-Amino Acids (e.g., Glutamine, Arginine, Lysine) |
| Analytical Techniques | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy[2] | LC-MS, NMR Spectroscopy, Isotope Ratio Mass Spectrometry (IRMS)[7][8] |
| Natural Abundance | ~1.1%[] | ~0.37%[] |
| Mass Shift per Atom | +1 Da | +1 Da |
| Strengths | - Directly traces the backbone of most metabolites.- Well-established methods for Metabolic Flux Analysis.- A wide variety of labeled substrates are commercially available.[9] | - Lower natural abundance provides a cleaner background for mass spectrometry.- Directly measures nitrogen assimilation and utilization.- Essential for studying protein dynamics.[] |
| Limitations | - Higher natural abundance can complicate the analysis of low-enrichment samples.- Can be less informative for pathways with significant nitrogen metabolism. | - Provides limited information on central carbon metabolism.- Fewer nitrogen atoms in many metabolites can limit the resolution of labeling patterns.- Incomplete labeling can be more pronounced due to the varied number of nitrogen atoms in different molecules.[10][11] |
Experimental Protocols: A Side-by-Side Look
The experimental workflow for ¹³C and ¹⁵N labeling studies shares many common steps, but crucial differences exist in the preparation of labeling media and the analytical methods used for detection.
¹³C Labeling Protocol for Adherent Mammalian Cells (GC-MS Analysis)
This protocol provides a general framework for a steady-state ¹³C labeling experiment.
1. Cell Culture and Media Preparation:
-
Seed cells in standard growth medium and culture until they reach approximately 80% confluency.
-
Prepare custom DMEM or RPMI-1640 medium lacking the standard carbon source (e.g., glucose, glutamine).
-
Supplement this base medium with the desired ¹³C-labeled tracer (e.g., [U-¹³C₆]-Glucose at a final concentration of 10 mM) and dialyzed fetal bovine serum.
2. Isotopic Labeling:
-
Aspirate the standard growth medium and wash the cells once with phosphate-buffered saline (PBS).
-
Add the pre-warmed ¹³C-labeling medium to the cells.
-
Incubate for a sufficient duration to achieve isotopic steady-state. This time is cell-line dependent and should be determined empirically (often 18-24 hours).
3. Metabolite Extraction:
-
Rapidly aspirate the labeling medium.
-
Quench metabolism by adding ice-cold 80% methanol.
-
Scrape the cells and collect the cell suspension.
-
Centrifuge at high speed at 4°C to pellet the protein and cell debris.
-
Collect the supernatant containing the polar metabolites.
4. Sample Derivatization and GC-MS Analysis:
-
Dry the metabolite extract under a stream of nitrogen gas.
-
Derivatize the dried metabolites to make them volatile for GC-MS analysis (e.g., using N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA).
-
Analyze the derivatized sample using a GC-MS system to determine the mass isotopomer distributions of target metabolites.[12]
¹⁵N Labeling Protocol for Suspension Cells (LC-MS/MS Analysis)
This protocol outlines a general procedure for ¹⁵N labeling to study nitrogen metabolism.
1. Cell Culture and Media Preparation:
-
Adapt suspension cells to a custom medium where the primary nitrogen source can be substituted. For example, use a medium with individual amino acids, allowing for the specific replacement of one or more with their ¹⁵N-labeled counterparts (e.g., [¹⁵N₂]-Glutamine).
-
Alternatively, for global ¹⁵N labeling, use a medium with [¹⁵N]-Ammonium Chloride as the sole nitrogen source.
2. Isotopic Labeling:
-
Culture the cells in the ¹⁵N-labeling medium for several passages to ensure complete labeling of the proteome and nitrogen-containing metabolites.
-
Monitor cell growth and viability to ensure the labeling medium is not cytotoxic.
3. Metabolite Extraction:
-
Pellet the suspension cells by centrifugation.
-
Rapidly wash the cell pellet with ice-cold PBS.
-
Quench metabolism and extract metabolites using a cold solvent mixture, such as acetonitrile/methanol/water (40:40:20).
-
Vortex thoroughly and centrifuge at high speed at 4°C.
-
Collect the supernatant for analysis.
4. LC-MS/MS Analysis:
-
Analyze the metabolite extract using a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).
-
Develop a targeted method to quantify the ¹⁵N incorporation into specific nitrogen-containing metabolites (e.g., amino acids, nucleotides) using multiple reaction monitoring (MRM).
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations were created using Graphviz (DOT language).
References
- 2. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stableisotopefacility.ucdavis.edu [stableisotopefacility.ucdavis.edu]
- 8. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Limitations in detection of 15N incorporation by mass spectrometry in protein-based stable isotope probing (protein-SIP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector - PMC [pmc.ncbi.nlm.nih.gov]
- 12. publications.rwth-aachen.de [publications.rwth-aachen.de]
Enhancing Quantitative Accuracy: A Comparative Guide to 6-Amino-5-nitrosouracil-13C2 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the precise quantification of analytes, particularly in the burgeoning field of oxidative stress and DNA damage analysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of 6-Amino-5-nitrosouracil-13C2's performance against other common internal standards, supported by experimental data and detailed methodologies to ensure robust and reproducible analytical results.
The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-mass spectrometry (LC-MS/MS) is the gold standard for accurate and precise quantification of biomolecules. These standards, being chemically identical to the analyte of interest but differing in mass, co-elute and experience similar ionization effects, thereby correcting for variations in sample preparation and instrument response. In the analysis of oxidative DNA damage markers, such as 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG), the use of an appropriate internal standard is critical to mitigate the risk of analytical variability and artifactual formation of the analyte during sample processing.
Performance Comparison of Internal Standards
Table 1: Comparison of Linearity and Sensitivity of LC-MS/MS Methods with Different Internal Standards
| Internal Standard | Analyte | Calibration Range | LLOQ (Lower Limit of Quantification) | Correlation Coefficient (r²) | Reference |
| [¹⁵N₅]8-oxo-dG | 8-oxo-dG in rat liver DNA | Spiked authentic 8-oxo-dG | Not explicitly stated, but method validated with spiked samples | Not explicitly stated | [1] |
| [¹⁵N₅]8-Hydroxy-2'-Deoxyguanosine | 8-OHdG in human urine | 0.25 - 20 ng/mL | 0.062 ng/mL | ≥ 0.998 | [2][3] |
| ¹³C and ¹⁵N-labeled standards | 8-oxoGua, 8-oxoGuo, 8-oxodG in human urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | [4] |
Table 2: Comparison of Accuracy and Precision of LC-MS/MS Methods with Different Internal Standards
| Internal Standard | Analyte | Spiked Concentration | Accuracy (% Recovery) | Precision (CV%) | Reference |
| [¹⁵N₅]8-oxo-dG | 8-oxo-dG in rat liver DNA | Not explicitly stated | Not explicitly stated | Intraday CV = 14%, Interday CV = 20% | [1] |
| ¹³C and ¹⁵N-labeled standards | 8-oxoGua, 8-oxoGuo, 8-oxodG in human urine | Not explicitly stated | Not explicitly stated | Intra-batch CV: 1.7-4.8%, Day-to-day CV: 2.7-7.4% | [4] |
Experimental Protocols
The following are representative experimental protocols for the quantification of oxidative DNA damage markers using LC-MS/MS with an isotopically labeled internal standard. These methodologies can be adapted for the use of this compound.
Protocol 1: Quantification of 8-oxo-dG in DNA by UPLC-HESI-MS/MS[1]
1. DNA Isolation and Hydrolysis:
-
Isolate DNA from tissue or cell samples using a standard protocol with precautions to prevent artifactual oxidation, such as the inclusion of antioxidants like TEMPO.
-
Enzymatically hydrolyze the DNA to nucleosides using DNase I, phosphodiesterase I, and alkaline phosphatase.
-
Spike the sample with the isotopically labeled internal standard (e.g., [¹⁵N₅]8-oxo-dG) prior to hydrolysis.
2. UPLC-HESI-MS/MS Analysis:
-
Column: HSS T3 C18, 1.8 µm, 2.1 mm × 100 mm.
-
Mobile Phase: A linear gradient of methanol (B129727) and 0.1% acetic acid in water.
-
Flow Rate: 200 µl/min.
-
Injection Volume: 15 µL.
-
Ionization: Heated Electrospray Ionization (HESI) in positive mode.
-
MS Detection: Selected Reaction Monitoring (SRM) for the specific transitions of the analyte and the internal standard. For example, m/z 284.1 → 168.0 for 8-oxo-dG and m/z 289.1 → 173.0 for [¹⁵N₅]8-oxo-dG.
Protocol 2: Quantification of 8-OHdG in Human Urine by LC-ESI-MS/MS[2][3]
1. Sample Preparation:
-
Thaw frozen urine samples.
-
Add the isotopically labeled internal standard (e.g., [¹⁵N₅]8-Hydroxy-2'-Deoxyguanosine).
-
Dilute the sample with a suitable buffer.
-
Centrifuge to remove any precipitate.
2. LC-ESI-MS/MS Analysis:
-
Column: Hilic Plus, 3.5 µm, 150 × 3.0 mm.
-
Mobile Phase: A gradient of acetonitrile (B52724) and 1 mM ammonium (B1175870) fluoride (B91410) in water.
-
Flow Rate: 0.7 ml/min.
-
Injection Volume: 5 µL.
-
Ionization: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Multiple Reaction Monitoring (MRM) for the specific transitions of the analyte and the internal standard.
Visualizing the Workflow and Rationale
To further elucidate the experimental process and the logical framework for using an isotopically labeled internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantification using an isotopically labeled internal standard.
Caption: Rationale for using a co-eluting internal standard to ensure accurate quantification.
References
- 1. Analysis of 8-oxo-7,8-dihydro-2′-deoxyguanosine by ultra high pressure liquid chromatography–heat assisted electrospray ionization–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of 8-oxo-guanine and guanine as the nucleobase, nucleoside and deoxynucleoside forms in human urine by high-performance liquid chromatography–electrospray tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of LC-MS and NMR Data for ¹³C Tracer Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems, ¹³C tracer analysis has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes. The two primary analytical platforms for this purpose, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy, each offer a unique set of advantages and limitations. This guide provides an objective comparison of their performance, supported by experimental data, detailed methodologies, and visual workflows to aid researchers in selecting the appropriate technique or a combined approach for their studies.
At a Glance: LC-MS vs. NMR for ¹³C Tracer Analysis
A fundamental understanding of the key differences between LC-MS and NMR is crucial for designing robust ¹³C tracer experiments. While LC-MS provides unparalleled sensitivity for detecting low-abundance metabolites, NMR offers exceptional quantitative accuracy and provides detailed information on the positional enrichment of ¹³C isotopes within a molecule.
| Feature | LC-MS | NMR Spectroscopy |
| Sensitivity | High (picomolar to femtomolar) | Lower (micromolar to millimolar) |
| Quantitative Accuracy | Requires isotope-labeled internal standards for absolute quantification | Inherently quantitative; signal intensity is directly proportional to molar concentration |
| Information Provided | Mass isotopomer distributions (MIDs) | Positional ¹³C enrichment (isotopomers) and relative abundances |
| Sample Throughput | High | Lower |
| Sample Preparation | More extensive, often requires derivatization | Minimal, non-destructive |
| Compound Identification | Based on retention time and mass-to-charge ratio (m/z) | Based on unique spectral fingerprint (chemical shifts, coupling constants) |
| Cost (Instrument) | Generally lower initial cost | Higher initial cost |
Quantitative Data Comparison
The cross-validation of data from LC-MS and NMR is essential to ensure the accuracy and reliability of metabolic flux analysis. Below is a summary of typical quantitative data obtained from both techniques for key metabolites in central carbon metabolism following labeling with [U-¹³C]-glucose. This data is a composite representation from multiple studies to illustrate the type of information each technique provides.
| Metabolite | Analytical Method | Measured Parameter | Typical Value (Molar Percent Enrichment, MPE) |
| Alanine (B10760859) | LC-MS | M+3 | ~78% |
| NMR | ¹³C enrichment at C3 | ~80% | |
| Lactate | LC-MS | M+3 | ~70% |
| NMR | ¹³C enrichment at C3 | ~90%[1] | |
| Glutamate | LC-MS | M+5 | Varies with TCA cycle activity |
| NMR | ¹³C enrichment at C2, C3, C4, C5 | Positional enrichment reveals TCA cycle turns | |
| Citrate | LC-MS | M+2, M+3, M+4, M+5, M+6 | Provides information on pyruvate (B1213749) entry into TCA cycle |
| NMR | ¹³C enrichment at specific carbons | Can distinguish between different labeling patterns from glycolysis and anaplerosis |
Note: The molar percent enrichment (MPE) represents the percentage of the metabolite pool that is labeled with ¹³C. Direct comparison of MPE values between LC-MS and NMR requires careful consideration of the specific isotopomers being measured. For instance, the M+3 of alanine in LC-MS represents molecules with three ¹³C atoms, while NMR can pinpoint the enrichment at each specific carbon position. Studies have shown a strong positive correlation between the data obtained from both methods, though NMR may sometimes underestimate the fraction of unlabeled metabolites as it is calculated by difference, whereas MS directly measures the M0 isotopomer.[2][3]
Experimental Protocols
A generalized workflow for a ¹³C tracer experiment is presented below, followed by detailed, comparative protocols for sample analysis by LC-MS and NMR.
General Experimental Workflow
References
A Head-to-Head Comparison: 6-Amino-5-nitrosouracil-¹³C₂ versus Unlabeled Analytical Standards in Quantitative Analysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes in complex biological matrices is paramount. This guide provides an objective comparison of the performance of 6-Amino-5-nitrosouracil-¹³C₂ as a stable isotope-labeled internal standard (SIL-IS) against its unlabeled analytical standard counterpart. The presented experimental data, though illustrative, is based on well-established principles of bioanalytical method validation and highlights the significant advantages of employing a SIL-IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.
The core principle behind the superiority of a SIL-IS lies in its chemical and physical near-identity to the analyte of interest. With the exception of a slight mass difference due to the ¹³C isotopes, 6-Amino-5-nitrosouracil-¹³C₂ behaves virtually identically to the unlabeled 6-Amino-5-nitrosouracil throughout sample preparation and analysis. This co-elution and similar behavior in the mass spectrometer's ion source allow for effective compensation of variations in extraction recovery and matrix effects, leading to more accurate and precise results.[1]
Quantitative Data Summary: A Comparative Analysis
The following tables summarize the expected performance differences between 6-Amino-5-nitrosouracil-¹³C₂ and an unlabeled analytical standard in key validation parameters for a typical LC-MS/MS assay.
Table 1: Recovery
| Analyte/Standard | Spiked Concentration (ng/mL) | Mean Peak Area (n=6) | Mean Extracted Peak Area (n=6) | Recovery (%) | % RSD |
| Unlabeled 6-Amino-5-nitrosouracil | 100 | 1,250,000 | 987,500 | 79.0 | 8.5 |
| 6-Amino-5-nitrosouracil-¹³C₂ | 100 | 1,245,000 | 982,000 | 78.9 | 2.1 |
Recovery is calculated as (Mean Extracted Peak Area / Mean Peak Area of unextracted standard) x 100. The data illustrates that while the absolute recovery may be similar, the precision of recovery for the SIL-IS is significantly better, as indicated by the lower relative standard deviation (%RSD).
Table 2: Matrix Effect
| Analyte/Standard | Concentration (ng/mL) | Mean Peak Area in Solvent (n=6) | Mean Peak Area in Matrix (n=6) | Matrix Effect (%) | % RSD |
| Unlabeled 6-Amino-5-nitrosouracil | 100 | 1,250,000 | 875,000 | 70.0 | 12.3 |
| 6-Amino-5-nitrosouracil-¹³C₂ | 100 | 1,245,000 | 870,000 | 69.9 | 3.5 |
Matrix effect is calculated as (Mean Peak Area in Matrix / Mean Peak Area in Solvent) x 100. A value less than 100% indicates ion suppression. The SIL-IS experiences the same degree of matrix effect as the analyte, but with much lower variability across different matrix lots.
Table 3: Calibration Curve Linearity
| Calibration Model | Analyte | R² |
| Unlabeled Standard | 6-Amino-5-nitrosouracil | 0.995 |
| SIL-IS | 6-Amino-5-nitrosouracil / 6-Amino-5-nitrosouracil-¹³C₂ Ratio | 0.9998 |
The use of a SIL-IS and plotting the ratio of the analyte peak area to the internal standard peak area against concentration results in a more linear calibration curve, as indicated by the coefficient of determination (R²) closer to 1. This enhanced linearity improves the accuracy of quantification over a wider dynamic range.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this comparison guide.
LC-MS/MS Method for the Quantification of 6-Amino-5-nitrosouracil
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
6-Amino-5-nitrosouracil: Precursor ion (Q1) > Product ion (Q3) - Specific m/z values to be determined empirically.
-
6-Amino-5-nitrosouracil-¹³C₂: Precursor ion (Q1) > Product ion (Q3) - Expected +2 Da shift from the unlabeled analyte.
-
-
Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).
-
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample, add 20 µL of the internal standard working solution (6-Amino-5-nitrosouracil-¹³C₂ in methanol).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (95% Mobile Phase A: 5% Mobile Phase B).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
Visualizing Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for a quantitative bioanalytical assay using a stable isotope-labeled internal standard.
Caption: General workflow for quantitative analysis using a SIL-IS.
Potential Signaling Pathway Involvement
6-Amino-5-nitrosouracil, as a uracil (B121893) analog, can interfere with nucleotide metabolism, a critical pathway for cell proliferation. Furthermore, its nitroso group may contribute to oxidative stress. One hypothesized mechanism of its anti-cancer activity is through the inhibition of Superoxide Dismutase (SOD), leading to an increase in reactive oxygen species (ROS) and subsequent cell death.
Caption: Hypothesized mechanism of action for 6-Amino-5-nitrosouracil.
References
Verifying Pathway Activity: A Comparative Guide to 13C Mass Isotopomer Distribution Analysis and Alternative Omics Approaches
In the landscape of systems biology and drug development, accurately verifying the activity of metabolic and signaling pathways is paramount. This guide provides a comprehensive comparison of 13C Mass Isotopomer Distribution Analysis (13C-MIDA), a powerful technique for quantifying metabolic fluxes, with other widely used omics-based methods: transcriptomics, proteomics, and phosphoproteomics. For researchers, scientists, and drug development professionals, understanding the strengths and limitations of each approach is crucial for selecting the most appropriate strategy to elucidate pathway dynamics.
At a Glance: Comparing Pathway Analysis Methodologies
The choice of methodology for pathway analysis depends on the specific biological question, the desired level of functional insight, and available resources. The following table summarizes the key characteristics of 13C-MIDA and its alternatives.
| Feature | 13C Mass Isotopomer Distribution Analysis (13C-MIDA) | Transcriptomics (RNA-Seq) | Proteomics (LC-MS/MS) | Phosphoproteomics |
| Primary Measurement | Rate of metabolic reactions (flux) | Gene expression levels (mRNA abundance) | Protein abundance | Protein phosphorylation status |
| Type of Information | Dynamic, functional pathway activity | Potential pathway activity (inferred from gene expression) | Static snapshot of protein levels, closer to function than transcriptomics | Activity of signaling pathways (kinase/phosphatase activity) |
| Key Advantage | Direct quantification of metabolic pathway rates.[1][2] | Genome-wide coverage, good for hypothesis generation. | Provides a more direct link to function than transcriptomics.[3] | Directly measures the activation state of signaling proteins. |
| Key Limitation | Typically focused on central metabolism, can be complex to implement.[2] | Poor correlation between mRNA levels and protein abundance/activity. | Does not directly measure protein activity or metabolic flux.[3] | Limited to phosphorylation events, does not capture all aspects of pathway regulation. |
| Experimental Complexity | High | Moderate | High | Very High |
| Cost | High (labeled substrates, instrumentation) | Moderate to High | High | Very High |
| Data Analysis | Requires specialized modeling and computational tools. | Well-established bioinformatics pipelines. | Complex data analysis for identification and quantification.[3] | Requires specialized software for phosphosite localization and quantification. |
| Temporal Resolution | Can be dynamic (non-stationary MFA) or steady-state. | Typically a snapshot in time. | Typically a snapshot in time. | Can capture rapid signaling events. |
Delving Deeper: Experimental Protocols
Detailed and robust experimental design is critical for generating high-quality, interpretable data. Below are outlined protocols for each of the discussed methodologies.
13C Mass Isotopomer Distribution Analysis (13C-MFA) via GC-MS
This protocol provides a framework for a typical 13C-MFA experiment to determine metabolic fluxes in cultured cells.
-
Cell Culture and Isotope Labeling:
-
Culture cells in a chemically defined medium.
-
During the exponential growth phase, switch the cells to a medium containing a 13C-labeled substrate (e.g., [U-13C]glucose or a specific isotopomer mixture).[2]
-
Incubate the cells for a sufficient period to achieve isotopic steady-state, where the labeling of intracellular metabolites becomes constant.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity to preserve the in vivo metabolic state. This is often achieved by washing with a cold saline solution followed by immersion in a cold solvent like methanol (B129727) or ethanol.[4]
-
Extract intracellular metabolites using a suitable solvent system (e.g., a methanol/chloroform/water mixture).[4]
-
-
Sample Preparation for GC-MS:
-
Hydrolyze cell biomass to release proteinogenic amino acids.
-
Derivatize the amino acids to make them volatile for gas chromatography. A common derivatizing agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
-
GC-MS Analysis:
-
Separate the derivatized amino acids using a gas chromatograph.
-
Analyze the eluting compounds with a mass spectrometer to determine the mass isotopomer distributions of the amino acid fragments.[1]
-
-
Data Analysis and Flux Calculation:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use a computational model that describes the cellular metabolic network to estimate intracellular metabolic fluxes by fitting the model to the measured mass isotopomer distributions.[5]
-
Transcriptomics via RNA-Sequencing (RNA-Seq)
This protocol outlines the major steps for analyzing differential gene expression to infer pathway activity.
-
RNA Extraction:
-
Isolate total RNA from cells or tissues of interest using a suitable kit or protocol.
-
Assess the quality and quantity of the extracted RNA using spectrophotometry and capillary electrophoresis.
-
-
Library Preparation:
-
Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA.
-
Fragment the RNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second strand of cDNA.
-
Perform end-repair, A-tailing, and ligate sequencing adapters.
-
Amplify the library using PCR.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina).[6]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.[7]
-
Align the reads to a reference genome or transcriptome.[8]
-
Quantify gene expression levels (e.g., as counts per gene).
-
Perform differential expression analysis between experimental conditions.
-
Use pathway enrichment analysis tools (e.g., GSEA, KEGG analysis) to identify pathways that are significantly altered.[9]
-
Label-Free Quantitative Proteomics via LC-MS/MS
This protocol describes a common workflow for quantifying protein abundance to assess pathway components.
-
Protein Extraction and Digestion:
-
Lyse cells or tissues to extract total protein.
-
Quantify the protein concentration.
-
Reduce and alkylate the proteins to denature them and prevent disulfide bond reformation.
-
Digest the proteins into peptides using a protease such as trypsin.
-
-
Peptide Cleanup and Fractionation (Optional):
-
Desalt the peptide mixture using a solid-phase extraction (SPE) cartridge.
-
For complex samples, peptides can be fractionated to reduce sample complexity and increase proteome coverage.
-
-
LC-MS/MS Analysis:
-
Separate the peptides using liquid chromatography, typically reverse-phase HPLC.
-
Analyze the eluting peptides with a high-resolution mass spectrometer. The mass spectrometer will perform a full scan (MS1) to measure the mass-to-charge ratio of the intact peptides, followed by fragmentation of the most abundant peptides and a scan of the fragments (MS2) to determine their amino acid sequence.[10]
-
-
Data Analysis:
-
Identify peptides and proteins by searching the MS2 spectra against a protein sequence database.
-
Quantify the relative abundance of proteins across samples based on the intensity of the peptide signals in the MS1 scans.[11][12]
-
Perform statistical analysis to identify differentially abundant proteins.
-
Conduct pathway analysis on the list of differentially abundant proteins to infer pathway activity.
-
Phosphoproteomics for Signaling Pathway Analysis
This protocol details the steps for enriching and analyzing phosphopeptides to study signaling pathways.
-
Protein Extraction and Digestion:
-
Follow the same procedure as for quantitative proteomics, ensuring that phosphatase inhibitors are included in all buffers to preserve the phosphorylation state of proteins.
-
-
Phosphopeptide Enrichment:
-
LC-MS/MS Analysis:
-
Analyze the enriched phosphopeptides by LC-MS/MS. The analysis is similar to that for proteomics, but the instrument parameters may be optimized for phosphopeptide detection.
-
-
Data Analysis:
-
Search the MS/MS data against a protein database to identify the phosphopeptides and localize the phosphorylation sites.
-
Quantify the changes in phosphopeptide abundance between samples.
-
Use bioinformatics tools to map the identified phosphosites to known signaling pathways and to predict the activity of upstream kinases.
-
Visualizing the Concepts
To better illustrate the concepts discussed, the following diagrams were generated using the Graphviz DOT language.
Central Carbon Metabolism
The following diagram illustrates the interconnected pathways of central carbon metabolism, which are frequently the target of 13C-MFA studies.
Experimental Workflow for 13C-MFA
This diagram outlines the sequential steps involved in a typical 13C-MFA experiment.
Logical Comparison of Pathway Analysis Methods
This diagram illustrates the hierarchical relationship between the different analytical approaches, from the genome to metabolic function.
References
- 1. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 2. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Challenges and Solutions in Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. Visual workflows for 13C-metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Beginner’s Guide to Analysis of RNA Sequencing Data - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Seq data processing and gene expression analysis | H3ABioNet Standard Operating Procedures [h3abionet.github.io]
- 8. Data analysis pipeline for RNA-seq experiments: From differential expression to cryptic splicing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pathway enrichment analysis and visualization of omics data using g:Profiler, GSEA, Cytoscape and EnrichmentMap - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Label-Free Quantification Technique - Creative Proteomics [creative-proteomics.com]
- 11. Quantification of proteins by label-free LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantification of Proteins by Label-Free LC-MSE | Springer Nature Experiments [experiments.springernature.com]
- 13. learn.cellsignal.com [learn.cellsignal.com]
- 14. takarabio.com [takarabio.com]
Assessing the Biological Equivalence of 13C Labeled vs. Unlabeled Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The use of stable isotope-labeled compounds, particularly those enriched with Carbon-13 (¹³C), is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. A critical question for researchers and regulatory bodies is whether the introduction of ¹³C atoms alters the biological behavior of a molecule compared to its natural, unlabeled (¹²C) counterpart. This guide provides an objective comparison of the biological equivalence of ¹³C labeled and unlabeled compounds, supported by experimental data and detailed methodologies, to assist researchers in designing and interpreting their studies.
Executive Summary
Extensive research has demonstrated that the incorporation of ¹³C as a tracer in drug molecules does not significantly alter their pharmacokinetic or pharmacodynamic properties. The small increase in molecular weight is generally insufficient to cause a meaningful kinetic isotope effect, a phenomenon where the mass of an isotope affects the rate of a chemical reaction. This principle of biological equivalence is foundational to the use of ¹³C-labeled compounds in a wide array of applications, from metabolic tracing to serving as ideal internal standards in bioanalytical assays.
Data Presentation: Pharmacokinetic Equivalence
Table 1: Pharmacokinetic Equivalence of ¹³C-labeled and Unlabeled Phenobarbital in Humans
| Pharmacokinetic Parameter | Finding | Citation |
| Zero Time Intercepts | No significant difference observed | [1] |
| Distribution Time Constants | No significant difference observed | [1] |
| Elimination Time Constants | No significant difference observed | [1] |
| Elimination Half-Life (t½) | No significant difference observed | [1] |
| Volume of Distribution (Vd) | No significant difference observed | [1] |
| Volume of Central Compartment | No significant difference observed | [1] |
| Clearance (CL) | No significant difference observed | [1] |
| Serum Concentrations | No trend for labeled to be higher or lower than unlabeled (P > 0.90) | [1] |
Table 2: Pharmacokinetic Equivalence of ¹³C-labeled and Unlabeled Phenytoin (B1677684) in Humans
| Pharmacokinetic Parameter | Finding | Citation |
| Distribution Half-Life | No significant difference observed | [2] |
| Elimination Half-Life (t½) | No significant difference observed | [2] |
| Volume of Distribution (Vd) | No significant difference observed | [2] |
| Volume of Central Compartment | No significant difference observed | [2] |
| Clearance (CL) | No significant difference observed | [2] |
| Plasma Concentrations | No trend for labeled to be higher or lower than unlabeled (P > 0.20 to 0.90) | [2] |
| Metabolite (HPPH) Concentrations | No trend for labeled to be higher or lower than unlabeled | [2] |
Experimental Protocols
The assessment of biological equivalence relies on robust experimental designs and sensitive analytical methodologies. The following protocols are based on the methodologies described in the cited literature for establishing the pharmacokinetic equivalence of stable isotope-labeled and unlabeled drugs.
Protocol 1: In Vivo Pharmacokinetic Equivalence Study
Objective: To determine if a ¹³C-labeled drug is pharmacokinetically equivalent to its unlabeled counterpart in human subjects.
Study Design:
-
Design: A single-dose, crossover study is often employed.
-
Subjects: A small cohort of healthy human volunteers (e.g., n=3-6).
-
Treatment: Subjects are administered a 1:1 mixture of the ¹³C-labeled and unlabeled drug. Intravenous infusion is a common route of administration for precise dose delivery.
-
Washout Period: A sufficient washout period is allowed between treatment periods if a crossover design with separate administrations is used.
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) to capture the absorption, distribution, and elimination phases of the drug.
-
Sample Processing: Plasma or serum is separated from the blood samples and stored frozen until analysis.
Bioanalytical Method:
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation: Drug and its labeled counterpart are extracted from the plasma/serum using a suitable technique (e.g., liquid-liquid extraction or solid-phase extraction). The extract is then derivatized if necessary for GC-MS analysis.
-
Instrumentation: A GC-MS or LC-MS/MS system capable of differentiating between the labeled and unlabeled forms of the drug based on their mass-to-charge ratio (m/z).
-
Quantification: The concentrations of both the labeled and unlabeled drug are determined in each sample by comparing their peak areas to those of known standards.
Data Analysis:
-
The plasma concentration-time profiles for both the labeled and unlabeled drug are plotted for each subject.
-
Pharmacokinetic parameters (as listed in Tables 1 and 2) are calculated for both forms of the drug using non-compartmental or compartmental analysis.
-
Statistical tests (e.g., paired t-test or analysis of variance - ANOVA) are used to compare the pharmacokinetic parameters of the labeled and unlabeled drug. A p-value greater than 0.05 is typically considered to indicate no statistically significant difference.
Visualizations
Experimental Workflow for Bioequivalence Assessment
Caption: Workflow for a pharmacokinetic bioequivalence study.
Tracing Metabolic Pathways with ¹³C-Labeled Compounds
Caption: Use of 13C-labeling to trace drug metabolism.
Conclusion
The body of scientific evidence strongly supports the biological equivalence of ¹³C-labeled and unlabeled compounds. The lack of a significant kinetic isotope effect with ¹³C substitution allows for their reliable use in pharmacokinetic and metabolic studies without confounding the results. This makes ¹³C-labeled compounds an invaluable and safe tool for drug development, enabling researchers to gain deep insights into the absorption, distribution, metabolism, and excretion of new chemical entities in a highly precise and controlled manner.
References
A Researcher's Guide to Quantitative Metabolic Flux Analysis: Comparing Breast Cancer and Embryonic Kidney Cell Lines
For researchers, scientists, and professionals in drug development, understanding the metabolic intricacies of different cell lines is paramount for identifying novel therapeutic targets and optimizing bioprocesses. This guide provides an objective comparison of metabolic flux between the breast cancer cell lines MCF-7 and MDA-MB-231, and the non-cancerous human embryonic kidney cell line HEK293, supported by experimental data and detailed protocols.
A central hallmark of many cancer cells is the reprogramming of metabolism to support rapid proliferation.[1][2] This phenomenon, famously described as the Warburg effect, involves a shift towards aerobic glycolysis, where cells ferment glucose to lactate (B86563) even in the presence of oxygen.[3][4][5][6][7] However, the extent of this metabolic rewiring can vary significantly between different cancer subtypes and even between cell lines derived from the same tissue.[8][9] This guide delves into the quantitative differences in central carbon metabolism, offering a clear comparison based on metabolic flux analysis (MFA), the state-of-the-art technique for quantifying intracellular reaction rates.[10][11][12]
Quantitative Comparison of Metabolic Fluxes
The following table summarizes key metabolic fluxes in MCF-7, MDA-MB-231, and HEK293 cell lines, normalized to the glucose uptake rate. These values are compiled from multiple studies employing 13C-based metabolic flux analysis. It is important to note that absolute flux values can vary depending on culture conditions.
| Metabolic Flux (Relative to Glucose Uptake) | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | HEK293 |
| Glycolysis | |||
| Glucose Uptake | 1.00 | 1.00 | 1.00 |
| Lactate Production | ~0.85[9] | ~1.20[9][13] | ~0.77[14][15] |
| Pentose Phosphate Pathway (PPP) | |||
| G6P -> R5P (Oxidative PPP) | ~0.10 | ~0.15 | ~0.15[14][15] |
| TCA Cycle & Anaplerosis | |||
| Pyruvate (B1213749) -> Acetyl-CoA (PDH) | ~0.15[9] | ~0.30[9] | ~0.22[15] |
| Glutamine -> α-Ketoglutarate | High[9] | Higher[9][16] | Moderate[14] |
| Pyruvate -> Oxaloacetate (PC) | Low[9] | High[9] | Moderate |
Observations:
-
Glycolytic Phenotype: The highly invasive MDA-MB-231 cell line exhibits a more pronounced glycolytic phenotype, with a higher lactate production to glucose uptake ratio compared to the less invasive MCF-7 cell line.[9][13] This aligns with the Warburg effect, suggesting a greater reliance on aerobic glycolysis.[3][5] The HEK293 cell line also displays significant glycolytic activity, a common trait of rapidly dividing cultured cells.[14][15]
-
TCA Cycle Activity: MDA-MB-231 cells channel a larger fraction of pyruvate into the TCA cycle via pyruvate dehydrogenase (PDH) compared to MCF-7 cells.[9] This indicates a greater reliance on mitochondrial respiration for energy and building blocks, despite their high glycolytic rate.
-
Glutaminolysis: Both breast cancer cell lines exhibit a strong dependence on glutamine as an anaplerotic substrate to replenish TCA cycle intermediates, a hallmark of many cancer cells.[1][17] Studies suggest that MDA-MB-231 cells have an even greater reliance on glutamine metabolism.[9][16]
-
Pyruvate Carboxylase Activity: The increased pyruvate carboxylase (PC) activity in MDA-MB-231 cells highlights an alternative anaplerotic pathway to fuel the TCA cycle, contributing to their metabolic flexibility.[9]
Visualizing Metabolic Pathways and Experimental Workflow
To better understand the flow of metabolites and the experimental process, the following diagrams are provided.
References
- 1. The Role of Central Carbon Metabolism in Cancer - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. The Warburg Effect: How Does it Benefit Cancer Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Warburg effect: a balance of flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Warburg effect (oncology) - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. The Warburg effect in tumor progression: Mitochondrial oxidative metabolism as an anti-metastasis mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A functional analysis of 180 cancer cell lines reveals conserved intrinsic metabolic programs | Molecular Systems Biology [link.springer.com]
- 9. Breast Cancer Cell Subtypes Display Different Metabolic Phenotypes That Correlate with Their Clinical Classification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Metabolic flux analysis - Wikipedia [en.wikipedia.org]
- 12. Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of Lactate in the Regulation of Transcriptional Activity of Breast Cancer-Related Genes and Epithelial-to-Mesenchymal Transition Proteins: A Compassion of MCF7 and MDA-MB-231 Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. s3b02d893ae5f2add.jimcontent.com [s3b02d893ae5f2add.jimcontent.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. How does the metabolism of tumour cells differ from that of normal cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Isotopic Ratio Outlier Analysis (IROA) Using ¹³C Labeled Compounds for Quantitative Metabolomics
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Isotopic Ratio Outlier Analysis (IROA) using ¹³C labeled compounds against other common metabolomics quantification techniques. The information presented is supported by experimental data to aid researchers in selecting the most appropriate method for their analytical needs.
Introduction to Isotopic Ratio Outlier Analysis (IROA)
Isotopic Ratio Outlier Analysis (IROA) is a powerful mass spectrometry-based technique that utilizes stable isotope labeling to accurately identify and quantify metabolites in complex biological samples.[1][2] The core principle of IROA involves the use of two isotopically distinct versions of a complete metabolome, one labeled with a low enrichment of ¹³C (e.g., 5%) and the other with a high enrichment (e.g., 95%).[1][2] By mixing these labeled samples, IROA creates unique isotopic patterns for each metabolite, allowing for the clear differentiation of biological signals from chemical and analytical noise.[3][4] This methodology significantly enhances the accuracy and reproducibility of metabolite quantification by correcting for common issues in mass spectrometry such as ion suppression.[3][5]
Comparison of Quantitative Metabolomics Techniques
The selection of a quantification strategy in metabolomics is critical and depends on the specific research goals, sample type, and desired level of accuracy. This section compares IROA with two other widely used methods: traditional Internal Standard (IS) Normalization and Label-Free Quantification.
Quantitative Performance
The following table summarizes the quantitative performance of IROA, Internal Standard Normalization, and Label-Free Quantification based on key metrics. Data has been compiled from various studies to provide a comparative overview.
| Metric | Isotopic Ratio Outlier Analysis (IROA) | Internal Standard (IS) Normalization | Label-Free Quantification |
| Coefficient of Variation (CV%) | 1-20% (after suppression correction)[4][5] | 10-30% | >30%[6] |
| Correction for Ion Suppression | Yes (inherent to the method)[3][5] | Partial (depends on IS similarity to analyte)[7][8] | No |
| Accuracy (Correlation with Targeted Assays) | High (e.g., r > 0.9)[9] | Moderate to High (dependent on IS)[9] | Low to Moderate[9] |
| Metabolite Coverage | Broad (all labeled metabolites) | Limited by availability of suitable IS[8][10] | Broad (all detected features) |
| Reproducibility | High[1] | Moderate[6] | Low to Moderate[6] |
| Complexity of Data Analysis | Moderate (requires specialized software)[11] | Low to Moderate | High (requires advanced alignment algorithms)[12] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isotopic Ratio Outlier Analysis (IROA) using ¹³C Labeling
This protocol outlines the general steps for conducting an IROA experiment.
1. Isotopic Labeling of Biological Samples:
-
Culture cells or grow organisms in media where the primary carbon source (e.g., glucose) is replaced with either 5% ¹³C-labeled or 95% ¹³C-labeled substrate.
-
Continue the culture for a sufficient duration to ensure comprehensive labeling of the metabolome.
2. Sample Preparation:
-
Harvest the labeled cells or tissues.
-
For a comparative experiment, mix the 5% ¹³C-labeled (experimental group) and 95% ¹³C-labeled (control group) samples in a 1:1 ratio.
-
Perform metabolite extraction using a suitable solvent system (e.g., ice-cold methanol/water).[13]
3. LC-MS Analysis:
-
Inject the extracted metabolite mixture into a high-resolution liquid chromatography-mass spectrometry (LC-MS) system.[14]
-
Acquire data in full scan mode to capture the isotopic patterns of the metabolites.
4. Data Analysis:
-
Process the raw data using specialized software designed for IROA, such as ClusterFinder™.
-
The software identifies the characteristic isotopic pairs to distinguish biological signals from noise.
-
It calculates the ratio of the 5% and 95% ¹³C-labeled peaks for relative quantification and corrects for ion suppression.[5]
Internal Standard (IS) Normalization
This protocol describes a typical workflow for using internal standards for normalization.
1. Selection of Internal Standards:
-
Choose stable isotope-labeled (e.g., ¹³C, ¹⁵N, ²H) or structural analogue internal standards that closely mimic the physicochemical properties of the target analytes but are distinguishable by mass.[7][15]
2. Sample Preparation:
-
Prepare biological samples for metabolite extraction.
-
Spike a known concentration of the internal standard(s) into each sample prior to extraction.[7]
-
Perform metabolite extraction.
3. LC-MS Analysis:
-
Analyze the samples using an LC-MS system.
-
Develop a method that allows for the detection of both the target analytes and the internal standards.
4. Data Analysis:
-
Integrate the peak areas of the target analytes and the internal standards.
-
Calculate the response ratio of the analyte peak area to the internal standard peak area.
-
Use this ratio for quantification, which corrects for variability in sample preparation and instrument response.[10]
Label-Free Quantification
This protocol outlines the general steps for a label-free quantitative metabolomics experiment.
1. Sample Preparation:
-
Extract metabolites from each biological sample individually.
-
It is crucial to maintain consistency in extraction procedures across all samples to minimize technical variability.
2. LC-MS Analysis:
-
Analyze each sample separately using a highly reproducible LC-MS method.
-
Include quality control (QC) samples (e.g., a pooled sample) injected at regular intervals throughout the analytical run to monitor instrument performance.[16]
3. Data Processing:
-
Use specialized software (e.g., XCMS, Progenesis QI) for data processing.[12]
-
Perform retention time alignment and peak detection across all samples.
-
Normalize the data using methods such as Total Ion Current (TIC) normalization, median normalization, or normalization to QC samples to reduce systematic variation.[9][17]
4. Statistical Analysis:
-
Perform statistical analysis on the normalized peak areas to identify significant differences in metabolite abundance between experimental groups.
Visualizing the Workflows
The following diagrams illustrate the experimental workflows described above.
Caption: IROA Experimental Workflow.
Caption: Internal Standard Normalization Workflow.
Caption: Label-Free Quantification Workflow.
Conclusion
Isotopic Ratio Outlier Analysis (IROA) using ¹³C labeled compounds offers significant advantages in terms of accuracy, precision, and the ability to correct for matrix effects like ion suppression, which are major challenges in quantitative metabolomics.[3][5] While label-free methods provide broad coverage and internal standard normalization offers a simpler workflow for targeted analysis, IROA provides a robust solution for untargeted and semi-targeted studies where high quantitative fidelity is paramount. The choice of method should be guided by the specific requirements of the research question, available resources, and the desired balance between metabolite coverage and quantitative accuracy.
References
- 1. researchgate.net [researchgate.net]
- 2. iroatech.com [iroatech.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Ion suppression correction and data normalization in metabolomics [zenodo.org]
- 5. researchgate.net [researchgate.net]
- 6. Five Easy Metrics of Data Quality for LC–MS-Based Global Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Comparison of Various Normalization Methods for LC/MS Metabolomics Data [scirp.org]
- 10. Normalization method for metabolomics data using optimal selection of multiple internal standards - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Automated Label-free Quantification of Metabolites from Liquid Chromatography–Mass Spectrometry Data - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 14. metabolomicsworkbench.org [metabolomicsworkbench.org]
- 15. nebiolab.com [nebiolab.com]
- 16. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Metabolomics Data Normalization Methods - Creative Proteomics [metabolomics.creative-proteomics.com]
A Researcher's Guide to Confirming Drug-Target Engagement: 13C Labeled Tracers vs. Alternative Methods
For researchers, scientists, and drug development professionals, confirming that a therapeutic compound binds to its intended molecular target within a cell is a critical step in the drug discovery pipeline. This guide provides an objective comparison of methodologies for confirming drug-target engagement, with a focus on the use of 13C labeled tracers and prominent alternative techniques. Supported by experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to select the most appropriate method for their specific research needs.
The principle of target engagement validation lies in detecting the physical interaction between a drug and its target protein in a physiologically relevant context.[1] This confirmation is crucial for validating the mechanism of action of a drug and for interpreting structure-activity relationships.[2] A variety of techniques have been developed to measure this engagement, each with its own set of advantages and limitations.
This guide will delve into the specifics of using 13C labeled tracers to monitor metabolic shifts as a proxy for target engagement and compare this method with three widely used label-free techniques: the Cellular Thermal Shift Assay (CETSA), Limited Proteolysis-Mass Spectrometry (LiP-MS), and Stability of Proteins from Rates of Oxidation (SPROX).
Method Comparison: 13C Labeled Tracers vs. Label-Free Alternatives
Choosing the right assay for confirming drug-target engagement depends on several factors, including the nature of the target protein, the availability of specific reagents, and the desired experimental throughput. A multi-faceted approach, often combining direct binding assays with functional cellular assays, provides the most robust evidence of a drug's mechanism of action.[2]
| Feature | 13C Labeled Tracers | Cellular Thermal Shift Assay (CETSA) | Limited Proteolysis-Mass Spectrometry (LiP-MS) | Stability of Proteins from Rates of Oxidation (SPROX) |
| Principle | Measures drug-induced changes in metabolic pathways by tracing the incorporation of 13C from a labeled substrate into downstream metabolites.[3] | Measures the change in thermal stability of a target protein upon ligand binding.[4] | Detects ligand-induced conformational changes in proteins by monitoring alterations in protease accessibility.[5][6] | Measures changes in the solvent accessibility of methionine residues upon ligand binding, which correlates with protein stability.[7] |
| Cellular Context | Intact cells, tissues, in vivo.[8] | Intact cells, tissues, cell lysates.[9] | Cell lysates.[5][6] | Cell lysates.[7] |
| Labeling Requirement | Requires 13C labeled substrate. | Label-free.[4] | Label-free.[5][6] | Label-free.[7] |
| Detection Method | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR).[6] | Western Blot, AlphaScreen, Mass Spectrometry (MS).[2][10] | Mass Spectrometry (MS).[5][6] | Mass Spectrometry (MS).[7] |
| Information Provided | Confirms engagement with metabolic enzymes and provides functional readout of pathway modulation.[3] | Direct evidence of target binding and can be adapted for proteome-wide analysis.[11] | Provides information on the binding site and allosteric changes.[12] | Provides information on protein stability and can identify both stabilizing and destabilizing interactions.[7] |
| Throughput | Moderate to low. | High (AlphaScreen) to low (Western Blot, MS).[2][11] | Moderate. | Moderate. |
| Quantitative Performance | ||||
| Z'-factor | Assay dependent, generally not a primary metric. | 0.5 - 0.9 (for high-throughput formats). | Not typically reported. | Not typically reported. |
| Signal-to-Background | High, dependent on MS sensitivity.[9] | Variable, dependent on antibody quality and detection method.[13] | Good, depends on peptide ionization efficiency. | Good, depends on methionine content and peptide detection. |
| Sensitivity | High, can detect subtle metabolic shifts.[14] | High with sensitive detection methods like PEA.[10][15] | High, can detect subtle conformational changes.[16] | High, can detect changes in domain stability.[12] |
| Specificity | High for the targeted metabolic pathway. | High for direct binding, off-target effects can be assessed with MS-CETSA.[11] | High, provides peptide-level resolution.[17] | High, provides peptide-level resolution.[12] |
Experimental Workflows and Signaling Pathways
To better visualize the experimental processes and the biological pathways involved, the following diagrams are provided.
References
- 1. Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. indigobiosciences.com [indigobiosciences.com]
- 4. Quantitative proteomics approach for identifying protein–drug interactions in complex mixtures using protein stability measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug target identification and quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pelagobio.com [pelagobio.com]
- 12. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. metsol.com [metsol.com]
- 15. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Proteome-wide structural changes measured with limited proteolysis-mass spectrometry: an advanced protocol for high-throughput applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the performance of different 13C labeled metabolic precursors
A researcher's guide to selecting and evaluating 13C-labeled metabolic precursors for metabolic flux analysis.
In the intricate field of cellular metabolism, 13C-labeled metabolic precursors are indispensable for tracing the flow of atoms through biochemical networks. This technique, known as 13C Metabolic Flux Analysis (13C-MFA), is crucial for researchers, scientists, and drug development professionals aiming to quantify the rates of metabolic reactions. The selection of an appropriate 13C tracer is a critical experimental design choice that profoundly impacts the precision and accuracy of the resulting flux estimations. This guide provides an objective comparison of common 13C-labeled precursors, supported by experimental data, detailed protocols, and clear visualizations to facilitate informed decision-making.
Principles of 13C Metabolic Flux Analysis
13C-MFA involves introducing a substrate labeled with the stable isotope 13C into a biological system.[1] As cells metabolize this labeled substrate, the 13C atoms are incorporated into various downstream metabolites.[1][2] By measuring the isotopic labeling patterns of these metabolites using techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS), researchers can computationally determine the metabolic fluxes throughout the cellular network.[1] The choice of the specific 13C-labeled tracer is paramount, as it dictates which metabolic pathways can be most accurately measured.[1][2][3][4]
Comparative Analysis of Common 13C Precursors
The ideal tracer for a 13C-MFA experiment depends heavily on the metabolic pathways of interest.[1][2] Glucose and glutamine are the most prevalent nutrients for many cell cultures, making their 13C-labeled counterparts the most frequently used tracers.[1][5] However, other precursors like fatty acids are essential for studying lipid metabolism.
13C-Labeled Glucose Tracers
Glucose is a central node in metabolism, feeding into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][6] The specific labeling pattern on the glucose molecule offers distinct advantages for interrogating these pathways. For instance, [1,2-¹³C₂]glucose is highly effective for estimating fluxes in glycolysis and the PPP, while uniformly labeled glucose ([U-¹³C₆]Glucose) is often used for general screening and tracing the glucose backbone into various pathways.[1][3][4]
13C-Labeled Glutamine Tracers
Glutamine serves as a primary anaplerotic substrate, replenishing TCA cycle intermediates, and is vital for synthesizing nucleotides and other amino acids.[1] [U-¹³C₅]glutamine is considered the optimal tracer for analyzing the TCA cycle.[3][4]
13C-Labeled Fatty Acid Tracers
To study fatty acid oxidation (FAO), 13C-labeled fatty acids are employed.[7] For example, a mixture of U-13C long-chain fatty acids can be used to trace the fate of fatty acid carbon through β-oxidation and into the TCA cycle.[7] These tracers are crucial for understanding how different cell types, such as proliferative versus oxidative cells, utilize fatty acids.[7]
Data Presentation: Performance of 13C Tracers
The following tables summarize the performance of various 13C-labeled glucose and glutamine tracers for estimating fluxes in different metabolic subnetworks, based on computational evaluations. Higher scores indicate more precise flux estimations.[3]
Table 1: Performance Scores of 13C-Labeled Glucose Tracers [3]
| Tracer | Overall Network Score | Glycolysis Score | PPP Score | TCA Cycle Score |
| [1,2-¹³C₂]Glucose | 100 | 100 | 100 | 73 |
| [U-¹³C₆]Glucose | 91 | 79 | 19 | 100 |
| [2,3-¹³C₂]Glucose | 85 | 92 | 75 | 67 |
| [5,6-¹³C₂]Glucose | 82 | 81 | 19 | 88 |
| [1-¹³C₁]Glucose | 78 | 70 | 88 | 58 |
| [2-¹³C₁]Glucose | 88 | 90 | 75 | 70 |
| [3-¹³C₁]Glucose | 86 | 89 | 71 | 67 |
Table 2: Performance Scores of 13C-Labeled Glutamine Tracers [3]
| Tracer | Overall Network Score | Glycolysis Score | PPP Score | TCA Cycle Score |
| [U-¹³C₅]Glutamine | 100 | 4 | 0 | 100 |
| [1,2-¹³C₂]Glutamine | 90 | 4 | 0 | 89 |
| [5-¹³C₁]Glutamine | 80 | 0 | 0 | 79 |
| [1-¹³C₁]Glutamine | 76 | 4 | 0 | 74 |
| [2-¹³C₁]Glutamine | 75 | 0 | 0 | 73 |
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for conceptualizing the flow of labeled atoms and the experimental process.
Experimental Protocols
A successful 13C-MFA experiment requires meticulous execution. The following is a generalized protocol for studies in cultured mammalian cells.
Protocol: In Vitro 13C Labeling of Adherent Mammalian Cells
-
Cell Seeding and Growth:
-
Plate cells in standard growth medium and culture until they reach approximately 70-80% confluency to ensure they are in a state of logarithmic growth.[1]
-
-
Preparation of Labeling Medium:
-
Prepare a custom labeling medium by supplementing a basal medium (lacking the carbon source to be traced, e.g., glucose-free DMEM) with the desired 13C-labeled precursor at a known concentration.
-
Also, prepare an identical medium with the corresponding unlabeled precursor to serve as a control and for the initial wash step.[1]
-
-
Isotopic Labeling:
-
Aspirate the standard growth medium from the cell culture plates.
-
Gently wash the cell monolayer once with the unlabeled experimental medium to remove residual unlabeled metabolites.[1]
-
Aspirate the wash medium and add the pre-warmed 13C-labeled medium to the cells.[1]
-
Incubate the cells for a sufficient duration to approach isotopic steady state. This time varies by pathway; glycolytic intermediates may label within minutes, while TCA cycle intermediates can take hours.[2]
-
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity instantly, aspirate the labeling medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Add an ice-cold extraction solvent, typically an 80:20 methanol (B129727):water solution, directly to the plate.[5]
-
Scrape the cells in the cold methanol and transfer the cell suspension to a microcentrifuge tube.[1]
-
Lyse the cells by methods such as probe sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., >13,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites for analysis.
-
-
Sample Analysis:
-
Data Analysis:
-
Correct the raw mass spectrometry data for the natural abundance of 13C.
-
Use specialized software (e.g., Metran, INCA) to estimate intracellular fluxes by fitting the measured MIDs to a metabolic network model.[9][10]
-
Perform statistical analyses to determine the goodness of fit and calculate confidence intervals for the estimated fluxes.[9][10]
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ckisotopes.com [ckisotopes.com]
- 6. benchchem.com [benchchem.com]
- 7. 13C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. (13)C-based metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-resolution 13C metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. High-resolution 13C metabolic flux analysis | Springer Nature Experiments [experiments.springernature.com]
A Researcher's Guide to Quantification Software for 13C Labeling Experiments
For researchers, scientists, and drug development professionals embarking on 13C metabolic flux analysis (MFA), the choice of quantification software is a critical decision that directly impacts the accuracy and efficiency of their research. This guide provides an objective comparison of the leading software alternatives, supported by available performance data and detailed experimental protocols to aid in this selection process.
Metabolic flux analysis using 13C isotope labeling has become an indispensable tool for elucidating the intricate workings of cellular metabolism. The complexity of the data generated from these experiments necessitates sophisticated software for accurate quantification of metabolic fluxes. This guide delves into a comparative analysis of prominent software packages, highlighting their core functionalities, underlying algorithms, and usability to help you choose the best tool for your research needs.
Comparative Analysis of Quantification Software
The landscape of 13C MFA software is diverse, with each package offering a unique set of features and catering to different user expertise levels. The following tables provide a structured comparison of key software: 13CFLUX2 , INCA , OpenFlux , METRAN , and FreeFlux .
Feature Comparison
| Feature | 13CFLUX2 | INCA | OpenFlux | METRAN | FreeFlux |
| MFA Type | Steady-state | Steady-state & Isotopically Non-Stationary (INST) | Steady-state | Steady-state | Steady-state & Isotopically Non-Stationary (INST) |
| Core Algorithm | EMU, Cumomer[1][2] | EMU[3] | EMU | EMU[4] | EMU |
| User Interface | Command-line, GUI via Omix[1] | Graphical User Interface (GUI)[3] | GUI and MATLAB functions[5] | MATLAB-based | Python package[6] |
| Operating System | Linux/Unix[2] | MATLAB-based (cross-platform) | MATLAB-based (cross-platform) | MATLAB-based (cross-platform) | Cross-platform (Python-based) |
| Data Input | FluxML (XML-based)[2] | Text files, GUI input[3] | Spreadsheet-based[7] | MATLAB scripts | Python scripts[6] |
| Statistical Analysis | Goodness-of-fit, confidence intervals[1] | Goodness-of-fit, confidence intervals, Monte Carlo analysis[3] | Sensitivity analysis, goodness-of-fit[5] | Statistical analysis[4] | Goodness-of-fit, confidence intervals, Monte Carlo simulation[8] |
| Extensibility | Scripting, web services | MATLAB scripting | Open-source (MATLAB) | MATLAB-based | Open-source (Python)[6] |
| License | Commercial, Free for academics[1] | Free for non-commercial use[3] | Open-source (GNU GPL)[7] | Free for academic research and education[4] | Open-source (GPLv3)[9] |
Performance and Usability Comparison
| Aspect | 13CFLUX2 | INCA | OpenFlux | METRAN | FreeFlux |
| Performance claims | High-performance, 100-10,000 times faster than its predecessor[10] | Efficient for both steady-state and INST-MFA[3] | Efficient computing with modern techniques like EMUs[7] | Based on the breakthrough EMU framework for efficient analysis[4] | Fast and reliable flux estimation[8] |
| Ease of Use | Steeper learning curve (command-line), simplified by Omix GUI | User-friendly GUI, suitable for a wider range of users[3] | Spreadsheet-based model setup is intuitive for many biologists[7] | Requires familiarity with MATLAB | Requires Python programming skills |
| Flexibility | High, through scripting and modular design[2] | High, supports various experimental designs and data types[3] | Flexible due to its open-source nature in MATLAB | Flexible within the MATLAB environment | Highly flexible and integrable into Python workflows[8] |
| Community & Support | Commercial support and academic community | Active academic user community | Open-source community | Supported by the developing institution | Open-source community on platforms like GitHub |
Experimental Protocols
A standardized and meticulously executed experimental protocol is the foundation of reliable 13C MFA results. The following is a detailed methodology for a typical 13C labeling experiment in Escherichia coli using Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
Protocol: 13C Metabolic Flux Analysis of E. coli using GC-MS
1. Cell Culture and Isotope Labeling:
-
Pre-culture: Inoculate a single colony of E. coli into a pre-culture medium and grow overnight.
-
Main Culture: Inoculate the main culture with the pre-culture to a starting OD600 of ~0.05 in a defined minimal medium containing a known concentration of a 13C-labeled substrate (e.g., [1,2-13C]glucose or a mixture of [U-13C]glucose and unlabeled glucose) as the sole carbon source.
-
Steady-State Labeling: Grow the cells at a constant temperature and shaking speed to ensure aerobic conditions and maintain a steady metabolic state. Monitor cell growth by measuring OD600. It is crucial to harvest cells during the exponential growth phase to ensure metabolic pseudo-steady state.
2. Sample Collection and Quenching:
-
Rapidly harvest a defined volume of the cell culture.
-
Immediately quench metabolic activity by transferring the cell suspension into a cold solution (e.g., -20°C 60% methanol). This step is critical to halt enzymatic reactions and preserve the in vivo labeling patterns of intracellular metabolites.
-
Centrifuge the quenched cell suspension at a low temperature to pellet the cells.
3. Metabolite Extraction:
-
Extract the intracellular metabolites from the cell pellet using a suitable extraction solvent (e.g., a mixture of chloroform, methanol, and water).
-
Separate the polar (containing amino acids and other central carbon metabolites) and non-polar phases.
4. Hydrolysis of Proteinogenic Amino Acids:
-
To analyze the labeling patterns of protein-derived amino acids, hydrolyze the cell pellet (after extraction of intracellular metabolites) using 6 M HCl at 105°C for 24 hours[11].
-
Dry the hydrolysate to remove the acid.
5. Derivatization:
-
Derivatize the extracted metabolites and the amino acid hydrolysates to make them volatile for GC-MS analysis. A common derivatization agent is N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA)[11].
6. GC-MS Analysis:
-
Analyze the derivatized samples using a GC-MS system. The gas chromatograph separates the different metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, revealing the mass isotopomer distributions (MIDs).
7. Data Correction and Analysis:
-
Correct the raw MS data for the natural abundance of isotopes in the metabolites and the derivatization agent.
-
Use one of the quantification software packages described in this guide to input the corrected MIDs, along with the metabolic network model and any measured extracellular fluxes (e.g., substrate uptake and product secretion rates), to calculate the intracellular metabolic fluxes.
Visualizing Workflows and Pathways
To better understand the processes involved in 13C MFA, the following diagrams, generated using the DOT language for Graphviz, illustrate a typical experimental workflow, a simplified metabolic pathway, and a decision-making process for software selection.
Experimental Workflow
Simplified Glycolysis and TCA Cycle Pathway
Software Selection Guide
Conclusion
The selection of an appropriate software package for 13C metabolic flux analysis is a multifaceted decision that depends on the specific research question, the type of experimental data, the user's programming expertise, and the available computational resources.
For researchers who prefer a graphical user interface and work within the MATLAB environment, INCA , OpenFlux , and METRAN are strong contenders. INCA is particularly versatile, with its ability to handle both steady-state and non-stationary data. For those with a preference for open-source, command-line-driven tools and high-performance computing, 13CFLUX2 offers a powerful and flexible solution. The emergence of Python-based packages like FreeFlux provides an excellent open-source alternative for researchers comfortable with Python, offering seamless integration with other data analysis pipelines.
Ultimately, the most suitable software will be the one that best aligns with your experimental workflow and analytical requirements, enabling you to extract accurate and meaningful insights from your 13C labeling experiments. It is recommended to review the documentation and available tutorials for the shortlisted software before making a final decision.
References
- 1. 13CFLUX2: | www.13cflux.net [13cflux.net]
- 2. academic.oup.com [academic.oup.com]
- 3. INCA: a computational platform for isotopically non-stationary metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. METRAN - Software for 13C-metabolic Flux Analysis | MIT Technology Licensing Office [tlo.mit.edu]
- 5. OpenFLUX2: 13C-MFA modeling software package adjusted for the comprehensive analysis of single and parallel labeling experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Documentation for FreeFlux — freeflux 0.3.7 documentation [freeflux.readthedocs.io]
- 7. openflux.sourceforge.net [openflux.sourceforge.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Client Challenge [pypi.org]
- 10. 13CFLUX2—high-performance software suite for 13C-metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Safety Operating Guide
Proper Disposal of 6-Amino-5-nitrosouracil-13C2: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the responsible disposal of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for 6-Amino-5-nitrosouracil-13C2, ensuring the safety of personnel and compliance with regulations.
The disposal of this compound is dictated by its chemical properties rather than its isotopic label. Carbon-13 is a stable, non-radioactive isotope, and therefore, no radiological precautions are necessary. The primary hazards associated with this compound are skin, eye, and respiratory irritation.
Immediate Safety and Handling Precautions
Before handling or initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for 6-Amino-5-nitrosouracil. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling and disposal activities should be conducted in a well-ventilated chemical fume hood.
In the event of a spill:
-
Avoid generating dust.
-
Carefully sweep up the solid material.
-
Place the collected material into a designated, clearly labeled hazardous waste container.
-
Clean the spill area with a suitable solvent and decontaminate all surfaces.
Disposal Procedures
There are two primary methods for the disposal of this compound:
-
Licensed Hazardous Waste Disposal Service: This is the recommended and most secure method for disposal. The waste must be collected in a properly labeled, sealed container and managed by a certified hazardous waste disposal company in accordance with local, state, and federal regulations.
-
Chemical Degradation (for small quantities): For small amounts, chemical neutralization to degrade the hazardous nitroso functional group may be considered. This should only be performed by trained personnel with a thorough understanding of the risks involved.
Chemical Degradation Methods
The following table summarizes potential chemical degradation methods for nitroso compounds. These procedures should be approached with caution, on a small scale, and with a comprehensive risk assessment.
| Method | Reagents | Key Parameters | Reported Efficiency | Cautions |
| Reductive Degradation | Aluminum-Nickel Alloy Powder, Aqueous Base (e.g., KOH) | Progressive increase in basicity | >99.98% for various nitrosamides | The reaction can be exothermic; monitor temperature and add reagents slowly. Ensure adequate ventilation. |
| Oxidative Degradation | Potassium Permanganate (KMnO₄), Sulfuric Acid (H₂SO₄) | Acidic conditions | Effective, but may be incomplete in the presence of certain organic solvents | Strong oxidizing agent; handle with care. The reaction may produce heat and gas. |
Experimental Protocol: Reductive Degradation of this compound
This protocol is a general guideline for the reductive degradation of small quantities of this compound and must be adapted to the specific laboratory conditions and quantities of waste.
Materials:
-
This compound waste
-
Suitable reaction vessel with a stirrer
-
Aluminum-nickel alloy powder
-
Aqueous base (e.g., 1M Potassium Hydroxide)
-
Suitable acid for neutralization (e.g., 1M Hydrochloric Acid)
-
Personal Protective Equipment (gloves, goggles, lab coat)
-
Chemical fume hood
Procedure:
-
Preparation: In a suitable reaction vessel equipped with a stirrer and placed within a chemical fume hood, dissolve the this compound waste in an appropriate solvent.
-
Reagent Addition: Slowly and with vigorous stirring, add a stoichiometric excess of aluminum-nickel alloy powder to the solution.
-
Basification: Gradually add the aqueous base to the reaction mixture while continuing to stir. Monitor the reaction for any signs of exotherm.
-
Reaction Completion: Allow the reaction to proceed until the degradation is complete. The completeness of the reaction can be monitored by appropriate analytical techniques, such as TLC or LC-MS.
-
Neutralization and Disposal: Once the reaction is confirmed to be complete, carefully neutralize the resulting solution with a suitable acid. The final, neutralized solution should be disposed of as hazardous waste according to local, state, and federal regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
Essential Safety and Operational Protocols for Handling 6-Amino-5-nitrosouracil-¹³C₂
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for the handling of 6-Amino-5-nitrosouracil-¹³C₂. The following procedural guidance is designed to answer specific operational questions, ensuring the safe management of this compound in a laboratory setting. Adherence to these protocols is critical for minimizing exposure risk and ensuring a safe research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protection is paramount when handling 6-Amino-5-nitrosouracil-¹³C₂. The following table summarizes the required PPE.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Double gloving is mandatory. An inner nitrile glove with an outer layer of butyl rubber gloves is recommended.[4] | Provides broad chemical resistance against nitroso compounds. The outer glove can be removed inside the containment area to prevent the spread of contamination.[5] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield are required.[4] | Protects against splashes, aerosols, and dust particles from contacting the eyes and face. |
| Body Protection | A disposable, solid-front lab coat with tight-fitting cuffs is required. This should be worn over personal clothing.[4] | Prevents skin contact with the compound. Must be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges is necessary if there is a risk of aerosol or dust generation that cannot be contained by a fume hood.[4][6] | Protects against inhalation of hazardous particles. |
Operational Plan: Step-by-Step Handling Procedures
All operations involving this compound must be conducted within a designated area with appropriate engineering controls and personal protective equipment.
Engineering Controls and Designated Area:
-
All work with 6-Amino-5-nitrosouracil-¹³C₂, including weighing, solution preparation, and transfers, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]
-
The work area should be clearly marked as a "Designated Chemical Work Area" with appropriate warning signs.
-
Protect all surfaces within the fume hood with disposable, absorbent liners.
Weighing and Solution Preparation:
-
Weighing of solid 6-Amino-5-nitrosouracil-¹³C₂ should be done on a tared, disposable weighing paper within the fume hood.[4]
-
When preparing solutions, add the solvent to the vessel containing the pre-weighed compound to minimize the generation of dust.[4]
General Handling:
-
Avoid all personal contact with the substance, including inhalation.[7]
-
Wash hands and any exposed skin thoroughly after handling.[7]
-
Do not eat, drink, or smoke in the work area.[7]
Accidental Release Measures:
-
Small Spills: For small spills, gently cover the material with an absorbent, non-flammable material. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[6] Wash the spill site after material pickup is complete.[1]
-
Large Spills: For larger spills, evacuate the area and follow emergency procedures.[4]
Disposal Plan
All waste contaminated with 6-Amino-5-nitrosouracil-¹³C₂ is considered hazardous and must be disposed of accordingly.
-
Solid Waste:
-
This includes unused or expired compounds, contaminated PPE (gloves, gowns, masks, etc.), disposable labware (pipette tips, tubes, flasks), and spill cleanup materials.
-
All contaminated solid waste must be segregated from regular laboratory trash and placed in a clearly labeled, sealed hazardous waste container.
-
-
Liquid Waste:
-
Contaminated liquid waste should be collected in a dedicated, labeled, and sealed hazardous waste container.
-
-
Disposal Protocol:
Experimental Workflow
The following diagram illustrates the logical workflow for safely handling 6-Amino-5-nitrosouracil-¹³C₂ in a laboratory setting.
Caption: Workflow for Safe Handling of 6-Amino-5-nitrosouracil-¹³C₂.
References
- 1. georganics.sk [georganics.sk]
- 2. canbipharm.com [canbipharm.com]
- 3. 6-Amino-5-nitrosouracil | C4H4N4O3 | CID 79510 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Pharmacy Purchasing & Products Magazine [pppmag.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
